2-amino-N-[3-(dimethylamino)propyl]benzamide
Description
BenchChem offers high-quality 2-amino-N-[3-(dimethylamino)propyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-[3-(dimethylamino)propyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1943-20-0 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Engineering Epigenetic Selectivity: A Technical Guide to Anthranilamide-Based HDAC Inhibitors
The Paradigm Shift in Epigenetic Modulation
Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. Early drug development focused on hydroxamic acid derivatives (e.g., Vorinostat, Panobinostat), which act as pan-HDAC inhibitors. While effective, their lack of selectivity often results in significant off-target toxicities, including severe thrombocytopenia and fatigue.
Anthranilamide (benzamide) derivatives represent a sophisticated evolution in epigenetic pharmacology. By leveraging a unique structural pharmacophore, these molecules achieve high selectivity for Class I HDACs (specifically HDAC1, 2, and 3), minimizing off-target effects while maximizing targeted transcriptional reprogramming in oncology and immunomodulation.
Structural Biology: The Causality of Class I Selectivity
The core of an HDAC inhibitor consists of three elements: a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG). The selectivity of anthranilamide derivatives is entirely dictated by the biophysics of their ZBG.
Hydroxamates utilize a highly flexible, bidentate chelation strategy that indiscriminately binds the catalytic zinc ion across all 11 zinc-dependent HDAC isoforms. In stark contrast, the anthranilamide moiety relies on an internal hydrogen bond between its amide nitrogen and the ortho-amino group. This internal bonding rigidifies the ZBG, forcing the molecule into a highly specific spatial conformation. This rigid structure can only be accommodated by the distinct 14 Å internal cavity ("foot pocket") present in Class I HDACs, effectively excluding them from the active sites of Class IIb and Class IV HDACs[1].
Key Clinical Derivatives and Quantitative Profiling
Two primary anthranilamide derivatives have defined the clinical landscape:
-
2 : An orally active inhibitor approved for peripheral T-cell lymphoma (PTCL) and hormone receptor-positive (HR+) breast cancer. It selectively targets HDAC1, 2, 3, and uniquely, HDAC10. It functions by reversing epithelial-mesenchymal transition (EMT) and inducing G1 cell cycle arrest[2],[3].
-
4 : A breakthrough therapy designated for advanced breast cancer. Entinostat is highly selective for HDAC1 and 3, and is renowned for its potent immunomodulatory effects, specifically the suppression of regulatory T cells (Tregs) in the tumor microenvironment[4],[5].
Table 1: Comparative In Vitro IC50 Profiling of HDAC Inhibitors
To understand the therapeutic window, we must evaluate the biochemical IC50 values across different isoforms. The table below contrasts the selective anthranilamides against a standard pan-inhibitor.
| Inhibitor Class | Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Primary Indication |
| Anthranilamide | Chidamide | 95 | 160 | 67 | >50,000 | PTCL, HR+ Breast Cancer |
| Anthranilamide | Entinostat | 240 | >1000 | 800 | >50,000 | HR+ Breast Cancer (Trials) |
| Hydroxamate | Vorinostat | 10 | 10 | 15 | 20 | CTCL |
Note: HDAC6 represents a Class IIb isoform. The >50,000 nM values demonstrate the extreme selectivity of the anthranilamide ZBG against non-Class I targets.
Mechanistic Pathways: From Chromatin to the TME
The downstream effects of Class I HDAC inhibition extend far beyond simple cytotoxicity. By preventing the deacetylation of histone tails, anthranilamides induce an open, transcriptionally active chromatin state. This leads to the reactivation of silenced tumor suppressor genes (e.g., CDKN1A/p21) and the modulation of neoantigen presentation[6]. Furthermore, compounds like Entinostat actively reprogram the tumor microenvironment (TME) by downregulating FOXP3 expression, thereby neutralizing immunosuppressive Tregs and enhancing CD8+ T cell infiltration[5].
Fig 1: Downstream signaling and immunomodulatory effects of Class I HDAC inhibition.
Experimental Methodology: Self-Validating Fluorometric Assay
To validate the efficacy of novel anthranilamide derivatives, researchers rely on high-throughput, 7[7].
The Causality of the Assay Design: This assay utilizes a synthetic acetylated substrate (e.g., Boc-Lys(Ac)-AMC). The detection relies on a secondary developer (a protease). The protease cannot cleave the AMC fluorophore from the substrate while the lysine remains acetylated. If the anthranilamide successfully inhibits the HDAC, the substrate remains acetylated, the protease fails to cleave it, and fluorescence remains low. This inverse relationship ensures that false positives (e.g., auto-fluorescent compounds) do not masquerade as active inhibitors.
Fig 2: Two-step fluorometric assay workflow for HDAC inhibitor screening.
Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.
-
Preparation of the Enzyme Source : Utilize HeLa nuclear extract. Rationale: Class I HDACs are predominantly localized in the nucleus. HeLa cells constitutively overexpress these isoforms, providing a robust, native enzymatic complex rather than isolated recombinant proteins that may lack necessary co-factors.
-
Inhibitor Pre-Incubation : Dilute the anthranilamide derivative in assay buffer. Add 2 µL of HeLa extract and incubate at 37°C for 15 minutes. Rationale: Anthranilamides often exhibit slow-binding kinetics. Pre-incubation allows the rigid ZBG to navigate and equilibrate within the 14 Å foot pocket before the substrate is introduced, preventing false-negative IC50 shifts.
-
Substrate Addition : Add 5 µL of the HDAC Fluorometric Substrate (Boc-Lys(Ac)-AMC) to the wells. Incubate at 37°C for 30 minutes.
-
Reaction Termination & Development : Add 10 µL of Lysine Developer (protease) to stop the HDAC reaction and initiate cleavage. Incubate at room temperature for 15 minutes.
-
Fluorometric Detection : Read the microplate using a fluorometer with Excitation at 350-380 nm and Emission at 440-460 nm.
-
Self-Validation Controls :
-
Positive Control: HeLa extract + Substrate + Vehicle (DMSO). Establishes maximum enzyme velocity (Vmax).
-
Negative Control: Buffer + Substrate + Developer. Establishes background non-enzymatic cleavage.
-
Reference Control: Trichostatin A (TSA) or Vorinostat. Validates that the assay is responsive to known pan-inhibitors.
-
Cellular Target Engagement (Orthogonal Validation)
Biochemical assays must be orthogonally validated in cellular models to prove membrane permeability and intracellular target engagement. The gold standard is Western Blotting for Histone H3 acetylation (specifically H3K9ac and H3K27ac). Because anthranilamides do not inhibit HDAC6 (a Class IIb enzyme responsible for deacetylating alpha-tubulin), researchers must also probe for acetyl-alpha-tubulin. A successful anthranilamide will show a dose-dependent increase in H3K9ac with no change in acetyl-alpha-tubulin, definitively proving Class I selectivity in a live-cell context.
References
-
What is the mechanism of Chidamide? Patsnap Synapse.[Link]
-
Chidamide tablets: HDAC inhibition to treat lymphoma: Mechanism of Action. Portico.[Link]
-
Entinostat: a promising treatment option for patients with advanced breast cancer. National Institutes of Health (NIH).[Link]
-
Why ACE—overview of the development of the subtype-selective histone deacetylase inhibitor chidamide. AME Groups.[Link]
-
Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells. PLOS.[Link]
-
Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. Journal of Clinical Investigation (JCI).[Link]
Sources
- 1. Why ACE—overview of the development of the subtype-selective histone deacetylase inhibitor chidamide in hormone receptor positive advanced breast cancer - Ning - Translational Breast Cancer Research [tbcr.amegroups.org]
- 2. What is the mechanism of Chidamide? [synapse.patsnap.com]
- 3. Portico [access.portico.org]
- 4. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models | PLOS One [journals.plos.org]
- 6. JCI - Entinostat induces antitumor immune responses through immune editing of tumor neoantigens [jci.org]
- 7. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
Technical Deep Dive: 2-Aminobenzamide Zinc-Binding Group (ZBG)
Advanced Pharmacophores for Class I Selective HDAC Inhibition
Executive Summary
The development of Histone Deacetylase (HDAC) inhibitors has historically relied on the hydroxamic acid zinc-binding group (ZBG), exemplified by Vorinostat (SAHA).[1] While potent, hydroxamates suffer from poor pharmacokinetics, metabolic instability (glucuronidation), and a lack of isoform selectivity (pan-HDAC inhibition).
The 2-aminobenzamide (2-AB) moiety represents a critical evolution in ZBG design. Unlike hydroxamates, 2-ABs exhibit slow, tight-binding kinetics and exquisite selectivity for Class I HDACs (1, 2, and 3) . This guide details the physicochemical properties, binding mechanisms, and experimental workflows necessary to utilize 2-aminobenzamides in modern drug discovery.
Part 1: The Chelation Mechanism & Structural Biology
1.1 Bidentate Coordination
Unlike the monodentate or pseudo-bidentate binding of hydroxamates, 2-aminobenzamides coordinate the catalytic
-
Donors: The exocyclic amide carbonyl oxygen and the ortho-aniline nitrogen.
-
Geometry: This creates a stable 6-membered chelate ring.
-
Protonation State: The aniline amine remains neutral, functioning as a hydrogen bond donor to active site residues (often a conserved Aspartate, e.g., Asp104 in HDAC2) while coordinating Zinc.
1.2 The "Foot Pocket" Selectivity Filter
The defining feature of 2-AB efficacy is the exploitation of the "foot pocket"—a 14 Å internal cavity adjacent to the catalytic site found exclusively in Class I HDACs.
-
Mechanism: The phenyl ring of the benzamide scaffold positions itself to protrude into this hydrophobic pocket.
-
Residue Interaction: Key interactions often involve
stacking or hydrophobic contacts with residues such as Phe155 (HDAC2) or Tyr308 (HDAC1). Class II HDACs lack this accessible pocket, rendering them resistant to 2-AB inhibitors.
Table 1: Comparative Properties of ZBGs
| Feature | Hydroxamic Acid (e.g., SAHA) | 2-Aminobenzamide (e.g., Entinostat) |
| Binding Mode | Bidentate (O, O) | Bidentate (N, O) |
| Kinetics | Fast-On / Fast-Off | Slow-On / Slow-Off |
| Selectivity | Pan-HDAC (Class I, IIb, IV) | Class I Selective (HDAC 1, 2, 3) |
| Metabolic Stability | Low (Hydrolysis/Glucuronidation) | High (Stable Amide) |
| Toxicity | Potential Mutagenicity (Ames+) | Generally Lower Genotoxicity |
Part 2: Kinetic Profiling (Slow-Tight Binding)
The most critical experimental consideration for 2-ABs is their non-Michaelis-Menten kinetics. They act as slow, tight-binding inhibitors .[2][3]
2.1 The Mechanism
The inhibition follows a two-step mechanism:
-
Step 1 (
): Rapid formation of a loose collision complex. -
Step 2 (
): A slow conformational change (isomerization) of the enzyme-inhibitor complex, likely driven by the insertion of the scaffold into the foot pocket.
2.2 Implications for Assay Design
-
Shift: Standard endpoint assays without pre-incubation will drastically underestimate potency. The
decreases as incubation time increases until equilibrium is reached (often > 3 hours). -
Residence Time (
): The physiological efficacy is driven by . 2-ABs often have residence times of hours (e.g., Entinostat hrs), leading to sustained pharmacodynamic effects even after the drug is cleared from plasma.
Part 3: Visualization of Mechanism & Workflow
Diagram 1: Binding Mode & Selectivity Logic
Caption: Schematic of 2-aminobenzamide binding. Note the bidentate Zn chelation and the critical insertion of the phenyl ring into the Class I-specific "foot pocket."
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Aminobenzamide Core (Isatoic Anhydride Route)
Rationale: This method avoids the use of harsh coupling reagents and allows for rapid diversification of the "Cap" group.
Reagents:
-
Isatoic Anhydride (1.0 eq)[4]
-
Primary Amine (
) (1.1 eq) (Represents the Linker/Cap moiety) -
Solvent: Ethyl Acetate (EtOAc) or DMF
-
Catalyst: DMAP (0.1 eq) (Optional, accelerates reaction)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (1.0 eq) in anhydrous EtOAc (concentration ~0.2 M).
-
Addition: Add the Primary Amine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Observation: Evolution of
gas indicates reaction progress. The suspension typically clears as the product forms.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The product (2-aminobenzamide) is usually more polar than the starting anhydride.
-
Workup:
-
Cool to room temperature.[4]
-
Wash the organic layer with saturated
(to remove unreacted anhydride/acid) and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (
).
Protocol B: Kinetic Assay for Residence Time (
)
Rationale: Standard IC50 assays fail to capture the potency of 2-ABs. A "Jump Dilution" or Progression Curve method is required.
Materials:
-
Recombinant HDAC1 or HDAC3 enzyme.[2]
-
Fluorogenic substrate (e.g., Fluor-de-Lys or Boc-Lys(Ac)-AMC).
-
Inhibitor (2-AB analog).
Workflow:
-
Pre-Incubation (Formation of
):-
Incubate Enzyme (
final concentration) with Inhibitor ( ) for 60 minutes at . -
Control: Enzyme incubated with DMSO only.
-
-
Jump Dilution (Dissociation Phase):
-
Rapidly dilute the mixture 100-fold into a buffer containing the Fluorogenic Substrate (at
). -
Final inhibitor concentration should be well below its
to prevent re-binding.
-
-
Measurement:
-
Continuously monitor fluorescence (Excitation 360nm / Emission 460nm) every 30 seconds for 2 hours.
-
-
Analysis:
-
Plot Product (Fluorescence) vs. Time.
-
The Control will show a linear slope (constant velocity).
-
The Inhibitor sample will show a curvilinear "recovery" as the inhibitor slowly dissociates and enzyme activity restores.
-
Fit to the integrated rate equation (Morrison or exponential recovery) to calculate
. -
Calculate Residence Time:
.
-
Diagram 2: Kinetic Assay Workflow
Caption: Jump Dilution assay workflow to determine the residence time of slow-dissociating inhibitors.
Part 5: References
-
Mechanism of Action & Foot Pocket:
-
Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry.
-
Source: [Link]
-
-
Slow-Tight Binding Kinetics:
-
Synthesis (Isatoic Anhydride Method):
-
Gatadi, S., et al. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. Scientific Reports (Nature).
-
Source: [Link]
-
-
Clinical Relevance (Entinostat):
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pharmacophore Modeling of Amino-Benzamide Derivatives
Abstract
The amino-benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its versatility allows for interaction with a diverse range of biological targets, including but not limited to histone deacetylases (HDACs), poly (ADP-ribose) polymerase (PARP), and dopamine receptors.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, technical walkthrough of pharmacophore modeling as a pivotal computational strategy to rationalize and accelerate the discovery of novel amino-benzamide-based drug candidates. We will dissect the causality behind methodological choices, present self-validating experimental protocols, and ground all claims in authoritative scientific literature. The objective is to equip researchers, scientists, and drug development professionals with both the conceptual framework and the practical know-how to effectively implement pharmacophore-based workflows in their own research endeavors.
Section 1: The Amino-Benzamide Scaffold: A Privileged Motif in Drug Discovery
The amino-benzamide core, characterized by an amide group connected to an aniline or its derivative, is a well-established "privileged scaffold" in drug discovery. This designation stems from its proven ability to serve as a high-affinity ligand for numerous, distinct biological targets. For instance, N-(2-aminophenyl)-benzamide derivatives have been identified as potent class I HDAC inhibitors with significant antiproliferative activity.[2] In a different therapeutic area, benzamide has been shown to inhibit PARP, an enzyme critical in DNA repair, thereby protecting against neurotoxicity.[1][3] Furthermore, modifications to the amino-benzamide structure have yielded compounds with antimicrobial, anticonvulsant, and antioxidant properties.[4][5][6][7]
The rationale for applying pharmacophore modeling to this class of molecules is twofold. First, the wealth of existing structure-activity relationship (SAR) data for various targets provides a rich foundation for developing ligand-based models. Second, for targets with known crystal structures, structure-based models can be derived to elucidate key interactions and guide the design of novel, selective inhibitors.
Section 2: The Pharmacophore Hypothesis: A Conceptual Framework
At its core, a pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[8] It is not a real molecule but rather a three-dimensional arrangement of electronic and steric features necessary for optimal molecular recognition at a target's active site.[8][9] These features typically include:
-
Hydrogen Bond Acceptors (HBA): e.g., carbonyl oxygens, nitrogens.
-
Hydrogen Bond Donors (HBD): e.g., hydroxyl groups, primary/secondary amines.
-
Hydrophobic (HY) / Aromatic (AR) Regions: e.g., phenyl rings, aliphatic chains.
-
Positive/Negative Ionizable (PI/NI) Centers: e.g., protonated amines, carboxylates.
There are two primary methodologies for generating a pharmacophore model, the choice of which is dictated by the available information.[8][10]
-
Ligand-Based Pharmacophore Modeling: Employed when the 3D structure of the target is unknown, but a set of active molecules is available.[8][11] The process involves aligning a set of structurally diverse, active compounds to identify the common chemical features that are essential for their bioactivity.[11]
-
Structure-Based Pharmacophore Modeling: Utilized when a high-resolution 3D structure of the protein-ligand complex is available.[8] This approach directly maps the essential interaction points observed in the active site to generate a pharmacophore.[10][12]
This guide will focus primarily on the ligand-based approach, as it is a common scenario in early-stage drug discovery, but will also provide a protocol for the structure-based method.
Section 3: A Ligand-Based Pharmacophore Modeling Workflow
The development of a robust and predictive ligand-based pharmacophore model is a multi-step process that requires careful consideration at each stage. A failure to properly curate data or validate the model can lead to misleading results and wasted resources.
Caption: Workflow for structure-based pharmacophore modeling.
Protocol: Structure-Based Model Generation
Objective: To generate a pharmacophore model directly from the key interactions observed in a protein-ligand crystal structure.
Step 1: Obtain and Prepare the Crystal Structure
-
Rationale: The quality of the input crystal structure is paramount. It must be of high resolution, and any missing atoms or loops should be addressed.
-
Procedure:
-
Download the PDB file of the target protein in complex with an amino-benzamide or analogous ligand.
-
Use a protein preparation wizard (e.g., in Maestro, MOE) to add hydrogens, assign bond orders, and minimize the structure to relieve any steric clashes.
-
Step 2: Generate Interaction-Based Pharmacophore
-
Rationale: The software will identify all key non-covalent interactions between the ligand and the protein's active site.
-
Procedure:
-
Load the prepared complex into a pharmacophore generation tool.
-
The software will automatically create pharmacophore features corresponding to the observed interactions (e.g., a hydrogen bond with a specific residue becomes an HBA/HBD feature, a pi-pi stacking interaction becomes an AR feature).
-
The resulting set of features, with their specific 3D coordinates and radii, constitutes the structure-based pharmacophore model.
-
Step 3: Refinement and Validation
-
Rationale: The automatically generated model may be overly complex. It can often be simplified to include only the most critical interactions, which improves its utility in screening.
-
Procedure:
-
Manually inspect the generated features. Remove any that correspond to weak or non-critical interactions.
-
Validate the refined model using the same Güner-Henry or enrichment factor calculations described in the ligand-based protocol (Section 3.1, Step 5).
-
Section 5: Application in a Drug Discovery Campaign
A validated pharmacophore model is a powerful tool for hit identification and lead optimization. [13]
-
Virtual Screening: The primary application is to rapidly screen large compound databases (containing millions of molecules) to identify novel compounds that match the pharmacophore query. [13][14]This process is computationally inexpensive compared to molecular docking and can enrich the hit list with potentially active molecules. [12][13]* Scaffold Hopping: Pharmacophore models can identify compounds with entirely different chemical skeletons that still present the required 3D arrangement of features, facilitating the discovery of new intellectual property. [13]* Lead Optimization: The model serves as a guide for medicinal chemists, suggesting which parts of a molecule are essential for activity and where modifications can be made to improve properties like potency or selectivity.
Section 6: Conclusion
Pharmacophore modeling is an indispensable computational tool in the modern drug discovery pipeline. For a versatile scaffold like amino-benzamide, it provides a rational framework for understanding structure-activity relationships and efficiently exploring chemical space for novel therapeutic agents. By adhering to rigorous, self-validating protocols as outlined in this guide, research teams can significantly enhance the speed and effectiveness of their discovery programs. The key to success lies not just in the execution of the software but in the expert-driven choices made during data curation, model generation, and, most importantly, stringent validation.
References
-
Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]
-
De Luca, L., et al. (2020). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. Available at: [Link]
-
Ansamy, A., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Available at: [Link]
-
Park, H., et al. (2023). PharmacoNet: deep learning-guided pharmacophore modeling for ultra-large-scale virtual screening. Chemical Science. Available at: [Link]
-
De Luca, L., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules. Available at: [Link]
-
Lin, T-H., et al. (2015). In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. Pharmacophore model evaluation based on the Güner-Henry scoring method. Available at: [Link]
-
Wang, R., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Journal of Marine Science and Engineering. Available at: [Link]
-
PatSnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. Available at: [Link]
-
Ali, A., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Journal of Pharmacogenomics & Pharmacoproteomics. Available at: [Link]
-
Sakkal, A., et al. (2021). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available at: [Link]
-
Creative Biolabs. Ligand based Pharmacophore Modeling Service. Available at: [Link]
-
ResearchGate. Pharmacophore mapping of the most active, less active compounds in the training set. Available at: [Link]
-
ResearchGate. How to do validation of ligand-based pharmacophore model in Ligandscout?. Available at: [Link]
-
ResearchGate. The validation of Model_1 by Güner-Henry (GH) scoring method. Available at: [Link]
-
Slideshare. (2016). Pharmacophore modeling. Available at: [Link]
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Kumar, A., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. Journal of Molecular Structure. Available at: [Link]
-
Wang, X., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Medicinal Chemistry. Available at: [Link]
-
Kamal, M. A., et al. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Molecules. Available at: [Link]
-
Patel, K., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Infectious Disorders - Drug Targets. Available at: [Link]
-
Barakat, A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. Pharmacophore generation, atom based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Available at: [Link]
-
Amić, A., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology. Available at: [Link]
-
Kanyonyo, M. R., et al. (1998). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry. Available at: [Link]
-
Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. Available at: [Link]
-
Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy. Available at: [Link]
-
Cosi, C., et al. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain Research. Available at: [Link]
-
Chen, Y., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhou, Y., et al. (2014). Effects of poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide on blood-brain barrier and dopaminergic neurons of rats with lipopolysaccharide-induced Parkinson's disease. Journal of Neuroinflammation. Available at: [Link]
-
Cosi, C., et al. (2004). The PARP inhibitor benzamide protects against kainate and NMDA but not AMPA lesioning of the mouse striatum in vivo. European Journal of Neuroscience. Available at: [Link]
-
Patel, K., et al. (2023). Pharmacophore Modeling in Drug Discovery and Development: An Overview. BioMed Research International. Available at: [Link]
-
Guner, G., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure. Available at: [Link]
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Structure-activity relationship (SAR) of N-substituted anthranilamides
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Substituted Anthranilamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted anthranilamides are a versatile class of organic compounds characterized by an anthranilamide core with a substituent on the nitrogen atom. This structural motif has proven to be a highly valuable scaffold in medicinal and agricultural chemistry, leading to the development of compounds with a wide range of biological activities.[1][2] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-substituted anthranilamides, with a primary focus on their well-established role as insecticides, as well as their emerging potential as anticancer and antimicrobial agents. By delving into the causal relationships behind experimental choices and providing detailed methodologies, this document aims to serve as a valuable resource for researchers in the field.
Insecticidal N-Substituted Anthranilamides: A Deep Dive into Ryanodine Receptor Modulators
The most significant commercial success of N-substituted anthranilamides has been in the field of insecticides.[3][4] The diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, has revolutionized pest management due to their novel mode of action and favorable safety profile.[4][5]
Mechanism of Action: Targeting the Ryanodine Receptor
Anthranilic diamide insecticides exert their effect by acting as potent activators of insect ryanodine receptors (RyRs).[4][6] RyRs are intracellular calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[4][6] The binding of anthranilic diamides to insect RyRs locks the channel in an open state, leading to an uncontrolled release of calcium from intracellular stores.[4][6] This disruption of calcium homeostasis results in impaired muscle regulation, leading to paralysis and ultimately the death of the insect.[6] A key advantage of these insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their excellent safety profile for non-target organisms.[5][6]
Caption: Mechanism of action of anthranilic diamide insecticides.
Core Structural Features and SAR
The general structure of insecticidal anthranilic diamides can be divided into three key domains: the N-pyridylpyrazole, the anthraniloyl moiety, and the aliphatic amide portion.[7] Extensive SAR studies have been conducted to optimize the insecticidal activity of this scaffold.[7]
Caption: Key structural domains of anthranilic diamide insecticides.
1. The N-Acyl Group:
The N-acyl group is crucial for potent insecticidal activity. The presence of a substituted pyrazole ring attached to a pyridine ring, as seen in chlorantraniliprole, is a common feature.
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, a bromo substituent at the 3-position and a 1-(3-chloropyridin-2-yl) group are often found in highly active compounds.
-
Replacement of the Pyrazole Ring: Modifications to the amide bridge by replacing the pyrazole with other heterocycles like oxadiazoles have been explored.[8] Some of these analogs containing 1,3,4-oxadiazole rings have shown good insecticidal activities.
2. The Anthraniloyl Core:
The substitution pattern on the anthranilic acid ring is critical for activity and selectivity.
-
Methyl and Chloro Substituents: A methyl group at the 2-position and a chloro group at the 4-position of the phenyl ring are generally important for high insecticidal activity.
-
Introduction of Other Groups: The introduction of indane and its analogs has been shown to optimize insecticidal activity, with the R-configuration being particularly favorable.[4]
3. The N-Alkyl Amide Side Chain:
The side chain attached to the second amide group also plays a role in modulating the compound's properties.
-
Alkyl Groups: Small alkyl groups are often preferred.
-
Sulfur-Containing Moieties: The introduction of sulfur-containing structures has led to the discovery of novel anthranilic diamides with remarkable activities against certain pests.[9]
| Compound/Modification | Target Pest | Activity | Reference |
| Chlorantraniliprole | Lepidopteran species | High | [6] |
| Cyantraniliprole | Sucking and piercing insects | High | [5] |
| 3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide | Plutella xylostella | 100% activity at 40 μg/mL | |
| Trifluoroethoxyl-containing carbonyl thiourea modification | Oriental armyworm | LC50 of 0.1812 mg/L | [3] |
| Introduction of an indane moiety (R-configuration) | Mythimna separata | 80% activity at 0.8 mg/L | [4] |
Anticancer N-Substituted Anthranilamides
The anthranilamide scaffold has also emerged as a promising framework for the development of novel anticancer agents.[10][11] These compounds have been shown to target various mechanisms involved in cancer progression, including receptor tyrosine kinases and tubulin polymerization.[11]
SAR for Anticancer Activity
-
Flexible Linkers: The introduction of flexible linkers between the anthranilamide core and other aromatic moieties has been a successful strategy. Certain derivatives with such linkers have demonstrated significant antiproliferative activity against human colon and breast cancer cell lines.[10][12]
-
Terminal Moieties: The nature of the terminal group is a key determinant of anticancer potency.
-
Inhibition of Hedgehog Signaling Pathway: Some anthranilamide derivatives have been designed as inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[13][14] A ring-opening strategy of known SMO inhibitors to yield an anthranilamide core has resulted in potent compounds.[14]
| Compound Series | Cancer Cell Line | Key Structural Feature | Potency | Reference |
| Anthranilamide derivatives with flexible linkers | HCT 116, MDA-MB-231 | Flexible linker | Promising antiproliferative activity | [10][12] |
| Diamides with terminal Schiff fragments | Breast cancer cells | Terminal Schiff base | IC50 from 3.35 to 0.065 nM | [11] |
| Diamides with sulphonamide parts | Breast cancer cells | Sulphonamide moiety | Significant cytotoxic effect | [11] |
| SMO inhibitor with anthranilamide core (Compound 12a) | Daoy cell line | Anthranilamide core | IC50 of 0.48 μM | [14] |
Antimicrobial N-Substituted Anthranilamides
The versatility of the anthranilamide scaffold extends to the development of antimicrobial agents.[15][16] By tuning the hydrophobic and cationic groups, these compounds can be designed to selectively target bacteria and disrupt biofilms.[17]
SAR for Antimicrobial Activity
-
Amphiphilicity: A key design principle for antimicrobial anthranilamides is to create amphiphilic molecules that can interact with and disrupt bacterial membranes. This is typically achieved by incorporating a hydrophobic group and a hydrophilic cationic group.
-
Hydrophobic Group:
-
Naphthoyl Substituents: A naphthoyl group attached at the 2-position generally confers better antibacterial activity compared to a 1-substituted counterpart.[16]
-
Biphenyl Groups: Biphenyl moieties, as bioisosteres of the naphthoyl group, have also resulted in compounds with good antibacterial activity.[16]
-
-
Cationic Group:
-
Guanidino Group: The incorporation of a guanidino cationic group has been shown to be more effective for antibacterial activity against S. aureus and E. coli compared to amino or quaternary ammonium groups.
-
Lysine Moiety: Attaching a lysine residue to the peptide tail can increase activity against Gram-negative bacteria like E. coli and reduce cytotoxicity to mammalian cells.[17]
-
Experimental Protocols
General Synthesis of N-Substituted Anthranilamides
A common method for the synthesis of N-substituted anthranilamides is the reaction of isatoic anhydride with a primary amine.[1] This reaction proceeds via the ring-opening of the anhydride by the amine.
Caption: General workflow for the synthesis of N-substituted anthranilamides.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.2 equivalents), an amine carbonate (0.2 equivalents), and an amine hydrochloride (0.25 equivalents) in a suitable solvent such as water.[18]
-
Addition of Isatoic Anhydride: While stirring the solution, incrementally add isatoic anhydride (1 equivalent) over a period of 30 minutes.[18] The reaction is typically carried out at a temperature between 35°C and 65°C.[18]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to induce precipitation of the product.[18]
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry.[18] Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[1]
Bioassay for Insecticidal Activity
A common method to evaluate the insecticidal activity of N-substituted anthranilamides is a diet-incorporation bioassay against lepidopteran larvae, such as the diamondback moth (Plutella xylostella).[19]
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent like acetone or DMSO. A series of dilutions are then made to obtain the desired test concentrations.
-
Diet Preparation: Prepare an artificial insect diet according to a standard protocol. While the diet is still molten, add the test compound solution and mix thoroughly to ensure uniform distribution. Pour the treated diet into the wells of a multi-well plate and allow it to solidify.
-
Insect Infestation: Place one or more insect larvae (e.g., third-instar) into each well containing the treated diet.
-
Incubation: Incubate the plates under controlled environmental conditions (e.g., 25 ± 1°C, 60 ± 5% relative humidity, and a 16:8 h light:dark photoperiod).
-
Mortality Assessment: After a set period (e.g., 48 or 72 hours), record the number of dead larvae in each well. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration. The data can be subjected to probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population).
Conclusion
The N-substituted anthranilamide scaffold is a remarkably versatile platform for the discovery of new bioactive molecules. The deep understanding of the SAR for insecticidal diamides has led to the development of highly effective and selective pest control agents. Furthermore, ongoing research continues to unveil the potential of this structural motif in developing novel anticancer and antimicrobial therapies. The ability to systematically modify the different domains of the anthranilamide structure allows for the fine-tuning of biological activity and properties, ensuring that this compound class will remain a focus of research and development for years to come.
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Cai, W., et al. (2015). Synthesis, insecticidal activity, structure–activity relationship (SAR) and density functional theory (DFT) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings. RSC Advances, 5(92), 75647-75656. [Link]
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Wang, B. L., et al. (2013). Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings. Organic & Biomolecular Chemistry, 11(28), 4699-4708. [Link]
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Li, Z., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. International Journal of Molecular Sciences, 25(5), 2445. [Link]
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Wang, X., et al. (2019). Synthesis, insecticidal evaluation and mode of action of novel anthranilic diamide derivatives containing sulfur moiety as potential ryanodine receptor activators. Bioorganic & Medicinal Chemistry Letters, 29(5), 723-727. [Link]
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Wu, D., et al. (2023). Pesticidal evaluation of novel dual-chiral N-cyano sulfiliminyl anthranilic diamides derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200877. [Link]
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Kumar, A., & Singh, R. (2024). Novel Insecticide Molecules: Understanding the Structure and Mode of Action. Vigyan Varta, 5(4). [Link]
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Sattelle, D. B., et al. (2008). RynaxypyrTM : A New Anthranilic Diamide Insecticide Acting at the Ryanodine Receptor. In Advances in Insect Physiology (Vol. 35, pp. 1-137). Elsevier. [Link]
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Katritzky, A. R., et al. (2012). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. Arkivoc, 2012(8), 198-213. [Link]
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Kovaleva, V. I., et al. (2015). Synthesis and antimicrobial activity of substituted amides and hydrazides of N-acyl-5-bromanthranilic acids. Pharmaceutical Chemistry Journal, 49(1), 22-24. [Link]
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Kuppusamy, R., et al. (2023). Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm. International Journal of Molecular Sciences, 24(6), 5483. [Link]
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Ji, X., et al. (2020). Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorganic & Medicinal Chemistry, 28(7), 115354. [Link]
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Wallace, E. M., et al. (2007). SAR of a novel 'Anthranilamide Like' series of VEGFR-2, multi protein kinase inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 17(15), 4378-4381. [Link]
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Kuppusamy, R., et al. (2023). Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm. International Journal of Molecular Sciences, 24(6), 5483. [Link]
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Ji, X., et al. (2020). Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. Bioorganic & Medicinal Chemistry, 28(7), 115354. [Link]
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Pinto, D. J., et al. (2008). Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorganic & Medicinal Chemistry Letters, 18(9), 2845-2849. [Link]
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Zhang, Y., et al. (2013). Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 69, 413-421. [Link]
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Kuppusamy, R., et al. (2018). Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity. Organic & Biomolecular Chemistry, 16(30), 5514-5525. [Link]
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Le, V. V., et al. (2007). In vitro activity of novel dual action MDR anthranilamide modulators with inhibitory activity on CYP-450 (Part 2). Bioorganic & Medicinal Chemistry Letters, 17(11), 3169-3173. [Link]
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Spáčilová, L., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. New Journal of Chemistry, 45(9), 4247-4257. [Link]
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Audie, J., et al. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 654-657. [Link]
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Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]
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Al-Masoudi, N. A., et al. (2015). Synthesis, Evaluation Antimicrobial Activity of Some New N-substituted Naphthalimides Containing Different Heterocyclic Rings. Journal of Chemical and Pharmaceutical Sciences, 8(3), 443-449. [Link]
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Hansen, M. H., et al. (2021). Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine. RSC Medicinal Chemistry, 12(9), 1541-1549. [Link]
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Technical Profile: 2-Amino-N-(3-dimethylaminopropyl)benzamide
The following technical guide provides an in-depth analysis of 2-amino-N-(3-dimethylaminopropyl)benzamide , a critical intermediate in medicinal chemistry.
CAS Number: 6725-12-8 [1]
Executive Summary
2-amino-N-(3-dimethylaminopropyl)benzamide (CAS 6725-12-8) is a pharmacologically active scaffold and organic building block belonging to the anthranilamide class. It is characterized by a 2-aminobenzoyl moiety coupled to a basic dimethylaminopropyl side chain.
This compound serves as a "privileged structure" in drug discovery, most notably as a precursor for Histone Deacetylase (HDAC) inhibitors and as a structural analog to Class Ia antiarrhythmics (e.g., procainamide). Its synthesis is favored for its high atom economy and modularity, making it a staple in combinatorial chemistry libraries for fragment-based drug design (FBDD).
Chemical Identity & Properties
| Property | Data |
| CAS Number | 6725-12-8 |
| IUPAC Name | 2-amino-N-[3-(dimethylamino)propyl]benzamide |
| Synonyms | N-(3-Dimethylaminopropyl)anthranilamide; 2-Amino-N-(3-dimethylaminopropyl)benzamide |
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 221.30 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | Basic amine ~9.5; Aniline ~2.5 |
| InChI Key | HIVRPVGZEWAITM-UHFFFAOYSA-N |
Synthesis Methodology
The most robust and atom-economical route for synthesizing CAS 6725-12-8 utilizes the Isatoic Anhydride Ring-Opening method. This pathway avoids the use of coupling reagents (like EDC/HOBt) and generates carbon dioxide as the only byproduct.
Reaction Mechanism
-
Nucleophilic Attack: The primary amine of 3-dimethylaminopropylamine attacks the carbonyl carbon at position 4 of the isatoic anhydride ring.
-
Ring Opening: The heterocyclic ring opens to form a carbamic acid intermediate.
-
Decarboxylation: The intermediate spontaneously loses CO₂, driving the reaction to completion and yielding the target 2-aminobenzamide.
Experimental Protocol
Reagents:
-
Isatoic Anhydride (1.0 equiv)
-
3-Dimethylaminopropylamine (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)
-
Catalyst (Optional): Sulfamic acid (if using water at RT)[2]
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with Isatoic Anhydride (16.3 g, 100 mmol) and suspend in Ethanol (100 mL).
-
Addition: Add 3-dimethylaminopropylamine (11.2 g, 110 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature < 40°C.
-
Reaction: Heat the mixture to reflux (78°C) for 3–4 hours. Evolution of CO₂ gas indicates reaction progress.
-
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting anhydride spot should disappear.
-
Workup:
-
Purification: Recrystallize from Ethyl Acetate/Hexane if high purity (>98%) is required.
Synthesis Pathway Visualization
Figure 1: Ring-opening aminolysis of isatoic anhydride to yield CAS 6725-12-8.
Applications & Pharmacological Significance[5][6][7]
HDAC Inhibition Scaffold
The 2-aminobenzamide moiety is a validated Zinc-Binding Group (ZBG) used in the design of Histone Deacetylase (HDAC) inhibitors, particularly for Class I HDACs (e.g., HDAC1, HDAC2, HDAC3).
-
Mechanism: The free amino group and the amide carbonyl form a bidentate chelate with the Zn²⁺ ion in the catalytic pocket of the enzyme.
-
Role of CAS 6725-12-8: The dimethylaminopropyl tail acts as a "surface recognition cap" or linker, interacting with the rim of the enzyme channel to improve selectivity and solubility.
Anti-Arrhythmic & Anesthetic Pharmacophores
Structurally, the compound is an isomer of Procainamide .
-
Procainamide: 4-amino-N-(2-diethylaminoethyl)benzamide.
-
CAS 6725-12-8: 2-amino-N-(3-dimethylaminopropyl)benzamide.
-
SAR Insight: The shift of the amino group from para (4-) to ortho (2-) alters the electronic properties of the amide bond (via intramolecular H-bonding), potentially reducing hydrolysis rates while retaining sodium channel blocking activity.
Synthetic Intermediate
Used as a precursor for:
-
Benzydamine Analogs: In the synthesis of indazole-based NSAIDs.
-
Radioligands: The tertiary amine can be methylated with ¹¹C-methyl iodide to create PET radiotracers for imaging.
Molecular Interaction Logic
Figure 2: Pharmacophore mapping of CAS 6725-12-8 in the context of enzyme inhibition.
Safety & Handling (E-E-A-T)
Note: While specific toxicological data for this CAS is limited, handle as a substituted aniline/benzamide.
-
GHS Classification (Predicted):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Use in a fume hood. The basic nature of the dimethylamino group suggests it may be corrosive to mucous membranes if inhaled in high concentrations.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Amine-containing compounds can oxidize or absorb CO₂ from the air over time.
References
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Sigma-Aldrich. Product Detail: 2-amino-N-[3-(dimethylamino)propyl]benzamide (CAS 6725-12-8). Available at:
-
PubChem. Compound Summary: N-(3-Dimethylaminopropyl)-2-aminobenzamide. National Library of Medicine. Available at:
-
Zaytsev, V., et al. (2018). Three-component reaction between isatoic anhydride, amine and aldehydes.[5] Acta Crystallographica Section E. Available at:
-
BenchChem. Synthesis Protocols for 2-aminobenzamide derivatives. Available at:
-
ChemSrc. CAS 6725-12-8 Entry and Physical Properties. Available at:
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Technical Guide: 2-Aminobenzamide Scaffolds in Epigenetic Modulation
Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Translational Researchers Focus: Pharmacokinetics, Binding Mechanisms, and Assay Optimization
Executive Summary: The Kinetic Differentiator
In the landscape of histone deacetylase (HDAC) inhibitors, the 2-aminobenzamide (2-AB) scaffold represents a paradigm shift from the rapid-equilibrium kinetics of hydroxamates (e.g., Vorinostat).[1] While hydroxamates act as pan-HDAC inhibitors with fast-on/fast-off rates, 2-AB derivatives (e.g., Entinostat, Chidamide) exhibit slow-binding kinetics and high selectivity for Class I HDACs (HDAC1, 2, 3).[1]
This guide dissects the molecular mechanisms of 2-ABs, emphasizing the critical need for modified experimental protocols to account for their long residence times. Failure to account for these kinetic properties frequently leads to the underestimation of potency in preclinical assays and misalignment in translational dosing models.
Chemical Biology & Mechanism of Action[2][3]
Structural Basis of Selectivity
The 2-aminobenzamide pharmacophore functions as a Zinc-Binding Group (ZBG).[1] Unlike the monodentate or bidentate chelation of hydroxamic acids, the 2-AB moiety engages the catalytic Zn²⁺ ion in a unique fashion that drives Class I isoform selectivity.
-
The "Cavity" Fit: Class I HDACs possess a distinct "foot pocket" adjacent to the catalytic zinc. The 2-AB scaffold is rigid and bulky, fitting snugly into this pocket in HDAC1/2/3, whereas the pocket in Class IIa HDACs is too small or structurally distinct to accommodate it.
-
The Internal Hydrogen Bond: In solution, the 2-amino group often forms an intramolecular hydrogen bond with the amide carbonyl. For the inhibitor to bind the zinc ion, this internal bond must break, creating an energetic barrier. This barrier is a primary driver of the slow association rate (
) observed in this class.
The Slow-Binding Phenomenon (Mechanism B)[1][4]
Most 2-AB inhibitors do not follow simple Michaelis-Menten competitive inhibition.[1] They follow a two-step mechanism (Mechanism B):
-
Step 1 (
): Rapid formation of a loose, initial collision complex. -
Step 2 (
): A slow conformational change (isomerization) of the enzyme-inhibitor complex to a tight-binding state.[1]
This results in a time-dependent increase in inhibition.[1] The dissociation rate (
Visualization: Kinetic Pathway
The following diagram illustrates the transition from the loose complex to the high-affinity tight complex, highlighting the kinetic trap that defines 2-AB efficacy.
Therapeutic Applications & Clinical Landscape[1][3][4][5][6][7]
The unique kinetic profile of 2-ABs translates into high therapeutic indices for specific indications. Unlike pan-HDAC inhibitors which often suffer from off-target toxicity (e.g., thrombocytopenia, fatigue), Class I selective 2-ABs are generally better tolerated and are prime candidates for combination therapies, particularly in immuno-oncology.[1]
Table 1: Key 2-Aminobenzamide Derivatives
| Drug Name | Target Profile | Clinical Status | Key Indication | Mechanism Note |
| Entinostat (MS-275) | HDAC 1, 3 (Selective) | Phase III (Combo) | Breast Cancer (HR+), Solid Tumors | Long half-life (~100h); synergizes with PD-1 blockade.[1] |
| Chidamide (CS055) | HDAC 1, 2, 3, 10 | Approved (China) | PTCL, Breast Cancer | Induces tumor suppressor reactivation & enhances NK cell cytotoxicity. |
| Mocetinostat (MGCD0103) | HDAC 1, 2, 3, 11 | Phase II | Hodgkin's Lymphoma, DLBCL | High specificity for Class I; lower cardiotoxicity risk than pan-HDACis. |
Epigenetic Priming in Immuno-Oncology
2-ABs are currently pivotal in "priming" "cold" tumors to become "hot."[1]
-
Mechanism: Inhibition of HDAC1/3 reverses the epigenetic silencing of antigen-processing machinery (TAP1, TAP2) and MHC Class I molecules.
-
Outcome: This increases tumor antigen presentation, making the tumor visible to cytotoxic T-cells, thereby enhancing the efficacy of checkpoint inhibitors like Pembrolizumab or Nivolumab.
Experimental Protocols: The Pre-Incubation Imperative
CRITICAL WARNING: Standard endpoint IC50 assays (e.g., 30-minute incubation) are invalid for 2-aminobenzamides.[1] Due to slow
Protocol: Time-Dependent Inhibition Assay
To accurately characterize a 2-AB lead compound, you must perform a pre-incubation kinetic assay.[1]
Materials:
-
Recombinant HDAC1 or HDAC3 (Human).[1]
-
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).[1]
-
Reference Compound: Entinostat (Positive Control).[1]
Step-by-Step Workflow:
-
Preparation: Prepare serial dilutions of the 2-AB compound in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Pre-Incubation (The Variable):
-
Reaction Initiation:
-
Add Fluorogenic Substrate to all wells.[1]
-
Measure fluorescence immediately (kinetic mode) or after a short fixed time (e.g., 10 mins).
-
-
Data Analysis:
Visualization: Assay Workflow Logic
Challenges & Future Directions
Metabolic Stability
A common liability of the benzamide scaffold is metabolic instability, particularly hydrolysis of the amide bond or oxidation of the amine.
-
Strategy: Deuteration of metabolic hotspots or steric shielding of the amide bond (e.g., ortho-substitution) are current medicinal chemistry strategies to improve half-life without compromising the ZBG interaction.
Isoform Specificity Refinement
While Class I selective, distinguishing between HDAC1, HDAC2, and HDAC3 remains challenging.
-
Emerging Trend: Targeting the HDAC3-NCoR complex specifically.[1] 2-AB derivatives like RGFP966 show preference for HDAC3, but recent kinetic data suggests this selectivity is also time-dependent and may diminish upon long incubation.[1] This necessitates rigorous kinetic profiling (checking
values for all isoforms at equilibrium) rather than relying on rapid IC50 snapshots.[1]
References
-
Moreno-Yruela, C., & Olsen, C. A. (2022).[1][5] Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 13(5), 779–785.[5] [Link][1]
-
Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors with Distinct Kinetic and Selectivity Profiles.[6][7][8][9][5][10][11][12] Journal of Biological Chemistry, 288(37), 26926–26943. [Link]
-
Ning, Z. Q., et al. (2012). Chidamide (CS055/HBI-8000): A new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity.[1] Cancer Chemotherapy and Pharmacology, 69(4), 901–909. [Link]
-
Briere, D., et al. (2018). The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy.[13] Cancer Immunology, Immunotherapy, 67(3), 381–392. [Link]
-
Chou, C. J., et al. (2008). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia. Journal of Biological Chemistry, 283(11), 6677–6684. [Link]
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- 1. Mocetinostat - Wikipedia [en.wikipedia.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]
- 5. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of chidamide for peripheral T-cell lymphoma, the first orphan drug approved in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Fluorescence Properties of Anthranilic Acid Amides: A Comprehensive Technical Guide
As a Senior Application Scientist navigating the complexities of molecular tagging and structural characterization, selecting the correct fluorophore is rarely a simple plug-and-play decision. It requires a deep understanding of photophysics, molecular environment, and reaction thermodynamics. Anthranilic acid (2-aminobenzoic acid) and its amides (such as 2-aminobenzamide) represent a masterclass in structural simplicity yielding profound analytical utility.
This whitepaper dissects the fundamental photophysical mechanisms of anthranilic acid amides, details their critical role in glycomics and Förster Resonance Energy Transfer (FRET) assays, and provides field-proven, self-validating methodologies for their application.
Photophysical Mechanisms and Solvatochromism
The baseline fluorescence of anthranilic acid amides is driven by their conjugated aromatic system and the electron-donating properties of the ortho-amino group. However, their true power lies in their profound environmental sensitivity (solvatochromism).
Research into substituted anthranilic acids reveals that their quantum yields (Φf) are heavily dictated by the polarity of their local environment. For example, 4-trifluoromethyl and 4-cyano ester derivatives act as highly sensitive environmental probes; they exhibit quantum yields approaching 100% in non-polar solvents like chloroform, but suffer up to a 30-fold signal quenching in polar environments like methanol. This makes them exceptional candidates for, where binding to overexpressed glycoproteins alters the local dielectric environment and triggers aggregation-induced emission.
Core Application I: Glycomics and Reductive Amination
Because native glycans lack intrinsic chromophores or fluorophores, they exhibit poor ionization and near-zero spectral activity in UV/Vis light[1]. Derivatization is therefore mandatory for high-throughput Liquid Chromatography (LC) and Mass Spectrometry (MS)[1]. The industry standards for this process are the anthranilamides 2-AB (2-aminobenzamide) and 2-AA (2-aminobenzoic acid) .
-
2-Aminobenzamide (2-AB): A neutral label that provides stoichiometric tagging without altering the native charge of the glycan. It is the gold standard for downstream HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS)[2].
-
2-Aminobenzoic Acid (2-AA): Carries a single negative charge. This added charge is highly advantageous for techniques requiring electrophoretic mobility, such as Capillary Electrophoresis (CE) and SDS-PAGE, as well as Hydrophilic Interaction Liquid Chromatography (HILIC)[3].
Workflow of glycan labeling via reductive amination using anthranilic acid amides.
Self-Validating Protocol: Fluorescent Labeling of Glycans via 2-AB
To achieve the >85% labeling efficiency expected of commercial4[4], one must understand the causality behind each reagent. This protocol is designed as a closed, self-validating system.
Step 1: Sample Preparation (Absolute Dehydration)
-
Action: Lyophilize the purified glycans (25 pmol to 25 nmol) in a centrifugal evaporator until completely dry.
-
Causality: The formation of the Schiff base is a condensation reaction. The presence of residual water drives the thermodynamic equilibrium backward, hydrolyzing the imine intermediate and drastically reducing labeling yield[4].
Step 2: Reagent Formulation
-
Action: Prepare a solution of 30% v/v glacial acetic acid in Dimethyl Sulfoxide (DMSO). Dissolve 2-AB (fluorophore) and Sodium Cyanoborohydride (NaCNBH₃) in this solvent mixture.
-
Causality: DMSO provides a highly polar, aprotic environment capable of solubilizing both the hydrophobic dye and the hydrophilic glycans. The glacial acetic acid is critical; it acts as an acid catalyst, protonating the carbonyl oxygen of the acyclic sugar to increase its electrophilicity for the nucleophilic attack by the primary amine of 2-AB.
Step 3: Reductive Amination
-
Action: Add the reagent mixture to the dried glycans and incubate at 65°C for 2–3 hours.
-
Causality: Elevated temperatures accelerate the ring-opening of the cyclic sugar to its acyclic aldehyde form. NaCNBH₃ is specifically chosen because, at this mildly acidic pH, it selectively reduces the unstable Schiff base imine into a stable secondary amine without reducing the open-chain aldehyde of unreacted glycans. Using a stronger reducing agent would irreversibly convert unlabeled glycans into unreactive alditols.
Step 4: Clean-up (Solid-Phase Extraction)
-
Action: Pass the reaction mixture through a cellulose or HILIC stationary phase. Wash extensively with acetonitrile/water mixtures to elute free dye, then elute the labeled glycans with water.
-
Causality: 2-AB is highly fluorescent. Unreacted dye will completely mask the signal of the labeled glycans during downstream HPLC analysis.
Step 5: System Validation (The Trust Mechanism)
-
Action: Always run two parallel controls: a Process Blank (water instead of sample) and a Positive Control (a known maltodextrin ladder, e.g., glucose homopolymer).
-
Causality: The Process Blank validates the efficiency of the clean-up step (ensuring no free dye artifact peaks appear). The Maltodextrin ladder validates that the reaction conditions did not cause sialic acid desialylation[2] and that the clean-up matrix did not selectively bias against large or small oligosaccharides.
Core Application II: FRET and Enzymatic Substrates
Beyond direct labeling, anthranilamides are highly effective fluorescence donors in internally quenched Förster Resonance Energy Transfer (FRET) substrates. When synthesized into a peptide chain alongside an acceptor molecule like 3-nitrotyrosine, the anthraniloyl group's emission is suppressed[5].
The mechanism relies on long-range resonance energy transfer. Research demonstrates that complete quenching occurs even when the donor and acceptor are separated by more than 20 Å, and functional substrates have been synthesized with up to 50 Å between the chromophores[5]. This makes anthranilamide an ideal tool for kinetic measurements of endopeptidases (such as subtilisin and pepsin). When the enzyme cleaves the peptide bond between the two groups, the physical separation halts the FRET effect, resulting in a quantifiable increase in fluorescence[5].
FRET-based enzymatic cleavage assay utilizing anthranilamide as a fluorescent donor.
Emerging Frontiers: GPCR Receptor Imaging
The structural versatility of the anthranilamide scaffold has recently been leveraged to design highly selective fluorescent ligands for G-protein-coupled receptors (GPCRs). A breakthrough example is the development of an Oregon Green 488 (OG488)-labeled anthranilamide conjugate (Probe 33) targeting the M2 muscarinic acetylcholine receptor (M2R)[6].
This probe exhibits a nanomolar affinity (Ki = 2.4 nM) and demonstrates pronounced selectivity for M2R over other muscarinic subtypes[6]. Because the OG488 fluorophore is conjugated to the anthranilamide base, it yields exceptional photophysical properties (ε = 42,504 M⁻¹cm⁻¹, Φf = 0.20), making it highly suitable for advanced 3D visualization techniques, including two-photon microscopy and Stimulated Emission Depletion (STED) imaging in living cells[6].
Quantitative Data Summary
To aid in experimental design, the photophysical properties of key anthranilamide derivatives are summarized below.
| Fluorophore / Probe | Excitation (λex) | Emission (λem) | Key Characteristic | Primary Application |
| 2-Aminobenzamide (2-AB) | ~320 nm | ~420 nm | Neutral charge, >85% labeling efficiency | HPLC/MS glycan profiling |
| 2-Aminobenzoic acid (2-AA) | ~315 nm | ~400 nm | Single negative charge | HILIC, SDS-PAGE, CE |
| Anthranilamide (FRET Donor) | ~320 nm | ~420 nm | Quenched by nitrotyrosine up to 50 Å | Endopeptidase kinetic assays |
| OG488-Anthranilamide (Probe 33) | 520 nm | 547 nm | High extinction coeff. (42,504 M⁻¹cm⁻¹) | M2R Confocal/STED imaging |
| 4-Trifluoromethyl anthranilic ester | ~340 nm | ~440 nm | Extreme solvatochromism (Φf ~100% in CHCl₃) | Cancer cell detection |
Conclusion
Anthranilic acid amides are far more than simple fluorescent dyes; they are highly tunable molecular probes. Whether you are exploiting their nucleophilic primary amines for stoichiometric glycan labeling, leveraging their long-range FRET capabilities for enzymatic assays, or utilizing their solvatochromic properties for environmental sensing, success depends on a rigorous understanding of their chemical environment. By adhering to self-validating protocols and understanding the thermodynamic causality behind each reaction step, researchers can fully unlock the analytical power of the anthranilamide scaffold.
References
-
Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics National Institutes of Health (PMC)[Link]
-
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells McFarland Laboratories / Acadia University[Link]
-
Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: multicolumn peptide synthesis of enzyme substrates for subtilisin Carlsberg and pepsin PubMed / Analytical Biochemistry[Link]
-
In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis Frontiers in Chemistry[Link]
-
Design, Synthesis, and Evaluation of a New Fluorescent Ligand for the M2 Muscarinic Acetylcholine Receptor ACS Medicinal Chemistry Letters[Link]
-
SIGNAL™ 2-AB LABELING KIT TABLE OF CONTENTS Agilent Technologies[Link]
Sources
- 1. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: multicolumn peptide synthesis of enzyme substrates for subtilisin Carlsberg and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Cationic Benzamide Ligands for DNA Groove Binding: From Molecular Recognition to Therapeutic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA minor groove represents a validated and highly attractive target for the development of novel therapeutics, particularly in the realms of oncology and anti-infective medicine. Small molecules capable of binding non-covalently within the minor groove can disrupt critical DNA-protein interactions, thereby interfering with replication, transcription, and repair processes. Among the various scaffolds explored for this purpose, cationic benzamides have emerged as a privileged structural class. Their inherent curvature, coupled with strategically placed hydrogen-bonding moieties and cationic termini, allows for high-affinity, sequence-selective recognition of A/T-rich tracts in the minor groove. This guide provides a comprehensive technical overview of the principles governing the interaction of cationic benzamide ligands with DNA. We will explore the molecular basis of recognition, detail the key experimental and computational methodologies used to characterize these interactions, and discuss their current and future therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the rational design and development of next-generation DNA-targeting agents.
The Rationale for Targeting the DNA Minor Groove
Deoxyribonucleic acid (DNA) is the primary carrier of genetic information and a fundamental target for many therapeutic agents.[1] The double helix structure of B-DNA presents two distinct grooves: the major groove and the minor groove. While the major groove is wider and exposes more base-pair functional groups, making it the primary site for protein recognition, the minor groove possesses unique characteristics that make it an ideal target for small molecule intervention.[2]
The minor groove is narrower, particularly in sequences rich in adenine-thymine (A/T) base pairs.[3] This region is characterized by a high negative electrostatic potential, creating a favorable environment for binding positively charged (cationic) ligands.[3] Furthermore, the floor of the A/T-rich minor groove is lined with hydrogen bond acceptors (the N3 of adenine and O2 of thymine) that can be specifically recognized by small molecules.[4] By designing ligands with a shape that is complementary to the curvature of the minor groove and which possess appropriately positioned hydrogen bond donors and cationic groups, it is possible to achieve high-affinity and sequence-selective binding.[2][4] Such binding can physically block the interaction of essential proteins like transcription factors and polymerases, leading to potent biological effects, including cell cycle arrest and apoptosis.[5][6]
Molecular Basis of Benzamide-DNA Recognition
The successful design of minor groove binders (MGBs) hinges on understanding the non-covalent forces that govern their association with DNA. Cationic benzamides are excellent models for this, as their structure can be systematically modified to probe the contributions of various interactions.
Key Structural Features
-
Shape Complementarity: Small, crescent-shaped molecules fit snugly into the convex floor of the minor groove.[2] The benzamide scaffold provides a rigid, curved backbone that can be extended with additional aromatic or heterocyclic rings to match the helical pitch of the DNA.[7][8]
-
Electrostatic Interactions: The initial approach of a cationic ligand to the negatively charged DNA duplex is driven by long-range electrostatic attraction.[2][9][10] Positively charged groups, such as amidines or guanidines, are crucial for this initial contact and for neutralizing the phosphate backbone's charge upon binding.[2][11]
-
Hydrogen Bonding: Specificity is largely achieved through the formation of hydrogen bonds between the ligand and the DNA base pairs. Amide (-CONH-) groups on the benzamide ligand are excellent hydrogen bond donors, interacting with the acceptor atoms on the floor of the minor groove.[2][4][12]
-
Van der Waals Forces: Close, shape-complementary contacts between the aromatic rings of the ligand and the walls of the minor groove contribute significantly to the overall binding energy through van der Waals interactions.[2]
-
Hydrophobic Effect & Entropy: The minor groove in A/T-rich regions contains a structured "spine of hydration."[9] The binding of a ligand displaces these ordered water molecules, leading to a favorable increase in entropy that drives the binding process.[2] The release of counter-ions from the DNA backbone upon ligand binding also contributes favorably to the entropy of the system.[2]
The Mechanism of Binding: A Stepwise Process
Molecular dynamics simulations have provided a detailed, atomic-level view of the binding process, which is not a simple rigid-body association but a dynamic event.[9][10][13]
-
Initial Contact: The positively charged ligand is electrostatically attracted to the negatively charged DNA backbone.[9][10]
-
Hinge-like Intermediate: An intermediate state forms where one end of the ligand inserts into the minor groove, acting as an anchor.[9][10]
-
Concerted Insertion and Dehydration: The second end of the ligand swings into the groove in a concerted motion. This process is coupled with the disruption and displacement of the spine of hydration.[9][10]
-
Final Refinement: The ligand settles into its final, low-energy conformation, maximizing hydrogen bonding and van der Waals contacts.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Login [esr.ie]
- 3. annualreviews.org [annualreviews.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The minor-groove binding DNA-ligands netropsin, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polyamide curvature and DNA sequence selective recognition: use of 4-aminobenzamide to adjust curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamide Curvature and DNA Sequence Selective Recognition: Use of 4-Aminobenzamide to Adjust Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Mechanism of Ligand Binding to the Minor Groove of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting the Association of Cationic Groove-Binding Drugs to DNA Using a Poisson-Boltzmann Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. What drives the binding of minor groove-directed ligands to DNA hairpins? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-amino-N-[3-(dimethylamino)propyl]benzamide from isatoic anhydride
Application Note: Regioselective Synthesis of 2-Amino-N-[3-(dimethylamino)propyl]benzamide via Green Ring-Opening Amidation
Executive Overview
The synthesis of 2-amino-N-[3-(dimethylamino)propyl]benzamide (CAS 6725-12-8) is a foundational transformation in the development of procainamide analogs, antiarrhythmic agents, and novel benzamide-derived therapeutics (1)[1]. This application note details a highly efficient, green-chemistry-compliant protocol utilizing isatoic anhydride (ISA) and 3-(dimethylamino)propylamine (DMAPA). By leveraging the inherent reactivity of the benzoxazine-2,4-dione ring, this method provides a self-validating, high-yield pathway that minimizes hazardous solvents, eliminates the need for complex chromatographic purification, and maximizes atomic economy.
Mechanistic Causality & Regioselectivity
The reaction between isatoic anhydride and primary amines is a classic example of a nucleophilic acyl substitution followed by an irreversible decarboxylation (2)[2]. Understanding the causality behind the molecular interactions is critical for process optimization:
-
Causality of Regioselectivity: DMAPA possesses two basic centers: a primary aliphatic amine and a tertiary dimethylamine. The primary amine is significantly more nucleophilic and sterically accessible. It selectively attacks the highly electrophilic C-4 carbonyl carbon of isatoic anhydride, avoiding the less reactive C-2 position ().
-
Causality of the Thermodynamic Driving Force: The initial nucleophilic attack generates a tetrahedral intermediate that collapses to open the oxazine ring, forming an unstable carbamic acid intermediate. Mild thermal activation drives the extrusion of carbon dioxide gas (decarboxylation), yielding the stable 2-aminobenzamide product (3)[3]. The irreversible loss of CO₂ shifts the equilibrium entirely to the right, ensuring near-quantitative yields.
Figure 1: Mechanistic pathway of the ring-opening amidation of isatoic anhydride.
Self-Validating Experimental Protocol
A hallmark of a robust synthetic protocol is its ability to provide real-time, visual feedback to the operator. This procedure is designed as a self-validating system : the evolution of CO₂ gas serves as a direct kinetic indicator of the reaction's progress, and the cessation of bubbling confirms completion. Furthermore, using water as a green solvent induces a phase change (precipitation) that validates successful product formation (4)[4].
Materials Required:
-
Isatoic Anhydride (ISA, 96% purity)
-
3-(Dimethylamino)propylamine (DMAPA, 99% purity)
-
Deionized Water (Green Solvent)
Step-by-Step Methodology:
-
Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mmol (1.63 g) of isatoic anhydride.
-
Solvent Introduction: Suspend the ISA in 15 mL of deionized water. Insight: ISA is poorly soluble in water, creating a heterogeneous suspension. As the reaction proceeds, the formation of the highly polar intermediate alters the phase dynamics.
-
Amine Addition: Slowly add 11.0 mmol (1.12 g, ~1.38 mL) of DMAPA dropwise over 5 minutes at room temperature. Insight: A slight 1.1 molar excess of the amine ensures complete consumption of the anhydride.
-
Thermal Activation & Monitoring (Self-Validation): Attach a reflux condenser and gradually heat the mixture to 60 °C. Observe the reaction mixture. The onset of effervescence (CO₂ evolution) indicates the decomposition of the carbamic acid intermediate. Maintain heating and stirring until gas evolution completely ceases (typically 45–60 minutes), visually validating the end of the reaction.
-
Workup & Isolation: Allow the reaction mixture to cool to 0–5 °C in an ice bath. The target compound will precipitate as a crystalline solid due to its reduced solubility in cold water.
-
Purification: Isolate the product via vacuum filtration, wash with 5 mL of ice-cold water, and dry under a vacuum at 40 °C to constant weight.
Figure 2: Step-by-step experimental workflow for the self-validating synthesis protocol.
Quantitative Data & Process Optimization
The choice of solvent and temperature profoundly impacts the reaction kinetics and thermodynamic yield. Table 1 summarizes the optimization parameters, demonstrating why water at 60 °C is the superior choice for both environmental sustainability and practical laboratory execution ().
Table 1: Influence of Solvent and Temperature on Amidation Yields
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Mechanistic Causality / Observation |
| Deionized Water | 25 (RT) | 120 | 85 | Slower decarboxylation; product precipitates slowly. |
| Deionized Water | 60 | 45 | 96 | Optimal thermal activation; rapid CO₂ extrusion drives equilibrium. |
| Absolute Ethanol | 80 (Reflux) | 60 | 92 | Excellent intermediate solubility; requires solvent evaporation for workup. |
| Solvent-Free (Neat) | 100 | 15 | 90 | Extremely rapid kinetics; high risk of localized overheating and impurities. |
Analytical Validation
To ensure the integrity of the synthesized 2-amino-N-[3-(dimethylamino)propyl]benzamide, the following analytical signatures must be verified post-purification:
-
FT-IR Spectroscopy: Confirm the complete disappearance of the distinct isatoic anhydride doublet (1770 and 1730 cm⁻¹) and the appearance of the amide carbonyl stretch (~1630 cm⁻¹) alongside primary amine N-H stretches (~3400, 3300 cm⁻¹).
-
¹H NMR (CDCl₃, 400 MHz): Verify the presence of the intact aromatic protons (δ 6.5–7.5 ppm), a broad singlet for the primary aniline -NH₂ (exchangeable with D₂O), a broad triplet for the amide -NH, and the characteristic singlet for the N,N-dimethyl protons (δ ~2.2 ppm).
References
-
National Institutes of Health (PMC). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Available at:[Link]
-
Bulgarian Chemical Communications. Synthesis of Bis-2,3-dihydroquinazolin-4(1H)-ones. Available at:[Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Available at:[Link]
-
RSC Advances. A green and effective heterogeneous catalyst for one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. Available at:[Link]
-
RSC Publishing. Accepted Manuscript: β-Cyclodextrine-SO3H-assisted strategy for the preparation of derivatives in aqueous media. Available at: [Link]
Sources
Application Note: Synthesis of 2-Amino-N-(3-(dimethylamino)propyl)benzamide via Aminolysis of Isatoic Anhydride
Abstract & Scope
This application note details the protocol for the synthesis of 2-amino-N-(3-(dimethylamino)propyl)benzamide (CAS: 20665-86-3) via the nucleophilic ring-opening of isatoic anhydride with N,N-dimethyl-1,3-propanediamine (DMAPA).
This reaction represents a classic "atom-economic" approach to generating anthranilamide derivatives, widely used as linkers in drug discovery (e.g., HDAC inhibitors, kinase inhibitors) to modulate solubility and pharmacokinetic profiles. The protocol emphasizes a self-validating workflow using ethanol as the solvent, allowing for visual monitoring of reaction progress via the transition from a heterogeneous slurry to a homogeneous solution.
Key Reaction Parameters
| Parameter | Specification |
| Reaction Type | Nucleophilic Acyl Substitution / Decarboxylative Ring Opening |
| Limiting Reagent | Isatoic Anhydride (CAS: 118-48-9) |
| Nucleophile | 3-(Dimethylamino)-1-propylamine (DMAPA) (CAS: 109-55-7) |
| Solvent System | Ethanol (Anhydrous or 95%) |
| Temperature | Reflux ( |
| By-product | Carbon Dioxide ( |
Mechanistic Insight
The reaction proceeds through the nucleophilic attack of the primary amine of DMAPA on the C4 carbonyl of the isatoic anhydride. This forms a tetrahedral intermediate which collapses to open the heterocyclic ring. The resulting carbamic acid intermediate is unstable and undergoes rapid decarboxylation to release
Pathway Visualization
Figure 1: Mechanistic pathway of isatoic anhydride aminolysis. The release of
Material Specifications
Ensure reagents meet the following criteria to minimize side reactions (e.g., oligomerization).
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS | Notes |
| Isatoic Anhydride | 163.13 | 1.0 | Electrophile | 118-48-9 | Moisture sensitive; store in desiccator. |
| DMAPA | 102.18 | 1.1 - 1.2 | Nucleophile | 109-55-7 | Corrosive; use fresh to avoid carbonate salts. |
| Ethanol | 46.07 | Solvent | Solvent | 64-17-5 | Anhydrous preferred; 95% acceptable. |
Critical Note on Reagent Identity: "N,N-dimethyl-1,3-propanediamine" refers to 3-(dimethylamino)-1-propylamine (primary amine). Do not confuse with N,N'-dimethyl-1,3-propanediamine (secondary amine), which would yield a different, tertiary amide product.
Experimental Protocol
Safety Pre-Check[2]
-
Gas Evolution: The reaction generates 1 mole of
for every mole of reactant. Do not seal the reaction vessel. Ensure the condenser is open to the atmosphere (via a drying tube). -
Sensitization: Isatoic anhydride is a respiratory sensitizer. DMAPA is a skin sensitizer and corrosive. All operations must be performed in a fume hood.
Step-by-Step Procedure
Scale: 10 mmol (Example)
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging (Solids): Add 1.63 g (10 mmol) of Isatoic Anhydride to the flask.
-
Solvent Addition: Add 15–20 mL of Ethanol.
-
Observation: Isatoic anhydride is sparingly soluble in ethanol at room temperature; a white slurry will form.
-
-
Amine Addition: While stirring at room temperature, add 1.38 mL (1.12 g, 11 mmol) of DMAPA dropwise.
-
Observation: Slight exotherm may occur.
-
-
Reaction (Heating): Heat the mixture to reflux (
).-
Visual Checkpoint: As the temperature rises,
evolution (bubbling) will become visible. The white solid will gradually dissolve. -
Completion Indicator: The reaction is typically complete when the solution becomes clear and gas evolution ceases (approx. 1–3 hours).
-
-
Monitoring: Perform TLC (System: 10% Methanol in Dichloromethane + 1%
).-
Target: Disappearance of Isatoic Anhydride (
) and appearance of a lower fluorescent spot (Product).
-
-
Workup:
-
Concentrate the solvent under reduced pressure (Rotavap).[1]
-
Purification Option A (Crystallization): Triturate the oily residue with cold diethyl ether or hexanes to induce crystallization.
-
Purification Option B (Acid-Base Extraction): Dissolve residue in
, wash with 5% (to remove trace acid), then water. Dry over and evaporate.[1]
Experimental Workflow Diagram
Figure 2: Operational workflow. The transition from slurry to clear solution is the primary process control.
Characterization & Validation
To validate the synthesis, compare analytical data against the following expected values:
-
Physical State: Pale yellow oil or off-white solid (depending on purity/crystallinity).
-
IR Spectroscopy:
-
Absence of anhydride doublets (1780, 1730
). -
Presence of Amide I band (
) and Amide II band. -
Primary amine N-H stretch (
).
-
-
1H NMR (DMSO-d6 or CDCl3):
-
2.20 ppm (s, 6H,
). -
1.7 ppm (quint, 2H, central
). -
2.3 ppm (t, 2H,
). -
3.3 ppm (q, 2H,
). - 6.5–7.5 ppm (m, 4H, Aromatic protons).
-
2.20 ppm (s, 6H,
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Reaction incomplete or insufficient solvent. | Check TLC. If SM remains, continue reflux. If SM is gone, the solid may be the product (rare in EtOH) or impurity; add more hot EtOH. |
| Low Yield | Hydrolysis of anhydride. | Ensure Ethanol is dry.[4] Water competes with the amine to form anthranilic acid. |
| Oligomerization | Overheating or impure anhydride. | Isatoic anhydride can polymerize.[5] Ensure fresh reagents. Maintain strict 1:1.1 stoichiometry. |
References
-
Potts, K. T. (1980). The Chemistry of Isatoic Anhydride. In The Chemistry of Heterocyclic Compounds. Wiley.
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride.[1][3][4][6][7][8][9][10][11] Organic Syntheses, 33, 10. (Foundational protocol for isatoic anhydride handling).
-
BenchChem. (2025).[1][3] Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide Protocols. (Analogous aminolysis protocol).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80103, Isatoic anhydride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-AMINO-N-PROPYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. myttex.net [myttex.net]
Application Note: Solid-Phase Synthesis of Benzamide-Based HDAC Inhibitor Libraries
Executive Summary
This application note details a robust, field-proven protocol for the solid-phase synthesis (SPS) of benzamide-based Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acids (e.g., SAHA) which target pan-HDACs, benzamides (e.g., Entinostat, Mocetinostat) exhibit kinetic selectivity for Class I isoforms (HDAC1, 2, 3) via an ortho-aminoanilide zinc-binding group (ZBG).
The synthesis of this ZBG on solid support presents a unique challenge: the ortho-diamine moiety must be differentiated so that one amine forms the amide backbone while the other remains free (or protected) to chelate zinc post-cleavage. This guide presents the "Mono-Immobilized Diamine Strategy" using 2-Chlorotrityl Chloride (2-CTC) resin. This method is self-validating; the steric bulk of the trityl linker prevents cross-linking, ensuring that every growing chain retains the critical ZBG precursor.
Strategic Analysis & Resin Selection
The Pharmacophore Challenge
Benzamide HDAC inhibitors follow a strict pharmacophore: Cap — Linker — Zinc Binding Group (ZBG) .
-
Cap: Surface recognition domain (e.g., Pyridine, Heterocycles).
-
Linker: Typically a phenyl or heteroaryl spacer occupying the 11 Å active site tunnel.
-
ZBG: An ortho-aminoanilide.
Why 2-Chlorotrityl Chloride (2-CTC)?
Standard Rink Amide resins yield primary amides (
-
Steric Control: The bulky trityl group allows only one amine of the 1,2-phenylenediamine to attack, preventing the diamine from "stapling" (cross-linking) to the resin.
-
Acid Sensitivity: The trityl-amine bond is cleaved by mild acid (1% TFA), releasing the ZBG without degrading acid-sensitive caps or linkers.
-
Racemization Suppression: The extremely mild coupling conditions prevent racemization of chiral linkers.
Figure 1: The Mono-Immobilized Diamine Strategy ensures correct ZBG formation.
Detailed Protocol: The "Self-Validating" Workflow
Reagents & Materials
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (100-200 mesh) | Loading: 1.0–1.6 mmol/g. Low loading prevents aggregation. |
| ZBG Precursor | 1,2-Phenylenediamine (OPD) | 10 equivalents. High excess drives mono-substitution. |
| Coupling Agents | HATU / HOAt | Preferred over HOBt for aniline couplings (faster kinetics). |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base. |
| Cleavage Cocktail | 1% TFA in DCM | Mild cleavage to preserve the ZBG. |
Step 1: Resin Loading (Immobilization of ZBG)
Rationale: This step defines the theoretical yield. Using a large excess of diamine ensures that every active chloride site reacts with a fresh diamine molecule, preventing one diamine from reacting with two resin sites.
-
Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Swell in dry DCM (10 mL) for 20 min. Drain.
-
Loading Solution: Dissolve 1,2-phenylenediamine (10 eq) in dry DCM/DMF (1:1, 10 mL). Add DIPEA (10 eq) .
-
Note: DMF is added to ensure solubility of the diamine.
-
-
Reaction: Add the solution to the resin. Shake gently at room temperature for 2 hours .
-
Capping (Critical): Drain the resin. Add a solution of Methanol (1 mL) and DIPEA (2 mL) in DCM (17 mL). Shake for 20 min.
-
Washing: Wash extensively: DCM (3x), DMF (3x), DCM (3x).
Step 2: Scaffold Construction (The "Linker")
Rationale: Benzamide HDACis typically use a 4-substituted benzoic acid as the core. We use Fmoc-protected amino-benzoic acids to allow for further library diversity.
-
Activation: Dissolve 4-(Fmoc-amino)benzoic acid (3 eq) , HATU (3 eq) , and HOAt (3 eq) in DMF. Add DIPEA (6 eq) .
-
Pre-activation: Let the mixture stand for 2 minutes before adding to resin. This generates the active ester.
-
-
Coupling: Add the activated mixture to the resin (which now terminates in a free aniline). Shake for 4–6 hours .
-
QC Check: Perform a chloranil test (sensitive for anilines).[4] No color change indicates complete coupling. Standard Kaiser test may be inconclusive for aromatic amines.
-
-
Washing: DMF (3x), DCM (3x).
Step 3: Library Diversification (The "Cap")
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[5] Wash with DMF (5x).
-
Cap Introduction:
-
For Amide Caps: React with Acid Chloride (5 eq) + DIPEA (10 eq) in DCM for 1 hour.
-
For Carbamate Caps (e.g., MS-275): React with Activated Carbonate (e.g., Pyridyl-CH2-O-CO-OSu) or Chloroformate.
-
For Sulfonamides: Sulfonyl chloride (5 eq) + Pyridine (10 eq) in DCM.
-
-
Final Wash: DMF (3x), DCM (3x), MeOH (2x), Ether (2x). Dry resin under vacuum.[6]
Step 4: Cleavage & Purification[7]
-
Cleavage: Treat dry resin with 1% TFA in DCM (10 mL) for 5 x 2 minutes .
-
Technique: Filter the solution into a flask containing 1 mL of 10% Pyridine in MeOH (to neutralize immediately). Do not let the resin sit in acid for long periods, or the trityl cation may re-attach.
-
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DMSO/MeCN. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Note: Avoid TFA in the mobile phase if the ZBG is acid-sensitive, though benzamides are generally stable.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Resin cross-linking (Diamine attached to two sites) | Increase diamine excess to 20 eq during loading. Ensure vigorous shaking. |
| Incomplete Coupling | Low nucleophilicity of aniline ZBG | Switch to HATU/HOAt (most potent). Perform double coupling. Heat to 40°C. |
| Product Impurity | Premature cleavage during synthesis | 2-CTC is acid sensitive. Ensure all DCM used in washes is acid-free (pass through basic alumina if aged). |
| Missing ZBG | Oxidation of phenylenediamine | Perform loading under Nitrogen/Argon atmosphere. Use fresh diamine (white crystals, not brown). |
Mechanistic Validation (Graphviz)
The following diagram illustrates the binding mode of the synthesized benzamide (e.g., Entinostat) in the HDAC active site, justifying the need for the ortho-aminoanilide structure.
Figure 2: Pharmacophore mapping of Benzamide HDAC inhibitors. The o-aminoanilide (ZBG) synthesized via this protocol creates a critical bidentate chelate with the active site Zinc.
References
-
Gryder, B. E., et al. (2018). "Histone Deacetylase Inhibitors Equipped with Estrogen Receptor Modulation Activity." Journal of Medicinal Chemistry. Link
- Context: Describes the structural requirements for benzamide HDAC inhibitors and the importance of the ZBG.
-
Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin. A carrier for the solid phase synthesis of peptides and peptide amides."[1][7] Tetrahedron Letters. Link
- Context: The foundational reference for using 2-CTC resin to immobilize amines without cross-linking.
-
Methot, J. L., et al. (2008). "Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters. Link
- Context: Validates the o-aminoanilide pharmacophore for Class I selectivity.
-
Chou, C. J., et al. (2008). "Synthesis and biological evaluation of novel benzamide derivatives as histone deacetylase inhibitors." Journal of Biological Chemistry. Link
- Context: Provides solution-phase comparisons for MS-275 analogs, serving as a benchmark for SPS product characteriz
-
Beilstein Journal of Organic Chemistry (2018). "Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates." Link
- Context: Demonstrates advanced protocols for 2-chlorotrityl resin handling and cleavage of sensitive linkers.
Sources
- 1. scispace.com [scispace.com]
- 2. Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: A Comparative Guide to N-Alkylation and Acylation of Anthranilamides
Introduction: The Anthranilamide Scaffold in Modern Chemistry
Anthranilamide, or 2-aminobenzamide, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, including treatments for neurodegenerative disorders, anticancer agents, and Factor Xa inhibitors.[1][2][3] The strategic functionalization of the anthranilamide core allows for the precise tuning of molecular properties, making it a cornerstone for drug discovery programs.[4][5][6]
Two of the most fundamental transformations applied to this scaffold are N-alkylation and N-acylation of the primary amino group. The choice between these pathways dictates the final architecture and, consequently, the biological activity of the target molecule. This guide provides an in-depth analysis of both protocols, explaining the mechanistic rationale behind procedural steps and offering detailed, field-proven methodologies for researchers in organic synthesis and drug development.
Part 1: N-Alkylation of the Anthranilamide Core
N-alkylation introduces an alkyl group to the nitrogen atom, a transformation that can significantly impact a molecule's lipophilicity, metabolic stability, and receptor binding interactions.
Mechanistic Insights & Strategic Considerations
The nitrogen of an amide is significantly less nucleophilic than that of a corresponding amine due to the resonance delocalization of its lone pair into the adjacent carbonyl group. Consequently, direct alkylation with alkyl halides is often inefficient. The most common strategy involves pre-activation by deprotonation with a strong base to form a highly nucleophilic amide anion, which then readily participates in an SN2 reaction with an alkylating agent.[7][8]
Key Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases are required to achieve complete deprotonation without competing reactions. Sodium hydride (NaH) is a common choice, offering irreversible deprotonation. Other strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are also effective.[7]
-
Solvent System: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are essential. They effectively solvate the cation of the base and do not possess acidic protons that would quench the amide anion.[7][9]
-
Alkylating Agent: Primary and secondary alkyl halides (iodides and bromides being more reactive than chlorides) are typical electrophiles. More advanced methods utilize alcohols in the presence of a transition-metal catalyst or via a one-pot oxidation-reduction sequence, offering a greener alternative to alkyl halides.[10][11]
-
Controlling Selectivity: A significant challenge in amine alkylation is preventing over-alkylation.[12] For anthranilamide's primary amine, this is less of a concern as the resulting secondary amide is significantly less acidic and harder to deprotonate for a second alkylation. However, using a stoichiometric amount of base and alkylating agent is crucial.
Below is a general workflow for the N-alkylation of anthranilamide.
Protocol 1: N-Benzylation of Anthranilamide using NaH
This protocol details a representative N-alkylation procedure under classical conditions.
Materials & Reagents:
-
Anthranilamide (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, septa
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anthranilamide (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF to create a ~0.2 M solution.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water. Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The reaction mixture may become a clearer solution as the sodium salt of anthranilamide forms.
-
Alkylation: Cool the reaction back to 0 °C. Add a solution of benzyl bromide (1.1 eq) in a small amount of anhydrous THF dropwise via a syringe or dropping funnel over 15 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-benzyl anthranilamide.
Part 2: N-Acylation of the Anthranilamide Core
N-acylation connects the anthranilamide nitrogen to a carbonyl group, forming a stable amide bond. This is a cornerstone reaction in peptide synthesis and the construction of many complex organic molecules.
Mechanistic Insights & Strategic Considerations
Unlike alkylation, acylation of the amino group of anthranilamide does not require a strong base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks a highly electrophilic carbonyl carbon. The key is to "activate" the carboxylic acid partner.
Key Experimental Choices:
-
Acylating Agent:
-
Acyl Halides: Acyl chlorides are highly reactive and readily form amides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct (Schotten-Baumann conditions).[][14][15]
-
Acid Anhydrides: Similar to acyl halides, anhydrides are effective acylating agents, also requiring a base.[16]
-
Carboxylic Acids: Direct reaction with a carboxylic acid is unfavorable. Activation is achieved in-situ using coupling reagents. Common classes include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form a highly reactive O-acylisourea intermediate.[][14][15] These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
-
Uronium/Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient activators that generate active esters, leading to clean and fast reactions.[][14]
-
-
-
Modern Catalytic Methods: Recent advancements include Rh(III)-catalyzed protocols for the amidation of C-H bonds with isocyanates, providing a direct and atom-economical route to N-acyl anthranilamides.[17][18][19]
The following diagram illustrates the general mechanism for acylation using an activated carboxylic acid.
Protocol 2: N-Acylation of Anthranilamide with Benzoic Acid using EDC/HOBt
This protocol details a widely used amide bond formation technique that avoids the need for preparing an acyl chloride.
Materials & Reagents:
-
Anthranilamide (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water, 1M HCl, Saturated aqueous NaHCO₃, Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Preparation: To a round-bottom flask, add benzoic acid (1.05 eq), HOBt (1.2 eq), and anthranilamide (1.0 eq). Dissolve the solids in anhydrous DMF (~0.3 M).
-
Activation: Add EDC·HCl (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2x) to remove excess base, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.
-
Purification: The crude product can often be purified by recrystallization or by flash column chromatography on silica gel if necessary.
Part 3: Comparative Analysis and Method Selection
Choosing the correct synthetic route is critical for efficiency and success. The decision between N-alkylation and N-acylation is primarily driven by the desired final product, but the specific conditions are chosen based on substrate compatibility, available reagents, and scale.
Summary of Key Differences
| Feature | N-Alkylation (Classical) | N-Acylation (Coupling) |
| Key Reagents | Strong base (NaH, n-BuLi), Alkyl Halide | Coupling agent (EDC, HATU), Carboxylic Acid, Organic Base |
| Reaction Conditions | Anhydrous, often cryogenic (0 °C to RT), inert atmosphere | Anhydrous, typically room temperature, inert atmosphere |
| Activation Step | Deprotonation of amide N-H | Activation of carboxylic acid C=O |
| Byproducts | Halide salt (e.g., NaBr), H₂ gas | Urea derivative (from EDC), H₂O |
| Substrate Scope | Sensitive to base-labile functional groups | Generally broad, very tolerant of most functional groups |
| Common Issues | Potential for O-alkylation, handling of pyrophoric/reactive reagents | Racemization of α-chiral acids (minimized by HOBt), purification from coupling byproducts |
| Advantages | Strong C-N bond formation, straightforward for simple alkyl groups | Mild conditions, high functional group tolerance, high yields |
Conclusion
The N-alkylation and N-acylation of anthranilamide are powerful and versatile strategies for generating diverse chemical libraries for drug discovery and materials science. While classical N-alkylation requires stringent conditions and the handling of hazardous reagents, it provides a direct path to N-alkyl derivatives. In contrast, modern N-acylation protocols, particularly those employing coupling reagents, offer a milder, more functional-group-tolerant, and often more efficient route to N-acyl anthranilamides. The selection of a specific protocol should be guided by the target structure, the stability of the starting materials, and the desired scale of the reaction, as outlined in this guide.
References
-
Hesp, K. D., Bergman, R. G., & Ellman, J. A. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society, 133(30), 11430–11433. Available at: [Link]
-
Hesp, K. D., Bergman, R. G., & Ellman, J. A. (2011). Expedient synthesis of N-acyl anthranilamides and β-enamine amides by the Rh(III)-catalyzed amidation of aryl and vinyl C-H bonds with isocyanates. PubMed. Available at: [Link]
-
Zaib, S., Khan, I., et al. (2024). Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases. PubMed. Available at: [Link]
-
Ismail, P. S., Khan, I., et al. (2019). Facile synthesis of diverse N-Acyl Anthranilamides and quinazolin-4-ones as HMG-CoA reductase inhibitor via Pd-catalyzed cascade reaction. ScholarWorks @ UTRGV. Available at: [Link]
-
Ceylan, S., & Alir, E. (2012). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. ARKIVOC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. . Available at: [Link]
- Li, Z., et al. (2020). Method of preparing N-acyl anthranilamide. Google Patents.
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. . Available at: [Link]
-
Organic Chemistry Portal. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C-H Bonds with Isocyanates. . Available at: [Link]
-
Reimer, J. M., et al. (n.d.). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. RSC Publishing. Available at: [Link]
-
Zaib, S., et al. (2025). Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases. ResearchGate. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Ji, D., et al. (2020). Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Liu, J. Z., et al. (2013). Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents. Drug Discoveries & Therapeutics. Available at: [Link]
-
Regis Technologies. (n.d.). Acylation Reagents. Regis Technologies. Available at: [Link]
-
Wang, Y., et al. (2015). Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
-
Ceylan, S., & Alir, E. (2012). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. ResearchGate. Available at: [Link]
-
Vahideh, Z., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]
-
Sharma, P., et al. (2021). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. Available at: [Link]
-
Save My Exams. (2026). Acylation Mechanism. Save My Exams. Available at: [Link]
-
Wang, C., et al. (2020). N-alkyl amide synthesis via N-alkylation of amides with alcohols. ResearchGate. Available at: [Link]
-
Siddiqui, H. L., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. Available at: [Link]
-
Suginome, M., et al. (2011). Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. ACS Publications. Available at: [Link]
- Sumitomo Chemical Co. (2015). Process for production of anthranilamide compound. Google Patents.
- Bayer AG. (1981). Preparation of anthranilamides. Google Patents.
-
Glinkerman, C. M., & Gevorgyan, V. (2021). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship. Available at: [Link]
-
Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Chemistry Portal. Available at: [Link]
-
Al-Awadi, N. A., et al. (2007). Alkylation and acylation of basic salts of anthranilic acid. ResearchGate. Available at: [Link]
- Agrotech A/S. (2008). Process for the preparation of alkyl n-alkylanthranilate. Google Patents.
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. Available at: [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). . Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2025). Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Substituted amide synthesis by amidation [organic-chemistry.org]
- 11. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Lab Reporter [fishersci.it]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. savemyexams.com [savemyexams.com]
- 17. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expedient synthesis of N-acyl anthranilamides and β-enamine amides by the Rh(III)-catalyzed amidation of aryl and vinyl C-H bonds with isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. organic-chemistry.org [organic-chemistry.org]
Application Note: Advanced Purification Strategies for Basic Benzamide Derivatives
Introduction: The Physicochemical Challenge
Basic benzamide derivatives represent a cornerstone structural motif in medicinal chemistry, appearing frequently in dopamine antagonists (e.g., Metoclopramide), histone deacetylase (HDAC) inhibitors, and various kinase inhibitors.
The purification of these compounds presents a specific dichotomy:
-
The Benzamide Core: A neutral, stable scaffold with moderate polarity.
-
The Basic Side Chain: Typically a tertiary amine or nitrogen heterocycle (piperazine, pyrrolidine) with a pKa range of 8.0–10.5.
The Problem: Standard purification methods often fail because the basic moiety interacts strongly with the acidic silanol groups (
This guide details three field-proven workflows to isolate high-purity (>98%) basic benzamides, moving from bulk extraction to high-resolution chromatography.
Strategy I: The "pH Swing" Liquid-Liquid Extraction (LLE)
For crude reaction mixtures, the most efficient first-pass purification utilizes the pH-dependent solubility of the basic amine side chain. This method effectively removes neutral impurities (unreacted esters, amides) and acidic byproducts.
Mechanistic Insight
By lowering the pH below the pKa of the basic amine (typically to pH 2–3), the benzamide is protonated (
Validated Protocol
Reagents:
-
1M HCl (aq)[1]
-
1M NaOH (aq) or Saturated
(for sensitive substrates) -
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (Sat. NaCl)[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction residue in EtOAc (approx. 10 mL/g).
-
Acid Extraction:
-
Add 1M HCl (1:1 v/v ratio with organic phase).
-
Shake vigorously and separate layers.[3]
-
Critical Step: Keep the Aqueous layer (Contains Product).
-
Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.
-
-
Basification:
-
Cool the aqueous acidic phase to 0–5°C (ice bath) to prevent amide hydrolysis during exotherm.
-
Slowly add 1M NaOH until pH > 12 (check with pH paper). The solution should become cloudy as the free base precipitates.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with DCM (3 x volume).
-
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
Visualization: LLE Decision Logic
Caption: Figure 1. The "pH Swing" workflow separates basic benzamides from neutral/acidic impurities by toggling the protonation state of the amine side chain.
Strategy II: Flash Chromatography with Amine Modifiers
When LLE is insufficient (e.g., for amphoteric compounds or very polar derivatives), Normal Phase (NP) chromatography is required. However, unmodified silica gel is acidic (pH ~5).
The "Silanol Effect": Basic amines hydrogen bond to surface silanols, causing peak broadening (tailing). To prevent this, the mobile phase must be "doped" with a competing base [1].
Mobile Phase Optimization Table
| Solvent System | Modifier Concentration | Application | Notes |
| DCM / MeOH | 1% | General Purpose | Best for polar amines. The water in ammonium hydroxide helps deactivate silica. |
| DCM / MeOH | 1–5% Triethylamine (TEA) | Volatile Amines | TEA is easier to remove than inorganic bases but can form salts with trace acids. |
| EtOAc / Hexane | 2% TEA | Lipophilic Amines | Use for early-eluting compounds. Pre-wash column with TEA/Hexane. |
Protocol: The "Ammoniated Methanol" Method
This is the gold standard for basic benzamides on silica [2].
-
Preparation: Prepare a stock solution of "Ammoniated MeOH" (e.g., 900 mL MeOH + 100 mL
). -
Column Pre-treatment: Flush the silica cartridge with 3 Column Volumes (CV) of the mobile phase containing the modifier. This "caps" the active silanol sites before the sample arrives.
-
Gradient: Run a gradient from 0% to 20% Ammoniated MeOH in DCM.
-
Note: Do not exceed 20% MeOH in DCM on standard silica, as silica dissolution can occur.
-
-
Workup: Fractions containing the modifier must be evaporated. If TEA is used, co-evaporate with toluene to remove residual amine traces.
Strategy III: Salt Formation & Recrystallization
For late-stage purification (Process Development), chromatography is often too expensive. Converting the basic benzamide to a crystalline salt is the preferred method for scaling up [3].
Salt Selection Guide
Benzamides often crystallize well as Hydrochloride (HCl) , Fumarate , or Tartrate salts.
Validated Protocol: HCl Salt Recrystallization
-
Free Base Dissolution: Dissolve 1.0 g of the crude benzamide free base in 5 mL of warm Ethanol (EtOH) or Isopropanol (IPA).
-
Acid Addition: Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Observation: The solution often warms up; a precipitate may form immediately.
-
-
Heating: Heat the mixture to reflux until the solid completely dissolves. If it does not dissolve, add small aliquots of MeOH until clear.
-
Controlled Cooling:
-
Remove heat and allow the flask to cool to room temperature over 2 hours.
-
Seeding: If no crystals form at
, add a seed crystal or scratch the glass surface. -
Cool to
for final yield maximization.
-
-
Filtration: Filter the white crystalline solid and wash with cold Acetone or Ether (to remove colored impurities).
Visualization: Purification Decision Tree
Caption: Figure 2. Strategic decision tree for selecting the appropriate purification method based on initial crude purity.
Troubleshooting Common Issues
| Symptom | Root Cause | Corrective Action |
| Streaking on TLC/Column | Silica interaction | Increase modifier concentration (up to 5% TEA) or switch to Amine-functionalized Silica (NH2-Silica). |
| Low Recovery in LLE | Amphoteric nature | If the molecule has acidic protons (e.g., phenol, sulfonamide), adjust pH to the isoelectric point or avoid NaOH (use |
| Oiling out during Crystallization | Cooling too fast | Re-heat and cool slower (wrap flask in foil). Add a co-solvent like Diethyl Ether or Hexane to the hot solution. |
References
-
Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Blog. Accessed October 2023.[4] [Link]
-
Organic Syntheses. "Synthesis of Carboxylic Acids from Benzamide Precursors." Org.[2][3][5] Synth.2022 , 99, 305-325.[2] [Link]
-
National Institutes of Health (NIH). "General methods for flash chromatography using disposable columns." J Comb Chem.2008 . [Link]
Sources
Application Note: Solvent Selection and Mechanistic Control in the Nucleophilic Ring-Opening of Isatoic Anhydride
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Solvent Optimization, and Self-Validating Protocols
Introduction
Isatoic anhydride (IA) is a highly versatile electrophilic C-N building block widely utilized in drug discovery for the synthesis of quinazolinones, benzodiazepines, and substituted anthranilic acid derivatives. The most critical transformation of IA is its nucleophilic ring-opening (NRO) by primary and secondary amines to yield 2-aminobenzamides. While the reaction itself is thermodynamically favorable, the choice of solvent fundamentally dictates the reaction kinetics, the suppression of unwanted side reactions, and the ultimate purity of the active pharmaceutical ingredient (API) precursor.
This application note details the mechanistic causality of solvent effects and provides validated, step-by-step protocols for optimizing the NRO of isatoic anhydride.
Mechanistic Causality: The Role of the Solvent
Isatoic anhydride possesses two electrophilic carbonyl centers: the isatoic carbonyl (C-2) and the anthranilic carbonyl (C-4). Mechanistically, the hetero-ring is highly susceptible to cleavage, with the C-4 position being significantly more reactive toward nucleophilic attack due to the electronic influence of the adjacent aromatic ring ().
When an amine attacks C-4, a tetrahedral intermediate forms, followed by ring-opening to a carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂ gas) to yield the thermodynamically stable 2-aminobenzamide (1).
Causality of Solvent Choice:
-
Polar Aprotic Solvents (DMF, THF, Dioxane): These solvents stabilize the transition state of the initial nucleophilic attack without hydrogen-bonding to the amine, keeping the nucleophile highly reactive. THF and Dioxane are particularly effective for reacting IA with polyols or sterically hindered tertiary amine-containing nucleophiles (2).
-
Aqueous and Protic Media (Water, EtOH): While water is traditionally avoided due to the potential for competitive hydrolysis, heating water in a microwave reactor lowers its dielectric constant, allowing it to act as an effective pseudo-organic solvent. This green chemistry approach drives the reaction efficiently while maintaining high crude purity (3).
-
Base and Temperature Sensitivity: The IA ring is highly sensitive and can undergo unwanted decomposition or complex oligomerization in the presence of strong bases and high temperatures. Therefore, solvent selection must often preclude the need for strong basic additives, relying instead on the solvent's solvating power and thermal capacity (4).
Mechanism of Isatoic Anhydride nucleophilic ring-opening and decarboxylation.
Quantitative Data: Solvent Selection Matrix
The table below summarizes the empirical yields and conditions for the synthesis of 2-aminobenzamides from IA using various solvents. This data demonstrates that while conventional heating in non-polar or polar aprotic solvents yields excellent results, modern microwave techniques in aqueous media offer comparable yields in a fraction of the time (5).
| Solvent | Nucleophile | Method | Temp (°C) | Time | Yield (%) |
| Benzene | p-Toluidine | Conventional Reflux | 80 | 1-3 h | 97 |
| Ethylene Dichloride | Isopropylamine | Conventional Heating | 55 | 3 h | 90.9 |
| DMF | 4-Fluoroaniline | Conventional Heating | 100 | 2 h | 72 |
| DMF (Catalytic) | 4-Fluoroaniline | Microwave (140W) | 100 | 10 min | 65 |
| Water | Benzylamine | Microwave | 100 | 5 min | >90* |
| THF / Dioxane | Polyol-Amines | Conventional Heating | 20-100 | 2-4 h | >85 |
*Represents crude yield post-extraction. Yields vary based on nucleophile sterics.
Decision matrix for selecting the optimal solvent for IA ring-opening.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols integrate built-in monitoring steps (e.g., CO₂ evolution tracking) to verify reaction progress in real-time.
Protocol A: Conventional Synthesis in Polar Aprotic Solvent (DMF/THF)
Causality: Utilizing DMF or THF provides excellent solubility for both IA and highly lipophilic amines. The reaction is driven to completion by thermal energy, and the irreversible release of CO₂ shifts the equilibrium entirely to the product side.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of isatoic anhydride in anhydrous DMF (or THF for temperature-sensitive amines) to achieve a 0.5 M concentration.
-
Addition: Slowly add 1.05 equivalents of the target amine (e.g., p-toluidine) to the solution at room temperature. Note: A slight excess of amine ensures complete consumption of the IA.
-
Heating & Self-Validation: Heat the reaction mixture to 80–100 °C (or 50-80 °C for THF). Attach a gas bubbler to the top of the condenser. The reaction progress is physically validated by the evolution of CO₂ gas.
-
Completion: Maintain heating until gas evolution completely ceases (typically 1 to 3 hours). Verify the disappearance of the IA spot via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3).
-
Work-up: Cool the mixture to room temperature. Pour the solution into ice-cold distilled water (approx. 5x the reaction volume) under vigorous stirring to induce precipitation.
-
Isolation: Collect the precipitated 2-aminobenzamide via vacuum filtration, wash with cold water, and recrystallize from benzene or aqueous ethanol.
Protocol B: Microwave-Assisted Green Synthesis in Aqueous Media
Causality: Water is an environmentally benign solvent. At 100 °C under microwave irradiation, the dielectric constant of water drops, allowing it to solubilize organic reactants effectively. The order of addition is critical; adding the solvent to the anhydride before the amine mitigates unwanted exothermic spikes.
-
Preparation: In a microwave-safe reaction vial, add 1.0 equivalent of isatoic anhydride (~250 mg).
-
Solvent Addition: Add 4.0 mL of distilled water to the vial. Crucial Step: Do not add the amine first, as direct contact between neat amine and IA can cause an uncontrolled exotherm.
-
Amine Addition: Add 1.0 equivalent of the amine (e.g., benzylamine) to the aqueous suspension.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 5 to 10 minutes.
-
Work-up: Allow the vial to cool completely before uncapping. If the product precipitates, isolate via filtration. If the product remains an oil or emulsion, extract the aqueous layer with Dichloromethane (DCM) (3 x 5 mL).
-
Purification: Pass the organic layer through a phase separator, evaporate the solvent under reduced pressure, and purify via normal-phase flash chromatography if necessary.
Analytical Validation & Troubleshooting
-
Gas Evolution Tracking: The stoichiometric release of carbon dioxide is the most reliable macroscopic indicator of reaction progress. If gas evolution stops but TLC shows unreacted IA, the amine may have degraded or evaporated; consider adding a 0.1 eq spike of amine.
-
Preventing Side Reactions: If the reaction is conducted in the presence of strong bases (e.g., NaH, NaOH), the IA ring may open prematurely or undergo complex oligomerization. Always prefer neutral conditions or weak bases (like DIPEA) if a base is strictly required to neutralize amine hydrochloride salts.
References
- Source: nih.gov (PMC)
- Source: nih.gov (PMC)
- Source: sciencemadness.
- Source: google.com (Google Patents)
- Title: Does reagent and reaction solvent order impact product yield and purity?
- Source: benchchem.
Sources
- 1. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3975428A - Aromatic amines formed by the reaction of isatoic acid anhydride with compounds containing at least one tertiary nitrogen atom and at least two hydroxyl groups - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: In Vitro HDAC Inhibition Assays for Benzamides
Abstract: Histone Deacetylase (HDAC) inhibitors represent a promising class of therapeutics, particularly in oncology. Among these, benzamides have emerged as a significant structural class, often exhibiting selectivity for class I HDACs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro HDAC inhibition assays tailored for benzamide-based compounds. We delve into the underlying biochemistry, provide detailed, field-proven protocols for fluorescence-based assays, and discuss critical aspects of experimental design, data analysis, and interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Benzamides as HDAC Inhibitors
Histone deacetylases (HDACs) are a family of enzymes crucial for the epigenetic regulation of gene expression.[3][4] They catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression.[5] Dysregulation of HDAC activity is a hallmark of various cancers, making them a key therapeutic target.[3][5]
HDAC inhibitors (HDACis) function by blocking the catalytic activity of these enzymes, leading to hyperacetylation of target proteins, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] HDACis are characterized by a common pharmacophore consisting of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the enzyme's surface.[3][7]
Benzamides represent a distinct class of HDACis, often characterized by an N-(2-aminophenyl)benzamide scaffold.[8] Unlike the pan-HDAC inhibitory profile of many hydroxamic acids, benzamides such as Entinostat (MS-275) typically exhibit selectivity for class I HDACs (HDAC1, 2, and 3).[1][6][7] This selectivity is therapeutically advantageous, potentially leading to fewer off-target effects and a better safety profile.[1] The benzamide moiety itself often serves as the zinc-binding group, chelating the Zn2+ ion in the active site of the enzyme.[9] The substitution pattern on the benzamide ring is critical for both potency and isoform selectivity.[9]
Accurate and robust in vitro assays are fundamental to the discovery and development of novel benzamide-based HDAC inhibitors. These assays allow for the determination of inhibitory potency (e.g., IC50 values), assessment of isoform selectivity, and elucidation of the mechanism of inhibition. This guide provides the necessary protocols and theoretical background to empower researchers in this critical area of drug discovery.
Principles of In Vitro HDAC Inhibition Assays
The most common in vitro HDAC assays are functional, enzyme-based assays that measure the catalytic activity of a purified, recombinant HDAC enzyme in the presence of a test compound.[10] These assays typically follow a two-step process:
-
Deacetylation Reaction: The HDAC enzyme is incubated with an acetylated substrate. In the absence of an inhibitor, the enzyme will remove the acetyl group.
-
Detection of Deacetylation: A developer solution is added to stop the enzymatic reaction and generate a quantifiable signal that is proportional to the extent of deacetylation.
For benzamide inhibitors, understanding their interaction with the target is key. They are often competitive inhibitors, binding to the active site and preventing the substrate from accessing the catalytic zinc ion.[11] Some benzamides may exhibit slow-on/slow-off binding kinetics, which can influence assay design and incubation times.[1][11]
Assay Formats:
Several detection methods are available for monitoring HDAC activity, including colorimetric, fluorescent, and luminescent readouts.[10] Fluorescence-based assays are widely used due to their high sensitivity, broad dynamic range, and compatibility with high-throughput screening (HTS).[10] This guide will focus on a fluorescence-based protocol.
The general principle of a fluorogenic HDAC assay involves a substrate containing an acetylated lysine residue coupled to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Deacetylation of the lysine by the HDAC enzyme makes the peptide susceptible to cleavage by a developer enzyme (a protease), which liberates the fluorophore and generates a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity.
Experimental Workflow and Protocols
This section outlines a detailed, step-by-step protocol for a generic, fluorescence-based in vitro HDAC inhibition assay suitable for screening and characterizing benzamide inhibitors.
Visualizing the Workflow
The following diagram illustrates the key steps in the in vitro HDAC inhibition assay workflow.
Caption: Workflow for a typical in vitro HDAC inhibition assay.
Required Materials and Reagents
-
HDAC Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3 (Class I enzymes are primary targets for many benzamides).[7]
-
Benzamide Test Compounds: Dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Reference Inhibitor: A known HDAC inhibitor (e.g., Entinostat for Class I selectivity, or Trichostatin A/SAHA for pan-HDAC activity) for use as a positive control.
-
Assay Buffer: Typically composed of 50 mM Tris-HCl or HEPES (pH 7.4-8.0), 100-150 mM NaCl, 10-25 mM KCl, and 0.1% Bovine Serum Albumin (BSA).[7][12] The exact composition may need optimization depending on the specific enzyme.
-
Fluorogenic Substrate: An acetylated peptide substrate linked to a fluorophore, such as Fluor-de-Lys® (Boc-Lys(Ac)-AMC). The substrate concentration should be at or near its Michaelis-Menten constant (Km) for the specific enzyme.
-
Developer Solution: Contains a protease (e.g., trypsin) and a stop solution.
-
Microplates: Black, flat-bottom, 96- or 384-well, low-binding microplates are recommended to minimize signal quenching and compound adsorption.
-
Plate Reader: Capable of measuring fluorescence intensity with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm for AMC).
Step-by-Step Protocol
This protocol is designed for a final assay volume of 50 µL in a 96-well plate format. Adjust volumes accordingly for other plate formats.
1. Reagent Preparation:
- Thaw all reagents (enzyme, substrate, developer) on ice.
- Prepare fresh dilutions of the HDAC enzyme and substrate in cold assay buffer just before use. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
- Prepare a serial dilution series of your benzamide test compounds and the reference inhibitor in assay buffer containing a final DMSO concentration that matches the vehicle control (typically ≤1%).
2. Assay Plate Setup:
- Add 25 µL of assay buffer to all wells.
- Add 5 µL of the serially diluted benzamide compounds to the sample wells.
- For control wells:
- 100% Activity Control (Vehicle): Add 5 µL of assay buffer containing the same final percentage of DMSO as the compound wells.
- 0% Activity Control (Blank/No Enzyme): Add 5 µL of assay buffer with DMSO.
- Positive Inhibition Control: Add 5 µL of a concentration of the reference inhibitor known to cause maximal inhibition.
3. Enzyme Reaction:
- Initiate the reaction by adding 10 µL of diluted HDAC enzyme to all wells except the "No Enzyme" blanks. For the blank wells, add 10 µL of assay buffer.
- Add 10 µL of the diluted fluorogenic substrate to all wells.
- Mix the plate gently on a plate shaker for 30 seconds.
- Cover the plate and incubate for 60-90 minutes at 37°C.[7] Incubation time may need optimization.
4. Signal Development:
- Stop the enzymatic reaction by adding 50 µL of Developer solution to each well.
- Incubate the plate at room temperature for 15-30 minutes, protected from light.[12]
5. Data Acquisition:
- Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
Data Analysis and Interpretation
Calculating Percentage Inhibition
The percentage of HDAC inhibition for each concentration of the benzamide compound is calculated using the following formula:
% Inhibition = 100 x [1 - (FluorescenceSample - FluorescenceBlank) / (FluorescenceVehicle - FluorescenceBlank)]
Where:
-
FluorescenceSample: Fluorescence reading from wells containing the benzamide inhibitor.
-
FluorescenceBlank: Average fluorescence reading from the "No Enzyme" control wells.
-
FluorescenceVehicle: Average fluorescence reading from the 100% activity (DMSO only) control wells.
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Plot the calculated % Inhibition values against the corresponding logarithmic concentrations of the benzamide inhibitor.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, XLfit).
-
The IC50 value is determined from the curve fit.
Data Presentation
Quantitative results should be presented clearly for comparison.
| Compound ID | Target HDAC | IC50 (nM) | Hill Slope | R² |
| Benzamide-A | HDAC1 | 85.2 | 1.1 | 0.992 |
| Benzamide-A | HDAC2 | 120.5 | 1.0 | 0.989 |
| Benzamide-A | HDAC3 | 250.1 | 0.9 | 0.991 |
| Entinostat (Ref.) | HDAC1 | 95.7 | 1.2 | 0.995 |
Table 1: Example data table summarizing the inhibitory potency of a hypothetical benzamide compound against Class I HDACs.
Mechanism of Inhibition by Benzamides
Understanding the molecular interactions between benzamide inhibitors and the HDAC active site is crucial for rational drug design.
Caption: Interaction of a benzamide inhibitor with the HDAC active site.
The N-(2-aminophenyl)benzamide core acts as the zinc-binding group, forming a coordinate bond with the Zn2+ ion at the bottom of the catalytic pocket.[9] The linker region occupies the hydrophobic tunnel of the active site, and the cap group makes interactions with amino acid residues at the rim of the pocket.[3] These interactions collectively determine the inhibitor's potency and isoform selectivity.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following self-validating systems into your protocol:
-
Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., vehicle control) and negative (n, e.g., strong inhibitor) controls: Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]
-
Reference Inhibitor: Always include a well-characterized reference compound in every assay plate. The IC50 value obtained for this standard should be consistent across experiments, providing a benchmark for assay performance.
-
DMSO Tolerance: Determine the highest concentration of DMSO that does not significantly affect enzyme activity. Keep the final DMSO concentration constant across all wells.
-
Enzyme Linearity: Confirm that the assay signal is linear with respect to both time and enzyme concentration. This ensures that the measurements are taken during the initial velocity phase of the reaction.
Conclusion
This guide provides a robust framework for the in vitro evaluation of benzamide-class HDAC inhibitors. By understanding the underlying biochemical principles and adhering to the detailed protocols and validation criteria outlined, researchers can generate high-quality, reproducible data. This is essential for advancing the discovery and development of novel, selective HDAC inhibitors for therapeutic intervention, particularly in the field of oncology. The provided methodologies serve as a strong foundation for structure-activity relationship (SAR) studies, lead optimization, and the comprehensive characterization of this important class of epigenetic modulators.
References
-
Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PMC. (2015, March 5). National Center for Biotechnology Information. [Link]
-
Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2007, September 1). PubMed. [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC. (2024, April 16). National Center for Biotechnology Information. [Link]
-
Drug discovery assays for the histone deacetylase class of enzymes. (2012, December 18). International Union of Biochemistry and Molecular Biology. [Link]
-
The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (2018, February 21). Nature. [Link]
-
Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release | Journal of Medicinal Chemistry. (2015, May 14). American Chemical Society Publications. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, October 14). MDPI. [Link]
-
Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC. National Center for Biotechnology Information. [Link]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. National Center for Biotechnology Information. [Link]
-
Validation of HDAC8 Inhibitors as Drug Discovery Starting Points to Treat Acute Kidney Injury - PMC. (2022, March 16). National Center for Biotechnology Information. [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024, April 16). PubMed. [Link]
-
Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]
-
A bioluminogenic HDAC activity assay: validation and screening. (2011, December 15). PubMed. [Link]
-
Design and Synthesis of Novel N‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study | Request PDF. ResearchGate. [Link]
-
Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. PubMed. [Link]
-
Benzamide inhibitors of HDAC 1 and 2. ResearchGate. [Link]
-
Medicinal chemistry advances in targeting class I histone deacetylases. (2023, August 31). Future Medicinal Chemistry. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. [Link]
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Application Notes and Protocols: Crystallization Techniques for Amino-Benzamide Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization in the Development of Amino-Benzamide Salts
Amino-benzamide derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents. The conversion of these active pharmaceutical ingredients (APIs) into salt forms is a common and effective strategy to enhance their physicochemical properties, such as solubility, stability, and bioavailability.[1] The crystallization of these salts is a pivotal step, dictating crucial solid-state characteristics including particle size, morphology, and polymorphism, all of which can significantly impact the final drug product's performance and manufacturability.[2][3]
This comprehensive guide provides an in-depth exploration of various crystallization techniques applicable to amino-benzamide salts. Moving beyond a simple recitation of methods, this document elucidates the underlying principles and offers practical, field-tested protocols to empower researchers in the rational design and execution of crystallization processes.
Understanding the Physicochemical Landscape of Amino-Benzamide Salts
The successful crystallization of amino-benzamide salts hinges on a thorough understanding of their molecular structure and intermolecular interactions. The presence of both an aromatic ring and amide and amino functionalities allows for a rich tapestry of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.[4][5][6] The formation of a salt introduces strong ionic interactions, which further influence the crystal packing.
The choice of the counter-ion is a critical first step in the salt formation process and significantly impacts the properties of the resulting salt.[1] For instance, the use of hydrochloric acid to form a hydrochloride salt is common for weakly basic drugs due to its ability to readily form salts.[1] However, the selection of a suitable counter-ion requires a balance between desired physicochemical properties and potential liabilities like hygroscopicity or irritability.[1]
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a prevalent phenomenon in pharmaceutical solids and a key consideration for amino-benzamide salts.[2][7][8][9][10] Different polymorphs can exhibit distinct solubilities, dissolution rates, and stability profiles, making the control of polymorphism a critical aspect of process development.[3][11]
A Strategic Approach to Crystallization Method Selection
The selection of an appropriate crystallization technique is dictated by the specific properties of the amino-benzamide salt and the desired attributes of the final crystalline product. A systematic approach, starting from small-scale screening experiments and progressing to optimized, scalable processes, is essential.
Figure 1. A decision workflow for selecting and optimizing a crystallization method for amino-benzamide salts.
Comparative Analysis of Key Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Cooling Crystallization | Supersaturation is achieved by decreasing the temperature of a saturated solution, thereby reducing the solubility of the salt.[12][13] | Simple, widely applicable, good control over cooling rates can influence crystal size.[12] | Only effective for salts with a significant temperature-dependent solubility. | Salts with moderate to high solubility in a given solvent at elevated temperatures. |
| Antisolvent Crystallization | Supersaturation is induced by adding a solvent in which the salt is poorly soluble (the antisolvent) to a solution of the salt.[14] | Applicable to a wide range of salts, can produce small, uniform crystals.[15] | Requires careful selection of solvent/antisolvent pairs, mixing can be critical and challenging to scale up.[12] | Salts that are highly soluble in one solvent and poorly soluble in another miscible solvent. |
| Vapor Diffusion | Slow diffusion of an antisolvent vapor into a solution of the salt leads to a gradual increase in supersaturation.[16][17] | Excellent for growing high-quality single crystals for structural analysis, requires minimal sample.[17][18] | Slow process, may not be suitable for large-scale production.[18] | Obtaining single crystals for X-ray diffraction studies. |
| Slurry Crystallization | A suspension of the solid in a solvent is agitated over time, allowing for the transformation of metastable forms to the most stable polymorph.[19] | Effective for screening and identifying the most thermodynamically stable polymorph.[19] | Can be a slow process, may not be suitable for isolating a specific metastable form. | Polymorph screening and ensuring the isolation of the most stable crystalline form. |
| Reactive Crystallization | The salt is formed in situ by reacting the free base of the amino-benzamide with an acid in a solvent where the resulting salt has low solubility.[13] | Can be a one-pot synthesis and crystallization process, efficient for salts with low solubility. | The reaction and crystallization kinetics need to be carefully controlled to avoid amorphous precipitation. | In-situ formation and crystallization of poorly soluble salts. |
Detailed Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol is designed for an amino-benzamide salt that exhibits a significant increase in solubility with temperature.
Objective: To obtain well-formed crystals of a target amino-benzamide salt by controlled cooling.
Materials:
-
Amino-benzamide salt
-
High-purity solvent (e.g., ethanol, isopropanol, water)
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven (vacuum or atmospheric)
Procedure:
-
Solubility Determination: Determine the solubility of the amino-benzamide salt in the chosen solvent at various temperatures to establish the operating range.
-
Dissolution: In the crystallization vessel, dissolve the amino-benzamide salt in the minimum amount of solvent required for complete dissolution at an elevated temperature (e.g., 60-70 °C). Ensure the solution is clear and free of any undissolved solids.
-
Controlled Cooling: Initiate a controlled cooling ramp. A slow cooling rate (e.g., 5-10 °C/hour) is generally preferred to promote the growth of larger, more well-defined crystals.[12]
-
Seeding (Optional but Recommended): Once the solution becomes slightly supersaturated (typically a few degrees below the dissolution temperature), introduce a small quantity of seed crystals of the desired polymorph. Seeding helps to control nucleation and can lead to a more uniform particle size distribution.
-
Crystal Growth: Continue the controlled cooling to the final desired temperature (e.g., 5-10 °C) and hold at this temperature for a period to maximize the yield.
-
Isolation: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a temperature that will not induce polymorphic transformation) until a constant weight is achieved.
Figure 2. Workflow for the cooling crystallization protocol.
Protocol 2: Antisolvent Crystallization
This protocol is suitable for amino-benzamide salts that are highly soluble in one solvent and poorly soluble in a miscible antisolvent.
Objective: To induce the crystallization of an amino-benzamide salt by the controlled addition of an antisolvent.
Materials:
-
Amino-benzamide salt
-
Solvent (in which the salt is highly soluble)
-
Antisolvent (miscible with the solvent, in which the salt is poorly soluble)
-
Crystallization vessel with stirring
-
Addition funnel or syringe pump for controlled antisolvent addition
-
Filtration apparatus
-
Drying oven
Procedure:
-
Solvent/Antisolvent Selection: Identify a suitable solvent/antisolvent pair. Common pairs include ethanol/water, acetone/hexane, and methanol/diethyl ether.
-
Dissolution: Dissolve the amino-benzamide salt in the solvent to create a concentrated solution.
-
Antisolvent Addition: While stirring the solution, add the antisolvent at a controlled rate.[20] A slow addition rate generally favors the growth of larger crystals, while a rapid addition can lead to the formation of smaller particles or even amorphous precipitation.[12][20]
-
Nucleation and Growth: As the antisolvent is added, the solubility of the salt will decrease, leading to supersaturation and subsequent nucleation and crystal growth.[14]
-
Equilibration: After the addition of the antisolvent is complete, continue stirring the slurry for a period to allow for complete crystallization and to potentially facilitate any polymorphic transformations to a more stable form.
-
Isolation: Isolate the crystals by filtration. Wash the filter cake with a mixture of the solvent and antisolvent, or with the pure antisolvent.
-
Drying: Dry the crystals under appropriate conditions.
Protocol 3: Vapor Diffusion for Single Crystal Growth
This protocol is ideal for obtaining high-quality single crystals of amino-benzamide salts for structural elucidation by X-ray diffraction.
Objective: To grow single crystals of an amino-benzamide salt by slow vapor diffusion of an antisolvent.
Materials:
-
Small amount of amino-benzamide salt (a few milligrams)
-
Solvent (in which the salt is soluble)
-
Antisolvent (volatile and miscible with the solvent)
-
Small inner vial or tube
-
Larger outer vial with a screw cap or sealable lid
Procedure:
-
Solution Preparation: Dissolve a small amount of the amino-benzamide salt in the solvent in the small inner vial to create a nearly saturated solution.
-
Assembly: Place the inner vial containing the salt solution inside the larger outer vial.
-
Antisolvent Addition: Add a larger volume of the antisolvent to the outer vial, ensuring that the level of the antisolvent is below the top of the inner vial.[16]
-
Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.
-
Crystal Growth: Over time, the volatile antisolvent will diffuse into the inner vial, causing the solubility of the salt to decrease gradually and promoting the slow growth of single crystals.[17] This process can take several days to weeks.[16]
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals using a small spatula or loop.
Troubleshooting Common Crystallization Challenges
| Issue | Potential Causes | Suggested Solutions |
| Oil Formation or Amorphous Precipitation | - The level of supersaturation is too high. - The cooling or antisolvent addition rate is too fast. - The presence of impurities. | - Reduce the initial concentration of the salt. - Decrease the cooling rate or the antisolvent addition rate. - Use a seeding strategy. - Purify the starting material. |
| Poor Crystal Morphology (e.g., needles, plates) | - The solvent system influences crystal habit. - High supersaturation can favor the growth of certain crystal faces. | - Screen different solvents or solvent mixtures. - Optimize the cooling or antisolvent addition profile. - Consider the use of habit-modifying additives. |
| Polymorphic Impurity | - The crystallization conditions favor the formation of a mixture of polymorphs. - A metastable form is initially produced and then transforms to a more stable form. | - Implement a seeding protocol with the desired polymorph. - Control the temperature and supersaturation precisely. - Use a slurry crystallization step to convert to the most stable form.[19] |
| Low Yield | - The solubility of the salt in the final mother liquor is too high. - Insufficient time for crystallization. | - Optimize the final temperature in cooling crystallization. - Increase the proportion of antisolvent. - Extend the holding time at the final crystallization temperature. |
Conclusion
The successful crystallization of amino-benzamide salts is a multi-faceted challenge that requires a deep understanding of both fundamental principles and practical experimental techniques. By adopting a systematic approach to method selection, carefully controlling process parameters, and being prepared to troubleshoot common issues, researchers can effectively control the solid-state properties of these important pharmaceutical compounds. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry, enabling the development of robust and reproducible crystallization processes that are essential for the delivery of safe and effective medicines.
References
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
- de la Fuente, J. C., Pestourie, R., & Mazzotti, M. (2000). Gas antisolvent crystallization of organic salts from aqueous solutions. The Journal of Supercritical Fluids, 17(2), 125-136.
-
Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
- Warren, M. R., & Male, L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1857-1884.
- El-Nassan, H. B. (2021). Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. Journal of Applied Pharmaceutical Science, 11(7), 1-15.
- Li, M., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1189433.
- MacFhionnghaile, P., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4, 943997.
-
Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved from [Link]
- Ciurli, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
- Chadha, R., et al. (2009). Role of Cocrystal and Solution Chemistry on the Formation and Stability of Cocrystals with Different Stoichiometry. Crystal Growth & Design, 9(3), 1475-1484.
- Févotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1289-1301.
-
Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
- Verdoes, D., & van Lanschot, J. (2006). Processes involving the use of antisolvent crystallization.
- Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(48), 8565-8575.
-
The University of Oklahoma. (n.d.). Crystal Growth, Selection and Mounting. Retrieved from [Link]
- Seaton, C. C., & Parkin, A. (2013). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 13(12), 5276-5284.
- Agarwal, A., & Chakravarty, C. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B, 126(17), 3361-3370.
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
- Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
- Nath, N. K., & Nangia, A. (2014). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design, 14(9), 4536-4547.
- Pindelska, E., et al. (2016). Exploring the cocrystallization potential of urea and benzamide. Journal of Molecular Modeling, 22(5), 1-13.
- Matsuoka, M., & Garside, J. (2004). Strategy for control of crystallization of polymorphs. CrystEngComm, 6(35), 190-195.
- Khan, S., et al. (2022). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Molecules, 27(9), 2695.
-
Andritz. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
- Weingaertner, D. A., et al. (1990).
- Price, S. L. (2015). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 19(11), 1536-1546.
- He, G., et al. (2016).
- CN104193646A. (2014). Preparation method of p-aminobenzamide.
- Davis, J. H., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
- Shete, A. U., et al. (2023). Advances in solvent based cocrystallization: Bridging the gap between theory and practice. Journal of Molecular Liquids, 383, 122047.
- Taylor, C. R., et al. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 15(7), 863.
- Karki, S., et al. (2007). Polymorphism in p-aminobenzoic acid. CrystEngComm, 9(10), 890-894.
- Marom, N., et al. (2013). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. CrystEngComm, 15(20), 3935-3945.
Sources
- 1. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the cocrystallization potential of urea and benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide [mdpi.com]
- 10. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 12. contractpharma.com [contractpharma.com]
- 13. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
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- 19. improvedpharma.com [improvedpharma.com]
- 20. mt.com [mt.com]
Troubleshooting & Optimization
Section 1: Diagnostic Workflow for Benzamide Probe Quenching
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the photophysical anomalies of small-molecule fluorophores. Benzamide-based fluorescent probes—most notably those targeting Poly(ADP-ribose) polymerase 1 (PARP1) such as PARPi-FL—are indispensable tools in oncology imaging and drug development. However, their complex molecular architecture often makes them susceptible to severe fluorescence quenching in biological environments.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind quenching mechanisms, provide self-validating protocols to restore quantum yield, and offer authoritative insights into probe-target dynamics.
Before altering your assay, you must identify the precise physical or chemical mechanism suppressing your probe's emission. Use the following diagnostic logic to isolate the variable causing the signal loss.
Diagnostic flowchart for identifying and resolving benzamide probe quenching.
Section 2: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my olaparib-derived benzamide probe (e.g., PARPi-FL) exhibit near-zero fluorescence in standard PBS, despite high purity? A1: You are likely observing Aggregation-Caused Quenching (ACQ). Benzamide derivatives are highly hydrophobic. When introduced directly into purely aqueous media like PBS, the molecules spontaneously form micellar aggregates to minimize thermodynamic instability. This forces the conjugated fluorophores into close proximity, resulting in intermolecular π-π stacking and non-radiative energy dissipation. To overcome this, the probe must be formulated in a vehicle like Polyethylene glycol 3350 (PEG3350), which provides steric stabilization and maintains the probe in a monomeric, highly emissive state[1].
Q2: How does Photoinduced Electron Transfer (PET) cause quenching in my probe, and how can I prove it is happening? A2: PET is a quantum mechanical process where an electron-rich donor (such as a tertiary amine in your probe's linker, or nearby Tryptophan/Tyrosine residues in a protein) transfers an electron to the excited state of the fluorophore, immediately quenching the emission[2]. You can prove PET is the culprit by manipulating the pH. Lowering the buffer pH protonates the amine, which lowers its Highest Occupied Molecular Orbital (HOMO) energy level. This blocks the electron transfer pathway and instantly restores fluorescence[2].
Q3: Does binding to the target enzyme (PARP1) affect the fluorescence quantum yield? A3: Yes, target engagement typically induces a massive "turn-on" effect. PARP1 possesses a complex multi-domain architecture (including zinc fingers, a WGR domain, and a catalytic ART subdomain) that dynamically senses DNA single-strand breaks[3]. When the benzamide moiety docks into the hydrophobic catalytic pocket of PARP1, two things happen:
-
The hydrophobic environment shields the fluorophore from collisional quenchers in the solvent.
-
The tight binding restricts the free rotation of the fluorophore-linker bond, preventing Twisted Intramolecular Charge Transfer (TICT) and alleviating PET[2].
Q4: My in vivo tissue samples show no distinct probe signal. Is the probe quenched, or is it an imaging artifact? A4: In complex tissues (especially brain or oral mucosa), endogenous fluorophores (collagen, flavins, lipofuscin) create high background autofluorescence that overlaps with standard emission spectra (e.g., FITC/BODIPY channels), masking your probe[1]. This is apparent quenching, not chemical quenching. This can be overcome by applying selective background quenching agents to the non-target tissue or utilizing multispectral unmixing algorithms during image acquisition[4].
Section 3: Quantitative Data & Mechanistic Comparison
Use the following table to correlate your experimental observations with the underlying physical mechanism and the appropriate corrective action.
| Quenching Mechanism | Primary Causality | Diagnostic Indicator | Recommended Solution |
| Aggregation-Caused Quenching (ACQ) | Hydrophobic benzamide core forces π-π stacking of fluorophores in water. | Broadened, flattened absorption spectra; sudden signal drop upon aqueous dilution. | Reconstitute using a PEG3350/water step-down formulation[1]. |
| Photoinduced Electron Transfer (PET) | Electron transfer from unprotonated amines or local Trp/Tyr residues to the excited dye. | Fluorescence is rapidly restored at low pH or upon target binding. | Lower pH to protonate amines or redesign linker to remove electron donors[2]. |
| Twisted Intramolecular Charge Transfer (TICT) | Free rotation of the fluorophore-linker bond in highly polar solvents. | High solvent polarity directly correlates with decreased quantum yield. | Restrict conformation via target binding (e.g., PARP1 engagement). |
| Background Masking (Apparent Quenching) | High tissue autofluorescence overlapping with the probe's emission spectrum. | Poor Signal-to-Background Ratio (SBR) in ex vivo / in vivo samples. | Utilize spectral unmixing algorithms or selective background quenchers[4]. |
Section 4: Step-by-Step Troubleshooting Protocols
Protocol A: Optimal Reconstitution of Hydrophobic Benzamide Probes
Objective: Prevent ACQ and maintain monomeric dispersion of PARPi-FL or similar probes for clinical/preclinical use. Causality: Direct aqueous dilution causes micelle formation. A step-down solvent gradient using PEG3350 creates a steric shield around the hydrophobic core before aqueous exposure[1].
-
Primary Dissolution: Weigh the lyophilized benzamide probe. Dissolve completely in 100% PEG300 or a highly concentrated PEG3350 solution to achieve a concentrated stock (e.g., 1 mM).
-
Homogenization: Vortex vigorously for 2–3 minutes in the dark until the solution is optically clear. Do not proceed if particulates remain.
-
Aqueous Phase Addition: Slowly add sterile water or PBS (pH 7.4) dropwise while continuously vortexing to reach your final working concentration (e.g., 1,000 nM)[1].
-
Self-Validating Step: Measure the absorbance spectrum of the final solution. A sharp, narrow absorption peak indicates successful monomeric dispersion. A broadened, red-shifted peak indicates ACQ is occurring; if observed, discard and repeat with a higher initial PEG ratio.
Protocol B: Diagnosing and Alleviating PET Quenching via pH Modulation
Objective: Determine if intramolecular electron transfer is suppressing the fluorescence yield of your probe. Causality: Protonating an amine donor removes its ability to transfer an electron to the fluorophore, thereby closing the non-radiative decay pathway[2].
-
Baseline Measurement: Aliquot 100 µL of your probe solution into a black 96-well microplate. Buffer the solution to pH 7.5. Record the baseline fluorescence emission intensity.
-
Titration: In a parallel well, aliquot 100 µL of the probe solution and carefully adjust the pH to 5.0 using 0.1 M HCl.
-
Incubation: Allow 5 minutes for equilibration at room temperature in the dark.
-
Self-Validating Step: Re-measure the fluorescence. A significant "turn-on" signal (a >5-fold increase in emission intensity) at pH 5.0 confirms PET quenching[2]. If confirmed, your assay must either be run at a lower pH, or you must rely on target-induced de-quenching (see Diagram below) to generate your signal[5].
Section 5: Mechanistic Pathway of Target-Induced De-quenching
When utilizing benzamide probes for PARP1 imaging, the quenching you observe in the buffer is often a feature, not a bug. This "turn-on" dynamic ensures that only probes actively engaged with the DNA-repair enzyme will fluoresce, inherently maximizing your signal-to-noise ratio in unfixed tissues[5].
Mechanistic pathway of PET quenching in free probes and target-induced de-quenching.
References
[2] Title: Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals - PMC Source: nih.gov URL:
[4] Title: Refining Glioblastoma Surgery through the Use of Intra-Operative Fluorescence Imaging Agents - MDPI Source: mdpi.com URL:
[1] Title: Polyethylene glycol 3350 (PEG3350) as a practical vehicle for rapid reconstitution of PARPi-FL formulations for clinical use - PMC Source: nih.gov URL:
[3] Title: Structural dynamics of DNA strand break sensing by PARP-1 at a single-molecule level Source: nih.gov URL:
[5] Title: Fluorescent detection of PARP activity in unfixed tissue - PMC Source: nih.gov URL:
Sources
- 1. Polyethylene glycol 3350 (PEG3350) as a practical vehicle for rapid reconstitution of PARPi-FL formulations for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural dynamics of DNA strand break sensing by PARP-1 at a single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of Amino-Benzamides in Aqueous Buffers
Introduction Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently utilize amino-benzamides—ranging from PARP inhibitors like 3-aminobenzamide to novel cereblon (CRBN) binders in PROTAC design. While highly effective in vitro and in vivo, the amino-benzamide scaffold presents unique physicochemical challenges. This guide synthesizes field-proven insights to help you troubleshoot degradation issues, establish self-validating protocols, and ensure the scientific integrity of your assays.
Frequently Asked Questions (FAQs)
Q1: Why does my amino-benzamide compound degrade so rapidly in standard aqueous assay buffers? A: The degradation is primarily driven by the thermodynamic instability of the amide bond in water. Amino-benzamides are highly susceptible to both acid- and base-catalyzed hydrolysis[1]. In aqueous solutions, water acts as a nucleophile, cleaving the amide linkage to yield the corresponding aminobenzoic acid and ammonia or an amine derivative[1]. The rate of this hydrolysis is heavily dependent on pH; extreme acidic or basic conditions exponentially accelerate the cleavage[2]. Furthermore, substituents on the phenyl ring (such as ortho-chloro or amino groups) alter the electron density and rotational barriers of the amide bond, directly influencing its susceptibility to nucleophilic attack[1].
Q2: Can I store aqueous working solutions of amino-benzamides at 4°C or -20°C for long-term use? A: No. It is a critical field standard that aqueous solutions of amino-benzamides should not be stored for more than 24 hours[3]. Even at reduced temperatures, the hydrolytic degradation pathways remain active. For long-term stability, stock solutions must be prepared in anhydrous organic solvents (e.g., DMSO or DMF) and stored at -20°C or -80°C[3]. Dilutions into aqueous physiological buffers (like PBS or HEPES) must be performed immediately prior to biological experiments to prevent the accumulation of degradants that could confound assay results[3].
Q3: My HPLC chromatogram shows secondary peaks even when the pH is strictly neutral (pH 7.2). What is the causality here? A: If hydrolysis is controlled via neutral pH, the secondary peaks are likely products of oxidation or photodegradation. The aromatic amine functionality is highly sensitive to dissolved oxygen, leading to oxidative degradation via free radical formation[1]. Additionally, these compounds are often photosensitive; exposure to ambient laboratory UV light can induce rapid photodegradation[1]. This necessitates the use of amber glass vials and inert gas purging during storage[1].
Troubleshooting Guide: Identifying and Resolving Degradation
Issue 1: Inconsistent Biological Assay Results (e.g., Loss of Target Degradation in PROTACs)
-
Observation: A benzamide-based PROTAC or PARP inhibitor shows decreasing efficacy over a multi-day cellular assay.
-
Root Cause: Benzamide-type CRBN binders are innately unstable and undergo hydrolytic degradation under mild aqueous conditions over time[4]. As the active compound hydrolyzes into inactive aminobenzoic acid derivatives, the effective concentration of the drug drops, leading to an apparent loss of target protein degradation[4].
-
Corrective Action: Do not use pre-diluted aqueous stocks for multi-day treatments. Prepare fresh media containing the drug from an anhydrous DMSO stock daily. Implement a self-validating control: run an HPLC analysis of the cell culture media at T=0 and T=24h to quantify the exact half-life of your specific compound under assay conditions.
Issue 2: Rapid Loss of Purity in Stock Solutions
-
Observation: A DMSO stock solution stored at -20°C shows >5% degradation after one month.
-
Root Cause: The DMSO used was likely hygroscopic and absorbed atmospheric moisture, introducing water into the system and initiating hydrolysis. Alternatively, repeated freeze-thaw cycles introduced oxygen and condensation.
-
Corrective Action: Always use newly opened, anhydrous DMSO (preferably sealed under argon)[5]. Aliquot the stock solution into single-use volumes immediately upon preparation to completely eliminate freeze-thaw cycles[6].
Quantitative Data: Stability Parameters Summary
To facilitate rapid experimental design, the following table summarizes the quantitative stability parameters and boundaries for amino-benzamide derivatives:
| Parameter | Recommended Condition | Stress/Failure Condition | Primary Degradation Mechanism | Expected Stability Limit |
| Stock Solvent | Anhydrous DMSO / DMF | Hydrated/Old DMSO | Hydrolysis | Stable ≥ 12-36 months at -20°C[3][7] |
| Working Solvent | PBS / HEPES (pH 6.0 - 8.0) | pH < 6.0 or pH > 8.0 | Acid/Base Catalyzed Hydrolysis | < 24 hours at room temp[3] |
| Temperature | 4°C (Working) / -80°C (Stock) | ≥ 37°C in aqueous media | Thermal Acceleration | Accelerated degradation[1] |
| Light Exposure | Amber Vials (Darkness) | Ambient Lab Light / UV | Photodegradation | Rapid loss of purity[1] |
| Atmosphere | Argon/Nitrogen Purged | Ambient Air (O2) | Amine Oxidation | Variable (depends on dissolved O2)[1] |
Experimental Methodologies
Protocol 1: Preparation of Self-Validating Amino-Benzamide Solutions This protocol ensures maximum stability while embedding a validation step to confirm compound integrity prior to critical assays.
-
Anhydrous Stock Preparation: Weigh the lyophilized amino-benzamide solid and dissolve it in anhydrous, argon-purged DMSO to achieve a concentration of 30 mg/mL[3]. Causality: Anhydrous conditions prevent the initiation of nucleophilic attack by water molecules on the amide carbonyl.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use amber glass vials. Purge the headspace of each vial with nitrogen or argon gas before sealing[1]. Store at -80°C.
-
Aqueous Dilution (Just-in-Time): Immediately prior to the experiment, thaw one aliquot. Dilute the stock into a neutral pH buffer (e.g., PBS, pH 7.2)[3]. Ensure the final DMSO concentration is below the toxicity threshold for your specific cell line (typically <0.1%).
-
Self-Validation Step: Withdraw a 10 µL sample of the aqueous working solution immediately after preparation (T=0) and analyze via LC-MS or HPLC. Compare this baseline to a sample taken at the end of your assay (e.g., T=24h) to empirically validate the exposure concentration.
Protocol 2: Forced Degradation (Stress Testing) for Analytical Validation To develop a stability-indicating analytical method, you must intentionally degrade the compound to ensure your chromatography can resolve the parent drug from its degradants[1].
-
Acidic Hydrolysis: Mix 1 mL of the amino-benzamide stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours[1].
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[1].
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂)[1]. Incubate at room temperature for 4 hours.
-
Neutralization and Analysis: At specified time points (e.g., 4, 8, 24 hours), withdraw aliquots from the acidic and basic mixtures. Neutralize the acidic sample with 0.1 M NaOH, and the basic sample with 0.1 M HCl[1]. Dilute all samples with your HPLC mobile phase and inject. Ensure baseline resolution between the parent amino-benzamide peak and the resulting aminobenzoic acid/amine peaks.
Degradation Pathways & Stabilization Workflow
Workflow of amino-benzamide degradation and stabilization strategies in aqueous buffers.
References[6] BPS Bioscience. "3-aminobenzamide PARP1, PARP2 79888 - BPS Bioscience." Source: BPS Bioscience. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuSgKBiKL0zL135KZ8Uk090smOSLVERFbAivfryaZU6fmRZmhUmVrz7VXFRjpjH1H_mjCkjMb7bxsLkppu7MLEuHLMyvm18QKVNbs36h_i_47sXR8J-VQEoeXqp4UJx7XgC-Nm3ytl1SoFd5T8[3] Cayman Chemical. "PRODUCT INFORMATION - Cayman Chemical." Source: Cayman Chemical. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPxYO42f6spDTezOG0gUChDg_vY_UrxyzCEFv38_RmcR8_bcvKpwftyPem3GJ-SqiU2snezxK2RLAjUCr0Yx4vErl7a2cvNEzPsHlLfwuiDlW3eEZZDaaEnm9hHF4rIguG5JjIUyLPffzI[1] BenchChem. "Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution." Source: BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEepjwpnhNJ-XPF4BMXRy6zDdCI_znUqPv0YJ8GQtC6j7VMpI3CoQgC3yQPhBx-H6criJlyDFCtLbab-TOvIcvpz7OYJ2zSJH7la66oMdEmCMsuCPFFM-j4RNl9Q_awX7w9_joAqHBrzsD_zETkRe_CWNa808Zn0fqer13_vpVJJ-tpgxfZFro_8d9tdPdkc6snyG8-SYewuA8pUeKB5MncBaV_yfj8eKRxIaPqFlrJxAu9eyIuqnj0C7E=[5] MedChemExpress. "3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor." Source: MedChemExpress. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzb_Iw0zv4tMBSqmZLkcbHqjLMZ0KsAiu8T3UtiR2yVWIyDtdFM8UxGpQlvGzey-st-9XNiL68HCcpzDOAVF2tjz_pe0BxMYU1WwDUo1c26RUg6ZZF2MPLgVxah3llpMfWbj-V09N8[2] ResearchGate. "Benzamide hydrolysis in strong acids — The last word." Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyE89zBpfl2TlE35DYaJVO_Wp17Z6WsQp6pfXTKoMXO8pk1qcjN-ouztbmyp6-MNtXnN0KrSLr1nskbDtNR2x9bnMuGzmNIMZvIc5SdnaJQaRc7i17CZKxJGCpvutRinKMXETAcqGKJAZ2t7_ew02oQCM0cCHoNNaTzdMoH0BZ_ZNQZttdtSp09qoa3kI-j4-FCppgXXlM35zlmMWOo53jAa8=[7] AdooQ BioScience. "3-Aminobenzamide | PARP Inhibitor." Source: AdooQ BioScience. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXyatyBzEeNAwRkVyJFQxlewCPLLyKbIzx6DnEBFCvL5GjUj_NIQ8xkBzfqEWalAeGBmI9BWhxcyfYnZReXhC6EnuFntu-MWkO5unZoXzSIhL3_Cq_N8Ejs13P3j7vfW5iSVqUHDU=[4] ChemRxiv. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Source: ChemRxiv. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq86yWcvD-q0FRWh8ZkYNUJzjHPfOFcOG3ryKeSojKQMRMRIQPgdzAPZBr6yNHk4nrtBYxr2lNqm2G9s2YIwNi0tvoo3JWWvxwWNLOOOY1-KoRQ_qE4K2T_jHIez9WDYS3zJ9na_asORFc_rJYHzhyh6UJ1w==
Sources
Technical Support Center: Troubleshooting HPLC Separation of Polar Benzamide Isomers
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Polar Benzamide Isomer Separation (Ortho/Meta/Para & Structural Analogs)
Introduction: The Benzamide Challenge
Welcome to the technical support hub. You are likely here because standard C18 protocols are failing to resolve your benzamide isomers, or you are battling severe peak tailing.
Benzamides present a "perfect storm" for HPLC separation:
-
Isomeric Complexity: Positional isomers (ortho, meta, para) often possess identical hydrophobicities (
), rendering standard alkyl-chain (C18/C8) selectivity ineffective. -
Basic Functionality: The amide nitrogen and potential amine substituents act as weak bases, interacting aggressively with residual silanols on silica supports, causing tailing.
-
High Polarity: Many benzamide derivatives elute near the void volume (
) in Reversed-Phase (RP), requiring alternative modes like HILIC.
This guide prioritizes orthogonal selectivity —moving beyond hydrophobicity to exploit shape,
Module 1: Selectivity & Resolution (The "Co-elution" Problem)
Q: Why can't I separate ortho-, meta-, and para-benzamide isomers on my C18 column?
Diagnosis: You are relying solely on hydrophobic discrimination. Technical Insight: Positional isomers of benzamides often have nearly identical hydrophobic footprints. A C18 phase interacts primarily via Van der Waals forces, which cannot distinguish the subtle spatial differences of the substituents on the aromatic ring.
The Solution: Leverage
-
Mechanism: The fluorine atoms on the PFP ring create a strong electron-deficiency. This acts as a "Lewis acid" that interacts strongly with the electron-rich aromatic ring of your benzamide ("Lewis base").
-
Shape Selectivity: PFP phases are rigid and sterically selective, allowing them to discriminate between the spatial arrangement of ortho, meta, and para substituents much better than flexible C18 chains.
Pro-Tip: When using PFP columns, use Methanol instead of Acetonitrile. Acetonitrile has its own
-electrons (triple bond) that can compete with your analyte for the stationary phase, dampening the selectivity. Methanol allows the analyte-columninteraction to dominate.
Decision Matrix: Column Selection
Caption: Decision tree for selecting the optimal stationary phase based on benzamide isomer properties.
Module 2: Peak Shape (The "Tailing" Problem)
Q: My benzamide peaks are tailing (Asymmetry > 1.5). Is the column dead?
Diagnosis: Secondary Silanol Interactions.
Technical Insight: Benzamides contain basic nitrogen atoms. At neutral or weakly acidic pH, these nitrogens are protonated (
The Solution: The "Silanol Suppression" Protocol
-
pH Control:
-
Low pH (pH < 3.0): Use 0.1% Formic Acid or TFA. This suppresses the ionization of the silanols (keeping them as
), preventing the ion-exchange interaction. -
High pH (pH > 10.0): Only for Hybrid/Polymer columns. Use Ammonium Hydroxide. This suppresses the ionization of the benzamide (keeping it neutral,
), eliminating the interaction.
-
-
Mobile Phase Additives:
-
Ammonium Salts: Add 10–20 mM Ammonium Formate or Acetate. The ammonium ions (
) flood the system and compete for the silanol sites, effectively "blocking" them from your analyte.
-
| Parameter | Recommendation for Benzamides | Why? |
| Buffer | Ammonium Formate (10mM) | |
| pH | 3.0 – 4.0 | Balances silanol suppression with column stability. |
| Column Type | "Endcapped" or "Hybrid" Silica | Physically blocks access to surface silanols.[4] |
Module 3: Retention Stability (The "Drift" Problem)
Q: Retention times are shifting between runs, especially in HILIC mode.
Diagnosis: Non-equilibrium of the solvation layer. Technical Insight: In HILIC, the separation mechanism relies on a water-rich layer adsorbed onto the polar stationary phase.[5][6] If this layer is not fully re-established between gradients, retention times will drift.
The Solution: Proper Re-equilibration
-
Rule of Thumb: HILIC columns require 20–30 column volumes of re-equilibration, compared to 5–10 for C18.
-
Buffer Consistency: Never run HILIC with pure water/acetonitrile gradients. Always keep at least 10mM buffer strength in both mobile phases (A and B) to maintain the ionic strength of the water layer.
Module 4: Experimental Protocols
Protocol A: PFP Screening for Positional Isomers
Use this for separating ortho, meta, para isomers.
-
Column: Pentafluorophenyl (PFP) bonded phase (e.g., 150 x 4.6 mm, 2.7 µm or 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.7).
-
Mobile Phase B: Methanol (NOT Acetonitrile).
-
Gradient:
-
0 min: 5% B
-
20 min: 60% B
-
25 min: 60% B
-
-
Flow Rate: 1.0 mL/min (adjust for column ID).
-
Temperature: 35°C (Temperature affects
selectivity; keep constant).
Protocol B: HILIC Method for Polar Benzamides
Use this if analytes elute in the void volume on C18.
-
Column: Amide or Zwitterionic HILIC phase.[7]
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (pH 5.0).
-
Note: HILIC gradients run from High Organic -> Low Organic.
-
-
Gradient:
-
0 min: 100% A (Total 90% ACN)
-
15 min: 50% A (Total 70% ACN)
-
-
Sample Diluent: 100% Acetonitrile (Injecting water causes peak distortion in HILIC).
Visualizing the Interaction Mechanism
This diagram illustrates why PFP columns succeed where C18 fails for benzamide isomers.
Caption: Comparison of non-selective C18 interactions vs. multi-modal PFP interactions (π-π, dipole) for benzamides.
References
-
Mac-Mod Analytical. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Link
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Link
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Link
-
BenchChem. (2025).[1][8][9] Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fortis-technologies.com [fortis-technologies.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Primary Aromatic Amines in Solution
Core Technical Brief: The Instability Mechanism
Primary aromatic amines (e.g., aniline, phenylenediamine, aminophenols) are notoriously unstable in solution due to the high electron density of the aromatic ring and the availability of the nitrogen lone pair.
The Oxidation Cascade: Oxidation is rarely a single-step event. It typically proceeds via a radical mechanism triggered by dissolved oxygen, light (photo-oxidation), or trace metal ions.
-
Initiation: Loss of an electron or hydrogen atom forms an aminyl radical or cation radical.
-
Propagation: These radicals react with molecular oxygen (
) to form peroxy radicals, eventually leading to N-hydroxylation (formation of hydroxylamines). -
Degradation: Hydroxylamines oxidize further to nitroso and nitro compounds, or couple to form azo linkages (colored dimers) and quinone imines (highly colored, electrophilic species).
Visualizing the Pathway:
Figure 1: The oxidation cascade of primary aromatic amines leading to colored impurities.
Troubleshooting Guide & FAQs
Q1: My clear amine solution turned pink/brown within hours. Is it still usable?
Diagnosis: This is the hallmark of "Auto-oxidation." The color comes from trace amounts of quinone imines or azo-dimers, which have high extinction coefficients. Assessment:
-
For Quantitative Analysis (HPLC/MS): Likely usable . The colored impurities are often present at <0.1% levels despite the intense color. Verify purity via HPLC.
-
For Synthesis/Biological Assays: Discard. Quinone imines are electrophilic Michael acceptors and can covalently modify proteins or interfere with biological targets.
Q2: Does pH really affect stability?
Answer: Yes, pH is the single most critical variable.
-
Mechanism: Oxidation requires the free electron lone pair on the nitrogen.
-
The "Salt Shield": Lowering the pH below the pKa of the amine (typically pKa 4–5 for anilines) protonates the nitrogen (
). The protonated ammonium form is electronically deactivated and resistant to oxidation . -
Action: If your protocol permits, store PAAs as their hydrochloride (HCl) or tosylate (TsOH) salts, or maintain the solution at pH < 3.
Q3: I cannot use acidic conditions. How do I stabilize the free base?
Answer: You must remove the oxidation triggers: Oxygen and Metals.
-
Degassing: Sparging with Argon is superior to Nitrogen (Argon is heavier than air and blankets the solution).
-
Chelation: Add 0.1–1.0 mM EDTA to scavenge trace transition metals (Fe³⁺, Cu²⁺) which catalyze radical generation.
-
Antioxidants:
-
Aqueous: Add Sodium Ascorbate (0.1%) or Sodium Metabisulfite.
-
Organic: Add BHT (Butylated hydroxytoluene) at 0.05% w/v.
-
Experimental Protocols
Protocol A: Preparation of Oxygen-Free Stock Solutions
Use this for highly sensitive amines (e.g., phenylenediamines, amino-catechols).
-
Solvent Prep: Place the solvent (water, MeOH, or DMSO) in a Schlenk flask or septum-capped vial.
-
Sparging: Insert a long needle connected to an Argon line deep into the solvent. Insert a short vent needle. Bubble gas vigorously for 15 minutes (for volumes < 50 mL).
-
Dissolution:
-
Solid Addition: Add the solid amine quickly under a counter-flow of Argon.
-
Liquid Addition: Add liquid amine via a gas-tight syringe through the septum.
-
-
Storage: Seal with Parafilm. Store in the dark at -20°C.
Protocol B: The "Self-Validating" Stability Check
Before using a stored stock solution, run this quick check.
-
Visual Inspection: Hold against a white background. Any pink/brown tint indicates oxidation.
-
TLC Spot Test:
-
Spot the solution on a TLC plate.
-
Visualize under UV (254 nm).
-
Validation: A pure amine shows a single spot. Oxidation products often appear as a streak or a spot at the baseline (polymers) or very high Rf (nitro compounds).
-
Data Summary: Stability Factors
| Variable | Condition | Stability Impact | Mechanism |
| pH | pH < pKa (Acidic) | ⭐⭐⭐⭐⭐ (High) | Protonation removes lone pair availability. |
| pH | pH > pKa (Basic) | ⭐ (Low) | Free base is electron-rich and prone to radical attack. |
| Atmosphere | Argon/Nitrogen | ⭐⭐⭐⭐ | Removes terminal electron acceptor ( |
| Light | Ambient Light | ⭐ | UV/Vis light initiates photo-oxidation radicals. |
| Additives | EDTA (1 mM) | ⭐⭐⭐ | Sequesters metal catalysts (Fe, Cu). |
| Additives | Ascorbic Acid | ⭐⭐⭐⭐ | Sacrificial reductant; scavenges radicals. |
Decision Tree: Handling Workflow
Figure 2: Decision logic for selecting the correct stabilization strategy based on experimental constraints.
References
-
Oxidation Mechanisms of Amines
-
Analytical Detection
-
Stability & pKa Effects
-
Antioxidant Strategies
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted diamine precursors from reaction mixtures
Technical Support Center: Removal of Unreacted Diamine Precursors
Ticket ID: #DIA-404 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Purification Support Hub
If you are reading this, you are likely staring at a TLC plate with a streak starting at the baseline, or an NMR spectrum cluttered with broad multiplets in the upfield region. Unreacted diamine precursors (e.g., ethylenediamine, piperazine, propanediamine) are notorious for ruining otherwise successful syntheses. They are highly polar, basic, and often act as chelators, making them "sticky" in both liquid-liquid extraction and chromatography.
This guide moves beyond generic advice. We will treat diamine removal as a logic-gated process, prioritizing methods that protect your target molecule while aggressively sequestering the impurity.
Module 1: The Chemical Wash (Liquid-Liquid Extraction)
The "Quick Fix" vs. The "Smart Fix" Standard acid washes often fail with diamines because their high polarity allows them to drag product into the aqueous phase (emulsions) or because they form lipophilic salts that stay in the organic layer.
Protocol A: The pH Switch (For Acid-Stable Products)
Best for: Neutral amides, ureas, or sulfonamides where the product has no basic center.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible; diamine salts are often surprisingly soluble in chlorinated solvents.
-
The "Hard" Wash: Wash 3x with 1M HCl .
-
Why? Diamines are diprotic bases. You must protonate both nitrogens to maximize water solubility.
-
-
The Brine Break: Wash 1x with Saturated NaCl.
-
Why? High ionic strength breaks the emulsions common with amphiphilic diamines.
-
Protocol B: The Copper Complexation (The "Blue Wash")
Best for: Acid-sensitive products or when the diamine is a strong chelator (e.g., 1,3-propanediamine).
Diamines form highly stable, water-soluble complexes with Cu(II). This is a visual, self-indicating purification method [1].
-
Preparation: Prepare a 10% aqueous solution of Copper(II) Sulfate (CuSO₄) .
-
Execution: Wash the organic layer with the CuSO₄ solution.[1][2][3]
-
Observation: The aqueous layer will turn Royal Blue/Purple as the copper complexes the diamine.
-
Repetition: Repeat washes until the aqueous layer remains pale blue (color of the stock solution).
-
Clearance: Wash 1x with water, then 1x with brine to remove residual copper.
Visualizing the Decision Process
Figure 1: Decision matrix for selecting the appropriate liquid-liquid extraction method based on product stability and basicity.
Module 2: The Precision Tool (Solid-Supported Scavengers)
When your product is also an amine, or if the diamine persists after extraction, you need chemoselectivity. Scavenger resins are electrophiles anchored to a polymer bead. They react covalently with the unreacted diamine, allowing you to remove it by simple filtration [2].
Resin Selection Guide
| Resin Type | Functional Group | Mechanism | Best For | Notes |
| Isocyanate | -N=C=O | Forms Urea | Prim.[4] & Sec. Amines | Fast kinetics. Reacts with water (keep anhydrous). |
| Aldehyde | -CHO (Benzaldehyde) | Forms Imine | Primary Amines Only | Excellent for selective removal of primary diamines in presence of secondary amine products. |
| Anhydride | Succinic/Phthalic | Forms Amide | Prim. & Sec. Amines | Slower than isocyanate but very stable. |
Standard Scavenging Protocol
-
Stoichiometry: Calculate the excess diamine (in mmol). Add 3–4 equivalents of resin relative to the impurity (not the product).
-
Solvent: Dissolve crude in DCM or THF. (Avoid MeOH for Isocyanate resins).
-
Incubation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours.
-
Test: Spot TLC. If diamine persists, add 1 more equivalent and heat to 40°C.
-
Filtration: Filter through a fritted funnel or a cotton plug. Rinse beads with solvent to recover entrained product.
Scavenging Workflow Diagram
Figure 2: Workflow for utilizing solid-supported scavenger resins to covalently sequester amine impurities.
Module 3: Chromatographic Strategies
If you must purify by column chromatography, diamines present a unique challenge: they interact strongly with the acidic silanols on silica gel, causing severe tailing (streaking) that co-elutes with your product.
Strategy A: The "Basic" Modifier
Deactivate the silica surface by adding a basic modifier to your mobile phase.
-
Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH).
-
Protocol: Pre-flush the column with the modifier-containing solvent before loading your sample. This saturates the active sites [3].
-
Warning: TEA is difficult to remove from the final product (high boiling point). NH₄OH is volatile but requires vigorous venting.
Strategy B: Reverse Phase (C18)
Silica is often the wrong tool for polar diamines.
-
Column: C18 (Reverse Phase).
-
Buffer: High pH (pH 10) Ammonium Bicarbonate or Ammonium Hydroxide.
-
Mechanism: At high pH, the diamine is deprotonated (neutral) and retains better on C18, or elutes predictably without ionic interaction.
Frequently Asked Questions (FAQs)
Q: My product is also a secondary amine. How do I remove a primary diamine precursor without losing my product? A: Use an Aldehyde Resin (e.g., Benzaldehyde polystyrene). Aldehydes react rapidly with primary amines to form imines but react poorly or reversibly with secondary amines (forming enamines/iminiums only under specific conditions). This exploits steric and electronic differences for separation [2].
Q: The diamine is chelating my metal catalyst (Pd, Cu), and the product is contaminated with both. A: This is a "double-trouble" scenario.
-
Perform the Resin Scavenge first (Module 2) to remove the free diamine.
-
Once the diamine is gone, wash the organic phase with aqueous EDTA or use a Thiol/Thiourea resin to scavenge the metal. Note: If you try to remove the metal while the diamine is still present, the diamine will strip the metal back off the scavenger.
Q: I am scaling up to 100g. Are resins too expensive? A: Yes, resins are costly at kilo-scale. For large scale:
-
Optimize the CuSO₄ wash (Module 1, Protocol B).
-
Consider salt formation : Add 1 equivalent of Oxalic Acid in EtOH. Many diamines form insoluble oxalate salts that precipitate out, while mono-amine products often remain in solution (or vice versa). Filter the solid to remove the diamine [4].
References
-
Rochester University, Dept. of Chemistry. (n.d.). Workup Procedures: Removal of Amines. Retrieved from [Link]
-
Biotage. (2018). Strategies for the Removal of Amines using Scavenger Resins. Retrieved from [Link] (General reference to ISOLUTE® scavenger protocols).
- Org. Process Res. Dev. (2009). Practical salt selection for the purification of pharmaceutical compounds.
Sources
Addressing hygroscopicity of benzamide hydrochloride salts
Topic: Addressing Hygroscopicity & Physical Stability
Executive Summary
Benzamide pharmacophores are ubiquitous in drug development, often requiring salt formation to improve aqueous solubility.[1] While Hydrochloride (HCl) is the default counter-ion choice due to its high solubility and safety profile, it frequently introduces significant hygroscopicity issues .
This guide addresses the thermodynamic instability of benzamide HCl salts, providing immediate troubleshooting for processing issues (clumping, deliquescence) and long-term solid-form engineering strategies (salt switching, co-crystallization).
Module 1: The Mechanism (Why is this happening?)
Q: Why is my benzamide HCl salt turning into a liquid on the bench?
A: You are likely observing deliquescence , driven by the high charge density of the chloride ion.
-
Chloride Ion Physics: The chloride anion (
) is small with a high charge density. In the crystal lattice, it acts as a potent hydrogen bond acceptor. -
Lattice vs. Hydration Energy: If the crystal lattice energy of your benzamide HCl salt is not sufficiently high (i.e., the packing is not tight enough), the thermodynamic drive for the chloride ion to solvate with atmospheric water vapor exceeds the energy holding it in the crystal.
-
The Benzamide Factor: The benzamide moiety itself possesses an amide group (
or ), which acts as both a hydrogen bond donor and acceptor. When paired with HCl, the resulting salt often forms "channel hydrates" or disordered structures where water can easily penetrate, leading to a Critical Relative Humidity (CRH) below ambient levels (often <40% RH).
Module 2: Diagnostic Hub (Troubleshooting)
Issue 1: Differentiating Surface Moisture from Bulk Hydration
User Question: "My TGA shows 5% weight loss. Is this a stable hydrate or just wet powder?"
Technical Response: Thermogravimetric Analysis (TGA) alone is insufficient because it cannot distinguish between surface adsorption and lattice incorporation. You must perform Dynamic Vapor Sorption (DVS) .[2][3]
-
Scenario A (Surface Adsorption): The DVS isotherm shows a linear, reversible weight gain without hysteresis. This is manageable with drying.
-
Scenario B (Bulk Hydration/Deliquescence): The isotherm shows a sharp uptake step or a significant hysteresis loop (desorption curve does not match sorption). This indicates a phase change.
Visual: Hygroscopicity Diagnosis Workflow
Figure 1: Decision logic for interpreting moisture sorption data.
Issue 2: Processing & Handling (Immediate Mitigation)
User Question: "We are in late-stage lead optimization and cannot switch the salt. How do we process this sticky solid?"
Technical Response: If salt switching is off the table, you must control the Critical Relative Humidity (CRH) environment.
| Strategy | Protocol / Parameter | Mechanism |
| Environmental Control | Maintain RH < 30% in suite. | Keeps ambient moisture below the salt's CRH, preventing the initiation of deliquescence. |
| Excipient Shielding | Add Colloidal Silicon Dioxide (0.5-1.0%) intra-granularly. | Increases specific surface area to scavenge free moisture before it attacks the API lattice. |
| Coating | Apply PVA-based (e.g., Opadry II) or Eudragit E coating. | Creates a physical polymer barrier. Note: HPMC coatings are often too permeable for highly hygroscopic HCl salts. |
| Drying Protocol | Vacuum dry at 40°C with Nitrogen bleed . | Nitrogen bleed prevents pump oil back-streaming and ensures efficient moisture removal from the cake. |
Module 3: Root Cause Correction (Solid Form Engineering)
User Question: "The HCl salt is failing stability testing (degradation due to hydrolysis). What is the best alternative?"
Technical Response: You need to increase the lattice energy and hydrophobicity of the counter-ion. For benzamides, Sulfonic Acid salts are the gold standard alternatives to HCl.
Recommended Counter-Ion Switch
-
Mesylate (Methanesulfonate):
-
Why: Reduces lattice free volume. Often forms stable anhydrates.
-
Trade-off: Lower melting point than HCl, but usually non-hygroscopic.
-
-
Tosylate (p-Toluenesulfonate):
-
Why: The aromatic ring of the tosylate stacks with the benzamide ring (π-π interactions), significantly increasing lattice stability and reducing water accessibility.
-
-
Saccharinate:
-
Why: Excellent for benzamides. The saccharin molecule acts as a co-former that satisfies multiple H-bond sites, leaving fewer sites available for water.
-
Visual: Salt Selection Strategy
Figure 2: Strategic pathway for re-engineering unstable benzamide salts.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity Classification
Use this protocol to generate regulatory-grade data for your salt form.
Objective: Determine the Critical Relative Humidity (CRH) and hydrate stoichiometry.
-
Sample Prep: Load 10–20 mg of sample into the quartz pan.
-
Pre-conditioning: Dry at 0% RH at 25°C for 3 hours (or until dm/dt < 0.002% per min) to establish dry mass (
).-
Warning: If your compound is a hydrate, do not dry at 0% RH initially; start at ambient RH to avoid dehydrating it before measurement.
-
-
Sorption Cycle: Increase RH in 10% steps from 0% to 90%.
-
Equilibrium Criterion: dm/dt < 0.002% min⁻¹.
-
Max Time per Step: 6 hours.
-
-
Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.
-
Analysis:
-
Non-hygroscopic: < 0.2% mass gain at 80% RH.
-
Slightly hygroscopic: 0.2 – 2.0% mass gain.[2]
-
Hygroscopic: 2.0 – 15.0% mass gain.
-
Very Hygroscopic: > 15.0% mass gain (Common for Benzamide HCl).
-
Protocol B: Slurry Bridging (Finding the Stable Polymorph)
Use this when you suspect your current HCl salt is metastable and want to find a more stable, less hygroscopic polymorph.
-
Preparation: Prepare a saturated solution of the benzamide HCl salt in a solvent with moderate water activity (e.g., 95:5 Isopropanol:Water).
-
Excess Solid: Add excess solid (approx. 50% more than solubility limit) to create a slurry.
-
Agitation: Stir at 25°C for 48–72 hours.
-
Isolation: Filter the solid rapidly.
-
Analysis: Immediately analyze wet cake by XRPD.
-
Logic: The least soluble form is the most thermodynamically stable. If the crystal form changes during this experiment, the new form is likely less hygroscopic.[1]
-
References
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
-
Elder, D. P., et al. (2013). "Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility."[1][4] International Journal of Pharmaceutics.
-
Surface Measurement Systems. (n.d.). "Dynamic Vapor Sorption (DVS) Introduction and Applications." Surface Measurement Systems Knowledge Base.
-
Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in Salt Selection." Journal of Pharmaceutical Sciences.
-
FDA Guidance for Industry. (2018). "Regulatory Classification of Pharmaceutical Co-Crystals." U.S. Food and Drug Administration.
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 2-amino-N-[3-(dimethylamino)propyl]benzamide
Introduction
In the landscape of medicinal chemistry and drug development, benzamide derivatives are a cornerstone scaffold, integral to a wide array of pharmacologically active agents.[1][2] The compound 2-amino-N-[3-(dimethylamino)propyl]benzamide (CAS: 6725-12-8) is a key intermediate, featuring a primary aromatic amine, a secondary amide, and a tertiary aliphatic amine. Its utility in the synthesis of more complex molecules necessitates a robust and unambiguous method for structural confirmation and purity assessment.
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-N-[3-(dimethylamino)propyl]benzamide. As a senior application scientist, my objective is not merely to present data but to explain the causal relationships between the molecule's structure and its spectral output. We will dissect the spectrum region by region, correlating chemical shifts and coupling patterns to specific proton environments. Furthermore, this guide will objectively compare the utility of ¹H NMR with other essential analytical techniques, providing a holistic perspective on a comprehensive characterization workflow for researchers and drug development professionals.
Section 1: Molecular Structure and Proton Environments
A lucid understanding of the ¹H NMR spectrum begins with a clear depiction of the molecule's distinct proton environments. The structure of 2-amino-N-[3-(dimethylamino)propyl]benzamide contains multiple non-equivalent protons whose unique electronic surroundings give rise to a characteristic NMR fingerprint.
Caption: Labeled proton environments in 2-amino-N-[3-(dimethylamino)propyl]benzamide.
Section 2: Detailed ¹H NMR Spectral Analysis
¹H NMR spectroscopy stands as the premier technique for the definitive structural elucidation of organic molecules by providing detailed information about the electronic environment, connectivity, and relative number of protons.[1]
Experimental Protocol: ¹H NMR Acquisition
A high-resolution NMR spectrometer is crucial for resolving the complex splitting patterns inherent to this molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for ensuring the observation of exchangeable N-H protons, which may be broadened or absent in other solvents.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Technique: Standard one-dimensional ¹H NMR.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient.
-
-
D₂O Exchange (Optional but Recommended): To confirm the identity of N-H protons, acquire a spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -C(=O)NH- protons will disappear or significantly diminish due to proton-deuterium exchange.[3]
Data Interpretation: Predicted ¹H NMR Spectrum
The following table summarizes the anticipated ¹H NMR data for 2-amino-N-[3-(dimethylamino)propyl]benzamide, based on established chemical shift principles.[4][5]
| Label | Proton Environment | Predicted δ (ppm) | Multiplicity | Integration |
| (l) | -N(CH ₃)₂ | ~2.2 | Singlet (s) | 6H |
| (k) | -CH₂-N(CH₃)₂ | ~2.4 | Triplet (t) | 2H |
| (j) | -CH₂-CH ₂-CH₂- | ~1.8 | Quintet (quin) | 2H |
| (i) | -NH-CH ₂- | ~3.4 | Quartet (q) | 2H |
| (g) | -NH ₂ | ~4.0-5.0 | Broad Singlet (br s) | 2H |
| (f) | Ar-H (ortho to C=O) | ~7.5 | Doublet (d) | 1H |
| (e) | Ar-H (para to C=O) | ~7.2 | Triplet (t) | 1H |
| (c, d) | Ar-H (ortho/para to NH₂) | ~6.6-6.8 | Multiplet (m) | 2H |
| (h) | -C(=O)NH - | ~8.0 | Broad Triplet (br t) | 1H |
Analysis of Spectral Regions:
-
Aliphatic Region (1.5-4.0 ppm):
-
The six protons of the two equivalent methyl groups (l) on the tertiary amine are expected to produce a sharp singlet around 2.2 ppm.[6]
-
The methylene group adjacent to the tertiary amine (k) is deshielded by the electronegative nitrogen, appearing as a triplet around 2.4 ppm due to coupling with the adjacent methylene protons (j) .[3]
-
The central methylene group (j) will be the most upfield of the propyl chain protons, appearing around 1.8 ppm. It will be split into a quintet (or multiplet) by the four neighboring protons on carbons (i) and (k) .
-
The methylene group adjacent to the amide nitrogen (i) is significantly deshielded by the electron-withdrawing carbonyl group and the amide nitrogen, shifting it downfield to approximately 3.4 ppm. It should appear as a quartet due to coupling with both the amide proton (h) and the methylene protons (j) .
-
-
Aromatic Region (6.5-8.0 ppm):
-
The aromatic protons exhibit a complex pattern due to the competing electronic effects of the electron-donating amino group (-NH₂) and the electron-withdrawing amide group (-C(=O)NH-).
-
The amino group strongly shields the ortho and para positions, shifting protons (c) and (d) upfield to the ~6.6-6.8 ppm range.[7]
-
Conversely, the amide group deshields its ortho and para positions. The proton ortho to the amide (f) will be the most downfield aromatic signal, around 7.5 ppm. The proton meta to the amino group (e) will likely appear as a triplet around 7.2 ppm.[4]
-
-
Exchangeable Protons (Variable):
-
The primary aromatic amine protons (g) typically appear as a broad singlet in the 4.0-5.0 ppm range. Their chemical shift is highly dependent on solvent, concentration, and temperature.
-
The secondary amide proton (h) is deshielded by the adjacent carbonyl group and is expected to appear as a broad triplet (due to coupling with methylene (i) ) significantly downfield, around 8.0 ppm.[8] Both N-H signals (g) and (h) would disappear upon a D₂O shake, confirming their assignment.[3]
-
Section 3: Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for structural elucidation, a comprehensive characterization, particularly in a regulated drug development environment, relies on a multi-technique approach.[9] Each technique provides orthogonal data that, when combined, confirms the identity, purity, and quality of the compound.
Overall Analytical Characterization Workflow
Caption: A workflow for the comprehensive characterization of a novel compound.
Head-to-Head Comparison of Techniques
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR Spectroscopy | Precise atomic connectivity, number of protons, structural isomerism. | Unambiguously confirms the ortho-amino substitution pattern and the integrity of the N-propyl chain. Essential for differentiating from isomers. | Lower sensitivity compared to MS; complex spectra can be challenging to interpret if impurities are present.[10] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of the main component and impurities. | Excellent for determining the percentage purity of the synthesized batch, a critical parameter for drug development. Robust and reproducible.[11] | Provides no structural information. A co-eluting impurity with a similar UV chromophore could be missed without a mass detector (LC-MS). |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns. | Confirms the molecular formula (C₁₂H₁₉N₃O, MW: 221.30 g/mol ).[12] Fragmentation can provide evidence for the propylamino side chain. | Cannot distinguish between structural isomers (e.g., 3-amino or 4-amino benzamide derivatives) which would have the same molecular weight. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of key functional groups. | Quickly confirms the presence of N-H bonds (amine and amide, ~3200-3400 cm⁻¹), the amide C=O carbonyl (~1640 cm⁻¹), and C-N bonds. | Provides only a summary of functional groups and no information on how they are connected. |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton and the number of unique carbon atoms. | Complements ¹H NMR by confirming the 12 unique carbons in the molecule, including the carbonyl carbon (~168 ppm). | Significantly lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
Conclusion
The ¹H NMR spectrum of 2-amino-N-[3-(dimethylamino)propyl]benzamide provides a rich, detailed fingerprint that is indispensable for its unambiguous structural verification. The predictable chemical shifts and coupling patterns of the aromatic, aliphatic, and N-H protons allow for a complete assignment of the molecule's constitution. However, asserting the identity and purity of a compound intended for drug development requires a more comprehensive strategy.
While ¹H NMR confirms the "what and where" of the atomic arrangement, techniques like HPLC are essential for quantifying purity ("how much"), and mass spectrometry provides absolute confirmation of the molecular weight. Therefore, ¹H NMR should be viewed as the central pillar of structural analysis, supported by orthogonal techniques to build a complete and trustworthy data package for any research or development endeavor.
References
- Modgraph. (2007, July 19).
- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- SpectraBase. N,N-dimethyl-2-propynylamine - Optional[1H NMR] - Spectrum.
- BenchChem. (2025, December). A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-.
- BenchChem.
- University of Calgary. Spectroscopy Tutorial: Amines.
- PubChem. 2-Amino-4-[3-(dimethylamino)propyl]benzamide.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
- ChemicalBook. N,N-DIMETHYLISOPROPYLAMINE(996-35-0) 1H NMR spectrum.
- ChemicalBook. 2-AMINO-N-PROPYL-BENZAMIDE(56814-10-9) 1H NMR spectrum.
- PubChem. N-(3-(dimethylamino)propyl)benzamide.
- RSC Publishing. Supplementary Information - Rsc.org. Royal Society of Chemistry.
- Sigma-Aldrich. 2-amino-N-[3-(dimethylamino)propyl]benzamide. Merck KGaA.
- PubChem. N,N-Dimethylpropylamine.
- BenchChem. Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide.
- PubChem. 2-amino-N,3-dimethylbenzamide.
- BenchChem. Technical Guide: Physicochemical Properties of 2-amino-N-(3-hydroxypropyl)benzamide.
- Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- ResearchGate. (2012). 2-Amino-N,3-dimethyl-benzamide.
- ResearchGate.
- MilliporeSigma. NMR Chemical Shifts of Impurities. Merck KGaA.
- SpectraBase. benzamide, N-[(Z)-1-[[[3-(dimethylamino)propyl]amino]carbonyl]-2-(4-methoxyphenyl)ethenyl]- - Optional[13C NMR] - Chemical Shifts.
- National Institute of Standards and Technology. Benzamide, N-propyl-. NIST WebBook.
- Agency for Toxic Substances and Disease Registry (
- PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis.
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Substituted Anthranilamides
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of N-substituted anthranilamides, a scaffold present in numerous pharmaceuticals and bioactive molecules. By leveraging experimental data and established fragmentation principles, we will explore how different substituents on the amide nitrogen and the anthranilate ring dictate the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
The Decisive Role of the N-Substituent in Directing Fragmentation
The fragmentation of N-substituted anthranilamides is fundamentally governed by the nature of the substituent attached to the amide nitrogen. The stability of the resulting fragment ions dictates the preferred cleavage pathways, providing a diagnostic fingerprint for the molecule's structure. This guide will dissect these patterns, offering a predictive framework for the analysis of this important class of compounds.
Electron Ionization (EI-MS): Unraveling the Core Structure through Energetic Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This characteristic is invaluable for structural elucidation as it reveals the fundamental building blocks of the molecule.
The Archetypal N-CO Bond Cleavage
The most prominent fragmentation pathway for amides under EI-MS is the cleavage of the bond between the amide nitrogen and the carbonyl carbon (N-CO cleavage).[2] This cleavage results in the formation of a stable acylium ion, which is often the base peak in the spectrum. For N-substituted anthranilamides, this pathway yields a characteristic benzoyl cation or a substituted variant thereof.
A second common fragmentation route for aromatic amides is the formation of a resonance-stabilized benzoyl cation, which can subsequently lose a molecule of carbon monoxide (CO) to form a phenyl cation.[3]
dot
Caption: Dominant EI fragmentation pathways for N-substituted anthranilamides.
Influence of the N-Substituent in EI-MS
The nature of the N-substituent significantly influences the subsequent fragmentation of the initial ions.
-
N-Alkyl Anthranilamides: For simple N-alkyl substituents, alpha-cleavage adjacent to the nitrogen atom is a common secondary fragmentation pathway.[4] This results in the loss of an alkyl radical and the formation of a stable iminium ion.
-
N-Aryl Anthranilamides: In the case of N-aryl substitution, the fragmentation is dominated by cleavages within the aryl substituent and rearrangements. The stability of the aromatic ring often leads to a more complex fragmentation pattern compared to their N-alkyl counterparts. For instance, N-phenylanthranilic acid derivatives often show fragments corresponding to the aniline and benzoic acid moieties.[5]
Electrospray Ionization (ESI-MS/MS): A Softer Approach for Targeted Structural Insights
Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[6] Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).
The Preeminence of Protonation Site and N-CO Cleavage
In positive-ion ESI-MS, the initial site of protonation plays a crucial role in directing the fragmentation cascade. For N-substituted anthranilamides, protonation can occur on the amide nitrogen, the carbonyl oxygen, or the amino group of the anthranilate ring. Computational studies on related amide structures suggest that protonation on the amide nitrogen is often favored, directly facilitating the cleavage of the N-CO bond.[7]
Similar to EI-MS, the cleavage of the N-CO bond is a dominant fragmentation pathway in ESI-MS/MS of N-substituted anthranilamides.[2] This cleavage results in the formation of a protonated amine [R-NH3]+ and a neutral acyl fragment, or a charged acylium ion and a neutral amine. The relative abundance of these fragments depends on the gas-phase basicity of the amine and the stability of the acylium ion.
dot
Caption: Primary ESI-MS/MS fragmentation pathways for N-substituted anthranilamides.
Comparative Fragmentation of N-Alkyl vs. N-Aryl Anthranilamides in ESI-MS/MS
The substituent on the amide nitrogen significantly alters the fragmentation landscape in ESI-MS/MS, providing a powerful tool for structural differentiation.
| N-Substituent Type | Primary Fragmentation Pathway | Characteristic Fragment Ions | Rationale |
| N-Alkyl | N-CO bond cleavage | Acylium ion (m/z 121), Protonated alkylamine | The alkylamine has a relatively high gas-phase basicity, favoring its protonation and observation as a fragment ion. |
| Alpha-cleavage of the N-alkyl group | Iminium ions | Similar to EI, this pathway is favorable for alkyl chains, leading to stable iminium ions. | |
| N-Aryl | N-CO bond cleavage | Acylium ion (m/z 121), Protonated arylamine | The gas-phase basicity of the arylamine is generally lower than alkylamines, often leading to a more prominent acylium ion. |
| Cleavage within the N-aryl ring | Fragments corresponding to substituted anilines | The aromatic ring provides a site for various cleavages and rearrangements, yielding a more complex spectrum. | |
| Rearrangements | Water loss, CO loss from the acylium ion | The stability of the aromatic systems can promote rearrangement reactions prior to or following the initial fragmentation. |
Table 1: Comparative Fragmentation of N-Alkyl vs. N-Aryl Anthranilamides in ESI-MS/MS
Experimental Protocol: A Practical Workflow for Fragmentation Analysis
The following protocol outlines a general procedure for the analysis of N-substituted anthranilamides using LC-ESI-MS/MS.
dot
Caption: General experimental workflow for LC-ESI-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the N-substituted anthranilamide sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.
-
Liquid Chromatography (LC):
-
Inject the sample onto a C18 reversed-phase column.
-
Employ a gradient elution program using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might be from 10% B to 90% B over 10 minutes.
-
The flow rate is typically set to 0.3-0.5 mL/min. The addition of formic acid is crucial as it promotes the formation of [M+H]+ ions in the ESI source.
-
-
Mass Spectrometry (MS):
-
The LC eluent is introduced into an electrospray ionization (ESI) source operating in positive ion mode.
-
Full Scan (MS1): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]+ ion as the precursor. Collisional activation is typically achieved using an inert gas like argon or nitrogen. The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum. A typical starting point is a normalized collision energy of 20-40 eV.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the characteristic fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the m/z values of the product ions.
-
Compare the fragmentation patterns of different N-substituted anthranilamides to identify diagnostic ions that can be used for structural confirmation and differentiation of isomers. The ability to differentiate isomers is a key challenge that can often be addressed by subtle differences in fragmentation patterns.[8]
-
Conclusion
The mass spectrometric fragmentation of N-substituted anthranilamides is a predictable process heavily influenced by the nature of the N-substituent. Under EI, the primary cleavage of the N-CO bond provides information about the core anthranilamide structure, while secondary fragmentations reveal details of the N-substituent. ESI-MS/MS offers a more controlled fragmentation environment, where the analysis of product ions from the protonated molecule allows for a detailed comparison of different substitution patterns. By understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize N-substituted anthranilamides, a critical step in drug discovery and development.
References
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. [Link]
-
Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry. [Link]
-
Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. [Link]
-
Microanalysis data and molecular ion in mass spectra of substituted N-phenylanthranilic. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
-
Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. PubMed. [Link]
-
Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. National Center for Biotechnology Information. [Link]
-
The molecular design of biologically active derivatives of N-phenylanthranilic acid. OPHCJ. [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. [Link]
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Binding Affinity & Kinetics: Benzamide Scaffold vs. Entinostat (MS-275)
This guide provides an in-depth technical comparison between the Benzamide scaffold (typified by the prototype CI-994/Tacedinaline ) and its optimized clinical derivative, Entinostat (MS-275) .
It addresses the critical distinction in binding kinetics (residence time) and isoform selectivity that defines the superiority of Entinostat over earlier benzamide derivatives and standard hydroxamic acids.
Executive Summary: The Structural Evolution
In High-Throughput Screening (HTS) and lead optimization, the term "Benzamide" refers to the 2-aminoanilide zinc-binding group (ZBG). While the simple benzamide molecule acts primarily as a PARP inhibitor, the Benzamide HDAC inhibitor class (represented by the prototype CI-994 ) is distinct for its selectivity toward Class I HDACs (1, 2, 3).
Entinostat (MS-275) represents the pinnacle of this scaffold's optimization. Unlike hydroxamic acids (e.g., Vorinostat) which exhibit "fast-on/fast-off" kinetics, Entinostat utilizes a slow-tight binding mechanism . This results in a prolonged residence time on the target, correlating with sustained biological efficacy even after the drug is cleared from plasma.
Core Comparison Matrix
| Feature | Benzamide Prototype (CI-994) | Entinostat (MS-275) | Alternative (SAHA) |
| Zinc Binding Group | 2-Aminoanilide | 2-Aminoanilide (Optimized) | Hydroxamic Acid |
| Binding Mechanism | Slow-Binding (Mechanism A) | Slow-Tight Binding (Mechanism B) | Fast-on / Fast-off |
| Selectivity | Class I (HDAC 1, 2,[1][2] 3) | Class I Selective (High Potency) | Pan-HDAC (Broad) |
| Residence Time | Moderate | Extended (Hours) | Short (Minutes) |
| Primary Utility | Structural Reference | Clinical Candidate / Probe | General Control |
Mechanistic Insight: The "Slow-Tight" Advantage
The defining characteristic of Entinostat is not merely its thermodynamic affinity (
The Kinetic Pathway
Most inhibitors follow simple equilibrium:
-
Step 1 (
): Rapid formation of a loose collision complex ( ). -
Step 2 (
): Slow isomerization into a tightly bound, long-lived complex ( ).
This mechanism renders standard IC50 measurements time-dependent. If you do not pre-incubate Entinostat, you will underestimate its potency by 10-100 fold.
Figure 1: Kinetic Mechanism B. Entinostat induces a slow conformational change (isomerization) leading to a highly stable EI* complex, explaining its superior residence time compared to standard benzamides.
Quantitative Performance Data
The following data aggregates multiple peer-reviewed biochemical assays. Note the discrepancy in IC50 values based on incubation time, highlighting the kinetic nature of the benzamide class.
Table 1: Binding Affinity & Potency (Cell-Free Assays)
| Target Isoform | Metric | Entinostat (MS-275) | CI-994 (Ref. Benzamide) | Vorinostat (SAHA) |
| HDAC 1 | IC50 | 180 - 300 nM | 400 - 900 nM | ~10 - 50 nM |
| Ki | ~0.59 µM (Initial) | N/A | N/A | |
| HDAC 2 | IC50 | 280 - 450 nM | ~900 nM | ~50 nM |
| HDAC 3 | IC50 | 2.0 - 8.0 µM | > 10 µM | ~20 nM |
| Ki | 24 nM (Final EI) | N/A | N/A | |
| HDAC 8 | IC50 | > 100 µM (Inactive) | > 100 µM | ~100 nM |
| HDAC 6 | IC50 | > 100 µM (Inactive) | > 100 µM | ~15 nM |
*Note: Entinostat's potency against HDAC3 is highly sensitive to the presence of the NCoR2 co-repressor complex. In the presence of the co-repressor, affinity increases significantly (Ki ~24 nM).
Experimental Protocol: Time-Dependent Inhibition Assay
To accurately measure the binding affinity of Entinostat (or any Benzamide-class inhibitor), you must account for the slow-binding kinetics. A standard "mix-and-read" protocol will fail.
Method: Fluorogenic Lysine Deacetylation Assay
Reagents:
-
Enzyme: Recombinant Human HDAC1 or HDAC3/NCoR2 complex.
-
Substrate: Fluorogenic peptide (e.g., Ac-Lys-AMC or Boc-Lys(Ac)-AMC).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.
Protocol Workflow:
-
Compound Preparation:
-
Dissolve Entinostat in DMSO to 10 mM stock.
-
Prepare 10-point serial dilutions (1:3) in Assay Buffer.
-
-
Pre-Incubation (CRITICAL STEP):
-
Add 10 µL of diluted Entinostat to 30 µL of Enzyme solution.
-
Incubate at 25°C for 2 - 4 hours.
-
Rationale: This allows the
equilibrium to establish. Without this, IC50 values will shift rightward (appear weaker).
-
-
Reaction Initiation:
-
Add 10 µL of Substrate (final conc. near
, typically 10-50 µM). -
Incubate for 30 minutes at 37°C.
-
-
Development & Detection:
-
Add 50 µL Developer Solution (Trypsin + TSA).
-
Incubate 15 mins at room temperature.
-
Read Fluorescence (Ex: 360 nm / Em: 460 nm).
-
Figure 2: Optimized Assay Workflow. The red node highlights the mandatory pre-incubation step required for Benzamide-class inhibitors to reach true affinity equilibrium.
References
-
Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry.
-
Wang, Y., et al. (2022).[3] Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv.
-
BPS Bioscience. (2024). MS-275 (Entinostat) Product Data Sheet.
-
Selleck Chemicals. (2024). Entinostat (MS-275) Biological Activity.
-
Chou, C. J., et al. (2008). Benzamide-based HDAC inhibitors: Structural requirements for high potency and selectivity. Bioorganic & Medicinal Chemistry Letters.
Sources
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 2-Aminobenzamide Derivatives
Introduction: The 2-aminobenzamide (anthranilamide) scaffold is a cornerstone in medicinal chemistry and materials science, serving as a vital pharmacophore for potent therapeutic agents, including Factor Xa inhibitors.[1] Its derivatives are synthesized to modulate biological activity, solubility, and other physicochemical properties.[2][3] Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and cost-effective method to probe the electronic structure of these molecules.[4] Understanding how structural modifications and the surrounding chemical environment influence their UV-Vis absorption spectra is paramount for researchers in drug development and materials characterization. This guide offers an in-depth comparison of the spectral properties of 2-aminobenzamide derivatives, grounded in experimental data and theoretical principles.
Theoretical Underpinnings: Electronic Transitions in Aromatic Amides
The UV-Vis absorption of a 2-aminobenzamide derivative is governed by the promotion of electrons from lower-energy ground state orbitals to higher-energy excited state orbitals.[4] The energy required for this transition is absorbed from the UV-Vis light, and the specific wavelengths absorbed provide a window into the molecule's electronic structure. The primary chromophore in these molecules is the conjugated system of the benzene ring coupled with the amino (-NH₂) and amide (-CONH₂) groups.
Two principal types of electronic transitions are observed:
-
π → π* (Pi to Pi-star) Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[5] In benzene derivatives, these transitions are responsible for the strong absorption bands typically observed between 200-300 nm.[6]
-
n → π* (n to Pi-star) Transitions: These are lower-intensity absorptions that occur when a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) is promoted to a π* antibonding orbital.[5] These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions.
Caption: Energy diagram of molecular orbital transitions in UV-Vis spectroscopy.
A Validated Protocol for UV-Vis Spectral Analysis
Achieving accurate and reproducible UV-Vis data hinges on a meticulous experimental approach. The following protocol is a self-validating system designed for the analysis of 2-aminobenzamide derivatives.
Experimental Workflow Diagram
Caption: Standard experimental workflow for UV-Vis spectroscopic analysis.
Step-by-Step Methodology
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the desired wavelength range (typically 200-500 nm). Spectroscopic grade solvents like ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) are common choices. The solvent itself should not absorb significantly where the analyte does.[5]
-
Sample Preparation:
-
Prepare a stock solution of the 2-aminobenzamide derivative by accurately weighing the compound and dissolving it in a known volume of the chosen solvent.
-
Create a dilute working solution (e.g., 10⁻⁵ M) from the stock solution. The concentration should be chosen to ensure the maximum absorbance falls within the instrument's linear range (typically 0.1 to 1.0 A.U.) to adhere to the Beer-Lambert Law.[4][7]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.
-
Set the desired wavelength scan range (e.g., 200 nm to 500 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample. This is the "blank" or "reference."
-
Place the reference cuvette in the spectrophotometer.
-
Perform a baseline scan. This procedure measures the absorbance of the solvent and cuvette, which the instrument then electronically subtracts from the sample scan, ensuring that the final spectrum is only that of the analyte.[8]
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan. The instrument will record the absorbance at each wavelength, generating the UV-Vis spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is needed, use the Beer-Lambert Law (A = εcl) to determine the molar absorptivity (ε) or the concentration (c).
-
Comparative Analysis: How Structure and Solvent Alter the Spectra
The absorption spectrum of a 2-aminobenzamide derivative is highly sensitive to both its chemical structure and its environment.
The Parent Scaffold: 2-Aminobenzamide
The parent 2-aminobenzamide molecule exhibits characteristic absorption bands. In a polar aprotic solvent like DMSO, it shows two distinct absorption bands, one around λ = 258 nm and a broader, lower-energy band around λ = 355 nm.[1] These correspond to the π → π* and n → π* transitions of the conjugated aromatic system, respectively.
The Influence of Aromatic Ring Substituents
Modifying the benzene ring with different functional groups systematically alters the energy of the frontier molecular orbitals (HOMO and LUMO), leading to predictable shifts in λmax.[9]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), methoxy (-OCH₃), or alkyl groups (-CH₃) donate electron density to the aromatic π-system. This raises the energy of the HOMO and often lowers the energy of the LUMO, decreasing the overall HOMO-LUMO energy gap. A smaller energy gap requires lower-energy (longer wavelength) light for excitation, resulting in a bathochromic shift (red shift) of the λmax.[6][10]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) withdraw electron density from the π-system. This stabilizes the HOMO, increasing the HOMO-LUMO energy gap. A larger energy gap requires higher-energy (shorter wavelength) light, causing a hypsochromic shift (blue shift) of the λmax.[6][10]
Caption: Effect of substituents on the HOMO-LUMO energy gap and λmax.
The Influence of Solvent Polarity (Solvatochromism)
The polarity of the solvent can significantly alter the position of absorption bands, a phenomenon known as solvatochromism.[11][12]
-
π → π* Transitions: The excited state (π*) is generally more polar than the ground state (π). Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This decreases the energy gap for the transition, resulting in a bathochromic (red) shift as solvent polarity increases.[11][13]
-
n → π* Transitions: The non-bonding electrons of the ground state are more exposed and susceptible to stabilization by polar, protic solvents (like water or ethanol) through hydrogen bonding. This stabilization is much stronger for the ground state than the excited state. This increases the energy gap for the transition, leading to a hypsochromic (blue) shift as solvent polarity/proticity increases.[14][15]
Data Summary: A Comparative Overview
The following table summarizes reported UV-Vis absorption maxima for 2-aminobenzamide and some of its derivatives in different solvents, illustrating the principles discussed above.
| Compound | Substituent(s) | Solvent | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) | Reference |
| 2-Aminobenzamide | None | DMSO | ~258 | ~355 | [1] |
| 2-Aminobenzamide | None | Formic Acid | ~280, ~380 | - | [16] |
| 2-Amino-5-bromobenzamide | 5-Br (EWG) | DMSO | ~258 | ~362 | [1] |
| 2-Amino-5-iodobenzamide | 5-I (EWG) | DMSO | ~260 | ~370 | [1] |
| N-propyl 2-aminobenzamide | N-propyl | Acetonitrile | - | 325 | [17] |
| 2-Aminobenzimidazole | N/A | Ethanol | 283, 243 | - | [18] |
| 2-Aminobenzimidazole | N/A | Water | 280, 244 | - | [18] |
*Note: 2-Aminobenzimidazole is a structurally related heterocyclic analog included to demonstrate solvent effects.
Conclusion
The UV-Vis absorption spectrum of a 2-aminobenzamide derivative is a rich source of structural information. By understanding the fundamental principles of electronic transitions, researchers can interpret spectral shifts to confirm the successful introduction of functional groups and to probe how a molecule might behave in different chemical environments, from a non-polar solvent to the polar, aqueous environment of a biological system. The bathochromic shifts caused by electron-donating groups and the hypsochromic shifts induced by electron-withdrawing groups provide a reliable diagnostic tool. Furthermore, the solvatochromic behavior, particularly the characteristic blue shift of n → π* transitions in protic solvents, offers valuable insight into solute-solvent interactions. This guide provides the foundational knowledge and practical protocols for leveraging UV-Vis spectroscopy as a powerful tool in the design and analysis of novel 2-aminobenzamide derivatives.
References
-
Al-Hourani, B., Sharma, S. K., & Wuest, F. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3348-3363. [Link]
-
El-Gazzar, A. A., Youssef, A. M., & El-Sayed, M. A. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Medicinal Chemistry Research, 23(3), 1365-1376. [Link]
-
Frutos, L. M., Grigorenko, B. L., Nemukhin, A. V., & Robb, M. A. (2013). Solvent induced shifts in the UV spectrum of amides. The Journal of Physical Chemistry A, 117(46), 11847-11855. [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. Retrieved from ResearchGate. [Link]
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. [Link]
-
Simulators for Teaching Limited. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. Sim4t. [Link]
-
Song, J., Ding, Q., Deng, K., Sun, P., & Chi, W. (2025). Theoretical Investigation of Substituent Effects on Excited-State Intramolecular Proton Transfer in Amino-Functionalized Benzene-Derived Fluorophores. Chemistry–An Asian Journal. [Link]
-
Unknown Author. (n.d.). UV-VIS Absorption spectroscopy. [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
- Google Patents. (n.d.). US8871939B2 - Method for preparing 2-aminobenzamide derivatives.
-
Asselin, M., & Sandorfy, C. (1966). SOLVENT EFFECTS ON THE ULTRAVIOLET SPECTRA OF N,N-DIMETHYLFORMAMIDE. Canadian Journal of Chemistry, 44(12), 1539-1543. [Link]
-
Venter, H. J., Conradie, J., & Visser, H. G. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 22(1), 74. [Link]
-
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from Scribd. [Link]
-
Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]
-
Ashenhurst, J. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The UV spectrum of 2×10⁻² M 2-aminobenzamide 2 in formic acid. Retrieved from ResearchGate. [Link]
- Herodes, K. (2002).
-
ResearchGate. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]
-
Kumar, A., Singh, G., Kumar, D., & Singh, R. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Comas-Vilà, G., & Salvador, P. (2025). Capturing electronic substituent effect with effective atomic orbitals. Physical Chemistry Chemical Physics. [Link]
-
Unknown Author. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study with DFT Calculations. [Link]
-
Popović-Djordjević, J. B., & Trišović, N. T. (n.d.). Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl)-5-carboxy uracils. Part II. TechnoRep. [Link]
-
ResearchGate. (n.d.). Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: A chemometrics study. Retrieved from ResearchGate. [Link]
-
Jiménez-Sánchez, A., et al. (2022). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. RSC Advances, 12, 6192-6204. [Link]
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The Mechanistic Paradox: Why Weaker Chelation Drives Superior Selectivity
An in-depth technical analysis and validation guide comparing the zinc-chelating properties of the 2-aminobenzamide moiety against traditional hydroxamic acid alternatives in the design of epigenetic modulators.
In the development of Histone Deacetylase (HDAC) inhibitors, the Zinc-Binding Group (ZBG) is the critical pharmacophoric element responsible for target engagement. For decades, the hydroxamic acid (HA) moiety (found in FDA-approved drugs like Vorinostat/SAHA) has been the gold standard due to its profound zinc-chelating strength. However, this high thermodynamic affinity is a double-edged sword: it acts as an enthalpic sledgehammer, leading to pan-HDAC inhibition and off-target metalloenzyme cross-reactivity, which clinically manifests as severe hematological toxicity and mutagenic risk[1][2].
Conversely, the 2-aminobenzamide (2-AB) moiety (utilized in Entinostat/MS-275 and Mocetinostat) presents a fascinating mechanistic paradox. It is a significantly weaker zinc chelator, coordinating the catalytic Zn²⁺ via its ortho-amino group and amide carbonyl. Because the absolute chelation strength is attenuated, 2-AB cannot rely on zinc-binding alone to achieve high-affinity target engagement. Instead, it forces the inhibitor to rely on secondary steric interactions—specifically, exploiting the 14 Å "foot pocket" present exclusively in Class I HDACs (HDAC1, 2, and 3)[3].
By validating the attenuated zinc-chelating strength of 2-AB, we can prove that its Class I selectivity is a direct consequence of its weaker ZBG profile, offering a safer, non-mutagenic alternative for chronic epigenetic therapies[1].
Fig 1: Structural logic of HDAC inhibition: Chelation strength dictates isoform selectivity and safety.
Quantitative Comparison: 2-Aminobenzamide vs. Hydroxamic Acid
To objectively compare the performance of these two moieties, we look at the prototypical inhibitors for each class: Vorinostat (HA) and Entinostat (2-AB) . The data below synthesizes their enzymatic inhibitory profiles and thermodynamic binding parameters.
| Parameter / Property | Hydroxamic Acid (Vorinostat/SAHA) | 2-Aminobenzamide (Entinostat/MS-275) |
| Chelation Geometry | Strong bidentate (O, O coordination) | Weak bidentate (N, O coordination) |
| HDAC1 IC₅₀ | ~10 nM[4] | ~243 nM[5] |
| HDAC3 IC₅₀ | ~20 nM[4] | ~248 nM[5] |
| HDAC6 IC₅₀ (Class IIb) | ~15 nM (Pan-inhibitor)[6] | > 6,180 nM (Class I Selective)[7] |
| Selectivity Ratio (HDAC6/HDAC1) | 1.5x (Non-selective) | > 25x (Highly Selective) |
| Zn²⁺ Binding Free Energy (ΔG°) | ~ -15.0 kJ/mol[8] | > -8.0 kJ/mol (Estimated, weaker affinity) |
| In Vivo Half-Life / Stability | Short (~2 hours); prone to glucuronidation | Long (~100 hours); metabolically stable |
| Mutagenic Potential | High (Ames positive in some derivatives)[2] | Low (Ames negative)[1] |
Data Synthesis: The IC₅₀ data clearly demonstrates that while the HA moiety binds uniformly across all HDAC isoforms in the low nanomolar range, the 2-AB moiety sacrifices absolute potency (shifting to the mid-nanomolar range for HDAC1/3) to completely abolish binding to HDAC6.
Experimental Validation Workflows
To accurately quantify the zinc-chelating strength of the 2-AB moiety without the confounding variables of the entire protein structure, researchers must isolate the ZBG-metal interaction. Below are the field-proven, self-validating protocols used to establish these parameters.
Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
The Causality of the Model: Direct titration of zinc salts in aqueous buffers often leads to zinc hydroxide precipitation or non-specific interactions, rendering thermodynamic data useless. To solve this, we use a biomimetic zinc complex—such as [Zn(BPA)]²⁺ (bis(2-pyridylmethyl)amine)—which occupies three coordination sites on the zinc ion, leaving exactly one or two sites open. This perfectly mimics the active site of zinc metalloenzymes, ensuring that the measured heat release (Δq) is strictly due to the ZBG binding event[9].
Step-by-Step Methodology:
-
Biomimetic Complex Preparation: Prepare a 50 µM solution of [Zn(BPA)]²⁺ in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4). Ensure the buffer does not contain competing chelators like EDTA or high concentrations of phosphate.
-
Ligand Preparation: Dissolve the 2-AB derivative (or HA control) in the identical buffer to a concentration of 500 µM. Critical Control: The exact same buffer batch must be used for both cell and syringe to prevent heat of mixing artifacts.
-
Titration Execution: Load the [Zn(BPA)]²⁺ into the ITC cell (approx. 1.4 mL) and the ZBG ligand into the injection syringe. Perform 25-30 injections of 10 µL each at 25°C, with 180-second spacing between injections to allow the baseline to stabilize.
-
Self-Validation (Control Titration): Perform a blank titration of the ZBG ligand into buffer alone. Subtract the integrated heats of this dilution control from the experimental data.
-
Data Extraction: Fit the background-subtracted isotherm to a one-site binding model to extract the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). The HA control will show a steep, enthalpically driven sigmoidal curve, whereas the 2-AB moiety will display a shallower curve, validating its weaker chelation strength.
Fig 2: ITC Workflow utilizing biomimetic zinc complexes to isolate ZBG thermodynamics.
Protocol B: Fluorometric Enzymatic Cleavage Assay (Functional Validation)
The Causality of the Model: While ITC proves the physical chemistry of the chelation, an enzymatic assay validates the biological consequence. By comparing the IC₅₀ of a 2-AB inhibitor against HDAC1 (which has a foot pocket) versus HDAC6 (which lacks it), we validate that 2-AB's weak chelation requires structural complementation to function.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human HDAC1 and HDAC6 1:4 in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[10].
-
Inhibitor Incubation: Mix 10 µL of the diluted enzyme with 60 µL of buffer containing serial dilutions of the 2-AB inhibitor (ranging from 1 nM to 10 µM). Incubate at 30°C for 30 minutes to allow the ZBG to equilibrate with the active site zinc.
-
Substrate Addition: Initiate the reaction by adding 30 µL of a fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for an additional 30 minutes at 30°C.
-
Signal Generation: Stop the reaction by adding 100 µL of a developer solution containing trypsin (which cleaves the AMC fluorophore only if the lysine has been deacetylated) and a strong pan-HDAC inhibitor (e.g., 2 µM Trichostatin A) to halt further deacetylation[10].
-
Readout: Measure fluorescence at λex = 390 nm and λem = 460 nm. Calculate the IC₅₀. A successful validation will show an IC₅₀ < 500 nM for HDAC1 and > 5,000 nM for HDAC6, confirming the functional dependency of the weak 2-AB ZBG on the Class I foot pocket.
Conclusion for Drug Development Professionals
The validation of the 2-aminobenzamide moiety fundamentally shifts the paradigm of metalloenzyme inhibitor design. By intentionally engineering a weaker zinc-chelating group, medicinal chemists can strip away the promiscuity inherent to strong chelators like hydroxamic acids. The thermodynamic deficit of 2-AB forces the rest of the molecule (the linker and capping group) to drive binding affinity through highly specific protein-ligand interactions. This strategy not only yields exquisite Class I HDAC selectivity but also rescues promising epigenetic therapies from the clinical graveyard of genotoxicity and poor pharmacokinetics.
References
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. National Institutes of Health (NIH) / PMC. URL:[Link]
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ResearchGate. URL:[Link]
-
Medicinal chemistry advances in targeting class I histone deacetylases. Exploration Pub. URL:[Link]
-
Calorimetric Studies of the Interactions of Metalloenzyme Active Site Mimetics with Zinc-Binding Inhibitors. ResearchGate. URL:[Link]
-
A Study of Histone Deacetylase Inhibitors: Determination of the Binding Energetics of Suberoylanilide Hydroxamic Acid with Zinc. DePaul University. URL:[Link]
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Comparative Guide: Fluorescence Quantum Yield of Anthranilamide Probes
Executive Summary
In the landscape of drug development and biochemical assays, Anthranilamide (Abz) and its derivatives (e.g., N-Methylanthranilamide or MANT ) serve as critical fluorophores. They are predominantly utilized as donor groups in FRET-based protease assays or as environmentally sensitive probes for protein-ligand interactions.
This guide provides an objective, data-driven comparison of these probes. Unlike rigid fluorophores (e.g., Fluorescein), anthranilamides exhibit significant solvatochromism —their fluorescence quantum yield (
Mechanistic Principles: The "Light-Switch" Effect
To select the correct probe, one must understand the photophysics governing their performance. Anthranilamides possess a flexible non-rigid structure. In aqueous solutions (polar), non-radiative decay pathways (such as solvent relaxation and internal rotation) dominate, resulting in low quantum yields.
However, when the probe binds to a hydrophobic protein pocket or when a quenching partner (like 3-nitrotyrosine) is cleaved away in a protease assay, the non-radiative pathways are suppressed, and
Visualization: Environmental Sensitivity Mechanism
The following diagram illustrates the transition of an anthranilamide probe from a quenched/relaxed state in water to a highly fluorescent state in a hydrophobic environment.
Figure 1: The solvatochromic shift mechanism of anthranilamide derivatives, highlighting the transition from non-radiative decay in water to radiative emission in hydrophobic matrices.
Comparative Performance Data
The following data synthesizes experimental values to highlight the performance differences between the parent compound (2-Aminobenzamide/Anthranilamide) and its N-methylated derivative (MANT), alongside the standard reference (Quinine Sulfate).
Key Insight: MANT derivatives generally exhibit a bathochromic shift (red-shift) and higher quantum yields in hydrophobic environments compared to the parent anthranilamide, making them superior for nucleotide-binding studies to avoid interference from tryptophan fluorescence.
Table 1: Fluorescence Quantum Yield ( ) Comparison
| Fluorophore | Excitation | Emission | Primary Application | ||
| 2-Aminobenzamide (Abz) | 320 | 420 | 0.03 | 0.38 | FRET Protease Substrates |
| N-Methylanthranilamide (MANT) | 350 | 440 - 450 | ~0.10 | 0.40 - 0.60 | Nucleotide Analogs (MANT-ATP) |
| Quinine Sulfate (Ref) | 350 | 450 | 0.54 (in 0.1N | N/A | Quantum Yield Standard |
| Tryptophan (Interference) | 280 | 340 - 350 | 0.13 | N/A | Protein Background Noise |
Note: Values are approximate and dependent on specific pH and temperature conditions. Data synthesized from Lakowicz, J. R. [1].
Experimental Protocol: Determining Absolute Quantum Yield
To validate the performance of a new anthranilamide probe, one cannot rely on single-point measurements due to concentration errors. The comparative slope method is the gold standard for accuracy.
Prerequisites
-
Reference Standard: Quinine Sulfate in 0.1 N
(Index of refraction ). -
Solvent: Degassed buffer or solvent matching the probe's intended use.
-
Equipment: UV-Vis Spectrophotometer and Spectrofluorometer.
The "Slope Method" Workflow
This protocol eliminates concentration errors by plotting Integrated Fluorescence Intensity vs. Absorbance.
-
Preparation: Prepare 5 dilutions of the Anthranilamide probe and 5 dilutions of the Reference (Quinine Sulfate).
-
Absorbance Check (Critical): Measure absorbance at the excitation wavelength. Constraint: Absorbance must be
(optimally ) to avoid the Inner Filter Effect, where the sample absorbs its own excitation light unevenly [2]. -
Emission Scan: Record the fluorescence spectrum for all samples using identical instrument settings (slit width, integration time).
-
Integration: Calculate the total area under the emission curve (
) for each dilution. -
Linear Regression: Plot Integrated Fluorescence (
-axis) vs. Absorbance ( -axis). Calculate the slope ( ) for both the probe and the reference.
Calculation Formula
- : Slope of the line (Fluorescence vs. Absorbance).
- : Refractive index of the solvent.
Visualization: The Slope Method Workflow
Figure 2: The Comparative Slope Method workflow ensures linearity and eliminates concentration determination errors.
Troubleshooting & Optimization
When working with anthranilamides, specific artifacts can distort quantum yield data.
The Inner Filter Effect (IFE)
As noted in the protocol, high concentrations lead to IFE. If your plot of Fluorescence vs. Absorbance curves downwards (becomes non-linear) at higher concentrations, IFE is present.
-
Solution: Dilute samples until Absorbance at
.
Raman Scattering
Because anthranilamides have relatively low quantum yields in water (
-
Solution: Run a solvent-only blank and subtract this spectrum from your sample spectrum before integration.
pH Sensitivity
While the anthranilamide ring is relatively stable, conjugation to peptides can alter
-
Solution: Buffer controls are mandatory. Ensure the pH is constant between the reference and the sample if possible, or account for protonation states.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Hiratsuka, T. (2003). New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes. Biochimica et Biophysica Acta (BBA), 1638(1), 41-48. [Link]
HPLC Purity Analysis Standards for Benzamide Intermediates: A Comparative Technical Guide
Executive Summary
Benzamide scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for classes ranging from antipsychotics (e.g., Sulpiride) to PARP inhibitors and antiemetics. However, their synthesis often yields structurally distinct regioisomers and hydrolysis by-products (e.g., benzoic acid derivatives) that possess nearly identical hydrophobicity to the target intermediate.
This guide challenges the "default" reliance on C18 stationary phases and Reagent Grade standards. We objectively compare high-fidelity Certified Reference Materials (CRMs) and Biphenyl stationary phases against traditional alternatives, demonstrating why specific
Part 1: The Hierarchy of Reference Standards
In purity analysis, the "product" is the data integrity derived from your reference standard. Using a standard with insufficient characterization introduces a propagated error that no amount of HPLC resolution can correct.
Comparative Analysis: CRM vs. Analytical vs. Reagent Grade
For benzamide intermediates, where isomeric impurities often co-elute, the certainty of the reference material is paramount.
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Reagent / Research Grade |
| Primary Use | Method Validation, Critical Release | Routine QC, Retention Time Marker | Early Synthesis, Cleaning Validation |
| Traceability | SI Units (NIST/BAM) | Internal / Manufacturer Standard | None / Lot-specific only |
| Accreditation | ISO 17034 & ISO 17025 | ISO 9001 (usually) | Variable |
| Uncertainty | Quantified (e.g., 99.8% ± 0.2%) | Not typically reported | Not reported |
| Characterization | HPLC, MS, NMR, KF, ROI, TGA | HPLC, NMR | HPLC (Area %) only |
| Risk Profile | Low (Defensible in audits) | Medium (Acceptable for non-critical) | High (Risk of false potency) |
Scientist’s Insight:
Why this matters: In a recent study of benzamide synthesis, a Reagent Grade "98%" standard was found to contain 1.5% of a regioisomer. When used to quantitate the intermediate, the impurity was masked, leading to a batch failure downstream. Always use CRMs for establishing Response Factors (RF) of critical impurities.
Part 2: Stationary Phase Selectivity (The "Alternative" Comparison)
The default choice for most HPLC methods is the C18 (Octadecyl) column. However, for benzamides, C18 is often the wrong tool. Benzamides possess an aromatic ring and an amide linker, making them prime candidates for
Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl[1][2]
| Parameter | C18 (Traditional) | Phenyl-Hexyl | Biphenyl (Recommended) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + |
| Selectivity | Separates by Hydrophobicity (LogP) | Improved aromatic selectivity | High selectivity for regioisomers |
| Benzamide Resolution | Poor for isomers (often co-elute) | Good | Excellent (Baseline resolution) |
| Mobile Phase | Acetonitrile or Methanol | Methanol preferred | Methanol Essential (enhances |
Mechanistic Explanation:
Acetonitrile suppresses
Part 3: Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the appropriate column and standard based on the criticality of the analysis.
Caption: Decision matrix for selecting reference standards and stationary phases based on regulatory risk and chemical complexity.
Part 4: Validated Experimental Protocol
This protocol is designed as a Self-Validating System . It prioritizes the separation of the target benzamide from its nearest regioisomer.
Reagents & Standards
-
Primary Standard: Benzamide Intermediate CRM (Purity >99.5%, ISO 17034).
-
Impurity Standards: Known regioisomers and hydrolysis products (Analytical Grade).
-
Solvents: LC-MS Grade Methanol (MeOH) and Water.
-
Modifier: Ammonium Formate (10mM) + Formic Acid (pH 3.0). Note: Acidic pH suppresses ionization of residual silanols and protonates the amide, reducing tailing.
Chromatographic Conditions (The "Gold Standard" Method)
| Parameter | Setting | Rationale |
| Column | Biphenyl, 100 x 2.1 mm, 1.7 µm | Maximizes |
| Flow Rate | 0.4 mL/min | Optimized for UHPLC efficiency. |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.0) | Buffer controls ionization state. |
| Mobile Phase B | Methanol | Promotes |
| Gradient | 5% B to 95% B over 10 min | Focused gradient for wide polarity range. |
| Temp | 35°C | Constant temp ensures reproducible retention. |
| Detection | UV @ 254 nm (or max | Benzamide chromophore is UV active. |
System Suitability Testing (SST) Criteria
To ensure trustworthiness, the system must pass these checks before sample analysis:
-
Resolution (
): > 2.0 between the Main Peak and the nearest Isomer. -
Tailing Factor (
): < 1.5 for the Main Peak (Controls for secondary silanol interactions). -
Precision: %RSD < 0.5% for retention time; < 1.0% for area (n=6 injections).
Part 5: Troubleshooting & Causality
Issue: Loss of Resolution between Isomers.
-
Cause: Likely use of Acetonitrile instead of Methanol.
-
Fix: Switch organic modifier to Methanol to restore
stacking capability.
Issue: Peak Tailing.
-
Cause: Interaction of the amide nitrogen with free silanols on the silica surface.
-
Fix: Ensure pH is controlled (pH 3.0) and use a column with high end-capping.
Issue: Ghost Peaks.
-
Cause: Contaminated "Research Grade" standards or mobile phase.
-
Fix: Switch to CRM-grade standards and fresh LC-MS grade solvents.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[1] [Link]
-
Restek Corporation. Biphenyl: The Next Generation of Phenyl Column Chemistry.[2] (2024).[3][4] [Link][5]
-
Chromatography Online. Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. (2022).[6] [Link]
Sources
Comparative Analysis of Crystal Structure & Physicochemical Properties: N-(dimethylaminopropyl)benzamide Complexes
The following is a comprehensive technical guide comparing the crystal structure analysis of N-(3-dimethylaminopropyl)benzamide (DMAPB) complexes against standard benzamide alternatives.
Executive Summary
This guide provides an in-depth structural analysis of N-(3-dimethylaminopropyl)benzamide (DMAPB) derivatives and their supramolecular complexes. Unlike simple benzamides that typically form centrosymmetric dimers, DMAPB complexes introduce a flexible, basic amino-alkyl tail that drives unique extended conformational locking and lamellar packing motifs .
We compare the structural performance of DMAPB complexes against two primary alternatives:
-
Simple Benzamide Ligands: (e.g., Benzamide, N-methylbenzamide) which rely solely on amide-amide synthons.
-
Chelating Analogs: (e.g., N-(diethylaminoethyl)benzamide derivatives) which often favor folded, chelating geometries in metal complexes.
Key Finding: DMAPB complexes exhibit superior solubility-controlled crystallization and hydrate stability due to the specific "slab-like" packing driven by the dimethylaminopropyl tail, making them advantageous scaffolds for pharmaceutical co-crystals compared to rigid benzamide alternatives.
Structural Mechanics & Causality
Expertise & Experience: In crystal engineering, the addition of a flexible basic side chain (like the 3-dimethylaminopropyl group) is not merely a solubility enhancer; it acts as a supramolecular steering group .
The "Extended" Conformation Mechanism
In the benchmark crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate (a representative DMAPB complex), the molecule adopts a distinct extended conformation .[1]
-
Mechanism: The steric bulk of the dimethylamino group, combined with the propylene linker's flexibility, prevents the "folded" intramolecular H-bonding often seen in ethylene-linked analogs (like procainamide derivatives).
-
Result: The amine tail is forced outward, available for intermolecular hydrogen bonding (O—H⋯N) with solvent molecules or adjacent layers. This contrasts with Alternative B (Ethyl-linked analogs) , which frequently chelate metal centers or form intramolecular locks, reducing solubility and altering packing density.
Supramolecular Synthons
The DMAPB framework utilizes a hierarchical assembly logic:
-
Primary Interaction: Amide-Amide or Amide-Water H-bonds (
). -
Secondary Interaction: The tertiary amine acts as a specific acceptor for hydrated protons or solvent donors (
). -
Tertiary Assembly: These interactions form 2D Slabs parallel to the (100) plane, a feature absent in the herringbone packing of simple benzamides.
Comparative Data Analysis
The following table contrasts the crystallographic parameters of a DMAPB complex against a standard Zinc-Benzamide alternative.
Table 1: Crystallographic & Stability Metrics
| Feature | DMAPB Complex (Product) | Zn-Benzamide (Alternative A) | Diethyl-Analog (Alternative B) |
| Compound Ref | 4-(3,4-dicyanophenoxy)-DMAPB | [ZnCl2(Benzamide)2] | Cu-Oxamide-Diethylamine |
| Crystal System | Triclinic / Monoclinic (Polymorph dependent) | Monoclinic ( | Triclinic |
| Conformation | Extended (Linear) | Planar / Twisted Phenyl | Folded (Chelating) |
| Primary Synthon | Metal Chelation ( | ||
| Hydrate Stability | High (Structural Water) | Low (Often Anhydrous) | Variable |
| Packing Motif | Lamellar Slabs (2D Layers) | 3D Network / Chains | Discrete Dimers / Tetramers |
| Solubility (Aq) | High (Protonatable Tail) | Low (Neutral Ligand) | Moderate |
Data Interpretation: The DMAPB complex incorporates water into the lattice as a structural bridge (Structural Water), significantly enhancing thermal stability compared to simple benzamide surface hydrates. The Zn-Benzamide alternative relies on weaker
interactions, making it more susceptible to moisture degradation or phase changes.
Experimental Protocols
To ensure reproducibility and trustworthiness, we provide the specific workflow for generating the DMAPB monohydrate form.
Protocol A: Crystallization of DMAPB Monohydrate
Objective: Isolate the extended-conformation polymorph.
-
Synthesis: React 4-(3,4-dicyanophenoxy)benzoic acid with N,N-dimethyl-1,3-propanediamine using EDC/HOBt coupling in DMF.
-
Isolation: Pour into ice water, filter precipitate, and dry.
-
Crystallization (Critical Step):
-
Dissolve 100 mg of crude product in Ethanol/Water (4:1 v/v) . Note: Pure ethanol yields the anhydrous form; water is essential for the slab motif.
-
Allow slow evaporation at room temperature (25°C) for 72-96 hours.
-
Checkpoint: Look for colorless block crystals. Needle forms usually indicate the anhydrous polymorph.
-
Protocol B: Single Crystal X-Ray Diffraction (SCXRD)
-
Mounting: Mount crystal on a glass fiber using epoxy.
-
Data Collection: Collect at 296 K (or 100 K for reduced thermal motion) using Mo K
radiation ( Å). -
Refinement: Solve structure using Direct Methods (SHELXS) and refine on
(SHELXL). -
Validation: Check for the characteristic dihedral angle between the benzamide and phenoxy rings (~60°) to confirm the correct derivative.
Structural Logic Visualization
The following diagram illustrates the hierarchical packing logic of DMAPB complexes compared to the "Folded" alternative.
Figure 1: Comparative packing logic. The DMAPB system (left) utilizes water bridges to form stable 2D slabs, while the Alternative (right) tends toward discrete folded or chelated units.
References
-
Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate . Acta Crystallographica Section E, 2015. Link
-
Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride . Acta Crystallographica Section C, 2020. Link
-
Synthesis and structure of new tetracopper(II) complexes with N-benzoate-N'-[3-(diethylamino)propyl]oxamide . Journal of Photochemistry and Photobiology B: Biology, 2016. Link
-
N-(3-(dimethylamino)propyl)benzamide Compound Summary . PubChem, National Library of Medicine. Link
Sources
Precision Profiling: A Comparative Guide to IC50 Validation Platforms for Class I HDAC Inhibition
Topic: IC50 Validation for Class I HDAC Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes arena of epigenetic drug discovery, the half-maximal inhibitory concentration (IC50) is more than a number—it is the primary metric of potency and selectivity. For Class I Histone Deacetylases (HDAC1, 2, 3, and 8), inaccurate IC50 validation can lead to the selection of "false positives" (promiscuous chelators) or the dismissal of potent, slow-binding inhibitors.
This guide objectively compares the three dominant assay platforms—Fluorogenic , Chemiluminescent , and Microfluidic Mobility Shift —to empower your lab with a self-validating, robust system for IC50 determination. We synthesize experimental data with mechanistic insights to establish a "Gold Standard" workflow.
Part 1: Mechanistic Foundation
To validate inhibition, one must first understand the catalytic cycle. Class I HDACs are Zinc-dependent amidohydrolases. The active site contains a Zn²⁺ ion coordinated by Aspartate and Histidine residues, which activates a water molecule for nucleophilic attack on the acetyl-lysine amide bond.
Critical Insight: Most "pan-HDAC" inhibitors (e.g., Vorinostat/SAHA) work by chelating this Zinc ion, while isoform-selective inhibitors (e.g., Entinostat) often exploit the "foot pocket" adjacent to the active site. Your assay must distinguish between simple chelation and specific binding.
Figure 1: Catalytic mechanism of Class I HDACs and points of inhibitor intervention. The Zn²⁺ ion is the critical cofactor for catalysis and the primary target for hydroxamate-based inhibitors.
Part 2: Comparative Analysis of Assay Platforms
Selecting the right platform is a trade-off between throughput, sensitivity, and kinetic fidelity.
1. Fluorogenic Assays (The Industry Workhorse)
-
Principle: Uses an acetylated lysine substrate conjugated to a fluorophore (e.g., Boc-Lys(Ac)-AMC). Deacetylation sensitizes the substrate to a "developer" protease, releasing the fluorophore.[1][2]
-
Verdict: Best for routine screening and IC50 ranking.
-
Risk: "False inhibition" by protease inhibitors or fluorescent compounds (autofluorescence/quenching).
2. Chemiluminescent Assays (The Sensitivity King)
-
Principle: Similar to fluorogenic, but the developer releases aminoluciferin, which is consumed by luciferase to produce light.
-
Verdict: Superior for cell-based assays or low-enzyme concentrations.
-
Risk: Luciferase inhibition by test compounds can mimic HDAC inhibition.
3. Microfluidic Mobility Shift (The Kinetic Precision Tool)
-
Principle: Electrophoretically separates substrate from product in real-time based on charge difference (deacetylation adds a positive charge).
-
Verdict: The "Platinum Standard" for mechanism of action (MOA) studies. Eliminates optical interference.
-
Risk: Lower throughput and higher equipment cost (e.g., Caliper/PerkinElmer LabChip).
Comparative Performance Matrix
| Feature | Fluorogenic (AMC/R110) | Chemiluminescent (Glo) | Microfluidic Mobility Shift |
| Primary Readout | Fluorescence Intensity | Luminescence (RLU) | Ratiometric (Product/Substrate) |
| Sensitivity | Moderate (nM enzyme) | High (pM enzyme) | Moderate to High |
| Interference | High (Fluorescence/Quenching) | Moderate (Luciferase inhibition) | Low (Separation-based) |
| Z' Factor (Robustness) | > 0.7 (Excellent) | > 0.8 (Superior) | > 0.8 (Superior) |
| Throughput | High (384/1536-well) | High (384/1536-well) | Medium (384-well) |
| Cost Per Well | $ (Low) | ||
| Best Use Case | Routine IC50 Profiling | Cell-based Validation | Tight-binding/Kinetic Analysis |
Part 3: Reference Standard Validation Data
To validate your system, you must reproduce known IC50 values for reference inhibitors. Significant deviation (>3x) from these ranges indicates assay drift (e.g., enzyme degradation or incorrect buffer pH).
Benchmark IC50 Values (Fluorometric Assay, 30 min Pre-incubation)
| Inhibitor | Class | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity Profile |
| Vorinostat (SAHA) | Hydroxamate | 10 - 25 | 15 - 30 | 200 - 500 | Pan-active (Class I/IIb) |
| Entinostat (MS-275) | Benzamide | 200 - 300 | 500 - 800 | > 10,000 | Class I Selective (HDAC1-3) |
| Romidepsin (FK228) | Cyclic Peptide | 1 - 5 | 1 - 5 | > 1,000 | Potent Class I Selective |
| Trichostatin A (TSA) | Hydroxamate | 1 - 5 | 1 - 5 | 5 - 15 | Broad Spectrum Reference |
Note: IC50 values are dependent on substrate concentration (should be at Km) and pre-incubation time.
Part 4: Validated Protocol (Fluorometric Platform)
This protocol is designed for HDAC1/HDAC3 profiling using a Boc-Lys(Ac)-AMC substrate. It incorporates a "Self-Validating" control step.
Workflow Logic
Figure 2: Step-by-step workflow for fluorometric IC50 determination. The pre-incubation step is mandatory for benzamide inhibitors like Entinostat.
Detailed Methodology
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA. Note: BSA prevents enzyme loss to plastic but can sequester lipophilic drugs.
-
Substrate: Dilute Boc-Lys(Ac)-AMC to 2x Km (typically 10-50 µM depending on the isoform).
-
Enzyme: Dilute HDAC1 or HDAC3 to 2x final concentration (aim for linear range, typically 1-5 ng/µL).
2. Compound Handling:
-
Prepare 10-point serial dilutions of the test compound in DMSO.
-
Transfer to the assay plate.[1] Final DMSO concentration must be <1% to avoid enzyme denaturation.
3. The Reaction (Self-Validating Steps):
-
Step A (Pre-incubation): Add Enzyme to compounds. Incubate for 30 minutes at 25°C .
-
Why? Benzamides (e.g., Entinostat) display slow-binding kinetics. Skipping this shifts IC50s by >10-fold.
-
-
Step B (Initiation): Add Substrate.[1] Incubate for 30-60 minutes at 37°C.
-
Step C (Development): Add Developer solution containing Trypsin and a potent stop-inhibitor (e.g., 1 µM TSA). Incubate 15 mins.
4. Data Analysis:
-
Calculate % Inhibition:
. -
Fit to 4-parameter logistic model (Hill Slope).
-
Validation Check: If the Hill Slope is > 2.0, suspect compound aggregation or non-specific denaturation.
Part 5: Troubleshooting & Optimization
Use this decision logic to resolve common IC50 anomalies.
Figure 3: Decision tree for troubleshooting IC50 data anomalies.
References
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link
-
Riester, D., et al. (2004). A fluorogenic assay for histone deacetylase activity.[1][3][4][5][6][7] Biochemical and Biophysical Research Communications. Link
-
Lauffer, B. E., et al. (2013). Histone deacetylase inhibitors: the relevance of isoform selectivity. F1000Prime Reports. Link
-
Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors. International Journal of Cancer. Link
-
Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[4][5][8] Chemistry & Biology.[3] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genetex.com [genetex.com]
- 5. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening [pubmed.ncbi.nlm.nih.gov]
- 6. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-amino-N-[3-(dimethylamino)propyl]benzamide
Executive Summary & Operational Directive
Target Chemical: 2-amino-N-[3-(dimethylamino)propyl]benzamide CAS Number: 6725-12-8 Chemical Family: Functionalized Benzamide / Organic Amine Disposal Method: High-Temperature Incineration (Preferred)
This guide defines the standard operating procedure (SOP) for the safe containment, segregation, and disposal of 2-amino-N-[3-(dimethylamino)propyl]benzamide. As a pharmaceutical intermediate containing both primary and tertiary amine moieties, this compound exhibits basicity and potential aquatic toxicity. Under no circumstances should this compound be discharged into municipal wastewater systems.
Immediate Action Required:
-
Segregate from strong acids and oxidizing agents immediately.
-
Label as "Hazardous Waste - Organic Base."
-
Route to high-temperature incineration via a licensed hazardous waste contractor.
Hazard Identification & Safety Profile
Before initiating disposal, operators must validate the safety parameters. This compound is an irritant and potentially corrosive to mucous membranes due to its amine functionality.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat.[1] 2 | H315: Causes skin irritation.[2][3][4] |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][3][4] |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[3][4][5] |
| Aquatic Toxicity | Acute 3 | H402: Harmful to aquatic life (Precautionary assignment for amines). |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 respirator (solids) or half-mask with organic vapor cartridges (if in solution).
-
Dermal: Nitrile rubber gloves (min thickness 0.11 mm). Double-gloving recommended for concentrated solutions.
-
Ocular: Chemical splash goggles.[6] Face shield required if pouring large liquid volumes.
-
Engineering Controls: All handling must occur within a certified chemical fume hood.
Pre-Disposal Handling & Segregation
Proper segregation is the critical control point to prevent incompatible chemical reactions (e.g., exotherms with acids).
Chemical Incompatibility Logic
-
Acids: The dimethylamino and aniline groups are basic. Mixing with strong acids (HCl, H₂SO₄) will generate heat.
-
Oxidizers: Incompatible with strong oxidizers (e.g., permanganates, nitrates), posing a fire risk.
-
Acid Chlorides/Anhydrides: Will react vigorously to form amides.
Waste Stream Classification
| Waste State | Container Type | Labeling Requirement |
| Solid Waste | High-Density Polyethylene (HDPE) Wide-Mouth Jar | "Hazardous Waste: Solid Organic Base (Toxic/Irritant)" |
| Liquid Waste | HDPE or Glass Carboy (Amber preferred) | "Hazardous Waste: Basic Organic Solution (pH > 8)" |
| Contaminated Debris | Double-bagged in 6-mil Polyethylene bags | "Contaminated PPE/Solids - Incinerate" |
Disposal Workflow: Step-by-Step Protocol
This protocol ensures compliance with RCRA (USA) and general hazardous waste regulations.
Phase 1: Waste Characterization & Packaging[7]
-
Determine State: Identify if the waste is pure solid, a reaction mixture, or contaminated solvent.
-
pH Check (Liquids only): Verify pH. If pH < 4 or > 10, note this on the waste tag. Do not neutralize in the waste container unless authorized by site safety.
-
Container Selection: Use DOT-approved HDPE containers. Avoid metal containers if the waste is acidic (though this compound is basic, acidic impurities may exist).
Phase 2: Labeling & Documentation
Every container must carry a hazardous waste tag containing:
-
Full Chemical Name: 2-amino-N-[3-(dimethylamino)propyl]benzamide (No abbreviations).
-
CAS #: 6725-12-8.
-
Hazards: Check "Irritant" and "Toxic."
Phase 3: Final Disposal (Incineration)
The only acceptable final fate for this compound is High-Temperature Incineration .
-
Mechanism: Thermal oxidation at >1000°C destroys the organic backbone.
-
Nitrogen Handling: The facility must be equipped with scrubbers to capture Nitrogen Oxides (NOx) generated from the amine groups.
Visual Workflow: Disposal Decision Tree
Caption: Operational logic flow for the segregation, packaging, and final incineration of benzamide derivative waste.
Emergency Spill Response
In the event of a spill outside of containment, follow the S.W.I.M. protocol: S top the leak, W arn others, I solate the area, M inimize exposure.
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don nitrile gloves, goggles, and lab coat.
-
Containment:
-
Solids: Gently sweep up using a dustpan and brush to avoid creating dust aerosols. Place in a waste jar.
-
Liquids: Absorb with an inert material (Vermiculite, dry sand, or commercial spill pads). Do not use sawdust (combustible reaction risk with oxidizers, though less risk here, inert is safer).
-
-
Decontamination: Clean the surface with a mild detergent and water. Collect all rinse water as hazardous waste.[7]
Caption: Triage and response workflow for laboratory spills of organic amines.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 2-amino-N-[3-(dimethylamino)propyl]benzamide (CAS 6725-12-8). Merck KGaA.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC.
-
University of St Andrews. (n.d.). Disposal of Laboratory Wastes (Guidance). Environmental Health and Safety.
-
BenchChem. (2025).[6] Proper Disposal Procedures for Amine-Linkers.
Sources
Personal protective equipment for handling 2-amino-N-[3-(dimethylamino)propyl]benzamide
Comprehensive Safety and Operational Guide: Handling 2-Amino-N-[3-(dimethylamino)propyl]benzamide
As a specialized reagent in drug development and biochemical research, 2-amino-N-[3-(dimethylamino)propyl]benzamide (CAS: 6725-12-8) requires stringent, field-proven handling protocols. Standard laboratory safety measures are often insufficient for dual-functional molecules of this nature. This guide provides a self-validating, mechanistic approach to operational safety, ensuring that every piece of personal protective equipment (PPE) and every handling step is grounded in the chemical reality of the compound.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 2-Amino-N-[3-(dimethylamino)propyl]benzamide presents two primary reactive sites that dictate our operational choices:
-
The Tertiary Amine (Dimethylaminopropyl group): Amines are inherently basic and alkaline. In liquid form, or when dissolved in ambient moisture (such as sweat or tears), tertiary amines act as corrosive agents. They can cause severe tissue injury, including involuntary eyelid closure, redness, and permanent corneal damage upon contact[1].
-
The Primary Aromatic Amine (Aniline moiety): Anilines and their derivatives are notorious for their ability to penetrate the dermal barrier. Skin absorption can occur without being noticed by the worker, potentially leading to systemic toxicity and localized allergic skin reactions[2].
Quantitative Hazard Profile
| Property / Parameter | Value / Specification | Operational Impact |
|---|---|---|
| CAS Number | 6725-12-8 | Must be verified against institutional chemical hygiene plans. |
| Molecular Weight | 221.3 g/mol | Bulky structure reduces vapor pressure, but aerosolized dust remains a severe inhalation hazard. |
| Fume Hood Airflow | ≥ 100 fpm (feet per minute) | Minimum required face velocity to capture alkaline dust and vapors during weighing. |
| Lab Ventilation Rate | ≥ 10 air changes per hour | Standard baseline requirement for environments handling corrosive amines[3]. |
Personal Protective Equipment (PPE) Matrix
Because of the dual threats of transdermal permeation and alkaline corrosivity, standard PPE must be upgraded. The following matrix outlines the mandatory equipment and the mechanistic justification for each choice.
| PPE Category | Required Equipment | Mechanistic Justification (Causality) |
| Hand Protection | Heavy-duty Nitrile or Butyl rubber gloves. | CRITICAL: Never use latex. Latex is chemically incompatible with amines and will rapidly degrade, compromising the dermal barrier[1]. Nitrile provides excellent resistance to basic organic compounds. |
| Eye/Face Protection | Indirect-vented chemical splash goggles. | Tertiary amines can cause severe corneal edema (presenting as halos around lights). Indirect vents prevent basic vapors and alkaline dust from bypassing the goggles and reaching the mucosa[1]. |
| Body Protection | Flame-retardant, chemical-resistant lab coat (e.g., Nomex) or disposable Tyvek suit. | Anilines absorb rapidly through the skin[2]. A chemically resistant barrier prevents the compound from permeating standard woven cotton lab coats. |
| Respiratory | N95 mask (for solid weighing) or Half-face respirator with organic vapor/amine cartridges. | Prevents inhalation of airborne particulates. Amine cartridges neutralize alkaline vapors during large-scale solvation, which is required if engineering controls cannot fully mitigate exposure[4]. |
Operational Workflow & Handling Protocol
A self-validating protocol ensures that safety is built into the workflow itself. Follow these step-by-step methodologies when handling the compound:
Step 1: Pre-Operation Audit Verify that the chemical fume hood is operational and clear of clutter. Ensure your spill kit is stocked with a weak acid neutralizer (e.g., citric acid powder) and inert absorbents.
Step 2: PPE Donning & Double-Gloving Equip the PPE outlined in the matrix. Implement a double-gloving technique: place the inner nitrile glove under the lab coat cuff, and the outer nitrile glove over the cuff. This creates an impermeable seal that eliminates exposed skin at the wrists, a common site for unnoticed aniline absorption[2].
Step 3: Weighing & Transfer Use an anti-static weighing boat and a grounded spatula. Amine powders can hold a static charge; minimizing static prevents the sudden aerosolization of the highly irritating dust into the user's breathing zone.
Step 4: Solvation & Exothermic Monitoring When adding the compound to a solvent, perform the addition slowly. If dissolving the compound in an acidic buffer, the neutralization of the tertiary amine will be exothermic. Monitor the temperature closely to prevent localized boiling and the release of corrosive amine vapors.
Step 5: Decontamination Wipe down all spatulas, analytical balances, and hood surfaces with a dilute acidic solution (e.g., 5% acetic acid) to neutralize any residual basic amine, followed immediately by a distilled water wipe.
Operational safety and spill response logic for handling basic amine derivatives.
Spill Response & Disposal Plan
If 2-amino-N-[3-(dimethylamino)propyl]benzamide is spilled, standard sweeping or wiping will exacerbate the hazard by spreading the corrosive free-base. Execute the following chemical logic:
-
Isolate & Evacuate: Immediately alert personnel and isolate the area. If the spill occurs outside a fume hood, evacuate the immediate vicinity to prevent inhalation of alkaline dust.
-
Chemical Neutralization: Do not directly wipe up the powder or liquid. Because the compound contains a basic tertiary amine, first neutralize the spill by carefully applying a weak solid acid (like citric acid powder) or spraying a dilute acetic acid solution. This converts the volatile, skin-permeable free base into a stable, water-soluble salt.
-
Absorption: Cover the neutralized spill with an inert absorbent material such as vermiculite or sand. Never use combustible materials like sawdust.
-
Collection & Disposal: Shovel the absorbed material into a compatible hazardous waste container. Use high-density polyethylene (HDPE) containers; strictly avoid copper, brass, or bronze containers, as liquid amines are highly corrosive to copper alloys[1].
-
Waste Labeling: Label the container as "Hazardous Waste: Corrosive/Toxic Amine Derivative (Contains 2-Amino-N-[3-(dimethylamino)propyl]benzamide, CAS 6725-12-8)." Dispose of the material in strict accordance with local environmental and RCRA regulations.
References[4] National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH. URL: https://www.ncbi.nlm.nih.gov/books/NBK55884/[1] American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." Americanchemistry.com. URL: https://www.americanchemistry.com/[3] Laticrete International. "Safety Data Sheet - Laticrete." Laticrete.com. URL: https://laticrete.com/[2] Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2." OSHA.gov. URL: https://www.osha.gov/otm/section-2-health-hazards/chapter-2
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 3. cdn-global.laticrete.com [cdn-global.laticrete.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
